molecular formula C19H27N3O4S B1672113 GR 113808 CAS No. 144625-51-4

GR 113808

Katalognummer: B1672113
CAS-Nummer: 144625-51-4
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: MOZPSIXKYJUTKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GR 113808 is an indolyl carboxylate ester obtained by formal condensation between the carboxy group of 1-methylindole-3-carboxylic acid with the hydroxy group of N-{2-[4-(hydroxymethyl)piperidin-1-yl]ethyl}methanesulfonamide. It has a role as a serotonergic antagonist. It is an indolyl carboxylate ester, a member of piperidines and a sulfonamide.
structure given in first source;  a 5-HT(4) receptor antagonist: GR 125487 is the HCl salt

Eigenschaften

IUPAC Name

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-21-13-17(16-5-3-4-6-18(16)21)19(23)26-14-15-7-10-22(11-8-15)12-9-20-27(2,24)25/h3-6,13,15,20H,7-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZPSIXKYJUTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162772
Record name 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144625-51-4
Record name [1-[2-[(Methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144625-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GR 113808
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxylic acid, 1-methyl-, (1-(2-((methylsulfonyl)amino)ethyl)-4-piperidinyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR-113808
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT350OYT3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GR 113808: A Comprehensive Technical Guide to its Mechanism of Action as a 5-HT4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its high affinity and specificity have established it as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the 5-HT4 receptor. This document provides an in-depth technical overview of the mechanism of action of this compound, including its binding kinetics, functional antagonism, and the signaling pathways it modulates. Detailed experimental protocols for key assays and comprehensive tables of quantitative data are presented to facilitate further research and development.

Introduction

The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. It is primarily coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in a diverse range of physiological processes, including gastrointestinal motility, learning and memory, and mood regulation.

This compound, [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, emerged as a highly selective antagonist for the 5-HT4 receptor, exhibiting negligible affinity for other serotonin (B10506) receptor subtypes.[1] Its utility in research is to block the effects of 5-HT4 agonists, thereby helping to delineate the specific functions of this receptor.

Quantitative Pharmacology

The interaction of this compound with the 5-HT4 receptor has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its binding affinity and functional antagonist potency.

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor
ParameterSpeciesTissue/Cell LineRadioligandValueReference
Kd HumanCloned 5-HT4 Receptors-0.15 nM[1]
Kd Guinea PigStriatum Homogenates[3H]-GR1138080.20 nM[2]
Kd Guinea PigHippocampus Homogenates[3H]-GR1138080.13 nM[2]
pKi -5-HT3 Receptors-6.0[3]
pKB HumanColonic Muscle-9.43[1]
Table 2: Functional Antagonist Potency of this compound
ParameterSpeciesTissueAgonistValueReference
pA2 Guinea PigAscending Colon5-HT9.2[3]
pA2 Guinea PigAscending Colon5-methoxytryptamine9.7[3]
pA2 Guinea PigAscending ColonR,S-zacopride9.2[3]
pA2 RatThoracic Oesophagus5-HT9.3[3]
pA2 RatThoracic Oesophagus5-methoxytryptamine9.0[3]
pA2 RatThoracic OesophagusR,S-zacopride9.4[3]

Signaling Pathways Modulated by this compound

This compound acts by competitively blocking the binding of serotonin and other 5-HT4 receptor agonists, thereby inhibiting the initiation of downstream signaling cascades.

Canonical Gs-cAMP-PKA Pathway

The primary signaling mechanism of the 5-HT4 receptor involves its coupling to the Gs alpha subunit. Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function. This compound blocks the initial step of this pathway by preventing agonist binding.

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR113808 This compound Receptor 5-HT4 Receptor GR113808->Receptor Agonist 5-HT / Agonist Agonist->Receptor Gs Gs Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Canonical 5-HT4 Receptor Signaling Pathway and this compound Inhibition.
Non-Canonical β-arrestin and Src-ERK Pathway

In addition to the canonical Gs pathway, 5-HT4 receptors can also signal through G protein-independent pathways. One such pathway involves the recruitment of β-arrestin and the subsequent activation of Src, a non-receptor tyrosine kinase. Activated Src can then lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is implicated in cellular processes such as proliferation and differentiation. By blocking agonist binding, this compound also prevents the initiation of this non-canonical signaling.

NonCanonical_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GR113808 This compound Receptor 5-HT4 Receptor GR113808->Receptor Agonist 5-HT / Agonist Agonist->Receptor beta_arrestin β-arrestin Receptor->beta_arrestin recruits Src Src beta_arrestin->Src activates MEK MEK Src->MEK activates ERK ERK MEK->ERK activates Transcription Transcription Factors ERK->Transcription activates Cellular Cellular Response Transcription->Cellular mediates

Non-Canonical 5-HT4 Receptor Signaling and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition)

This protocol is adapted from studies determining the binding affinity of this compound for the 5-HT4 receptor.[2]

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., Guinea Pig Striatum) incubate 2. Incubation - Membranes - [3H]-GR113808 (Radioligand) - Unlabeled this compound (Competitor) prep->incubate Add to assay tubes separate 3. Separation of Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate Filter contents quantify 4. Quantification of Bound Radioactivity (Liquid Scintillation Counting) separate->quantify Count radioactivity on filters analyze 5. Data Analysis (IC50 and Ki determination) quantify->analyze Generate competition curve

Workflow for Radioligand Competition Binding Assay.

Protocol Details:

  • Membrane Preparation:

    • Dissect and homogenize guinea pig striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 15 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) or unlabeled this compound at various concentrations.

      • 50 µL of [3H]-GR113808 (final concentration ~0.1-0.2 nM).

      • 100 µL of the membrane suspension.

    • Incubate at 25°C for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with 4 mL of scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled this compound.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value is determined by non-linear regression analysis of the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (pA2 Determination)

This protocol is based on the methodology used to determine the pA2 value of this compound in isolated tissue preparations.[3]

pA2_Determination_Workflow prep 1. Tissue Preparation (e.g., Guinea Pig Ascending Colon) equilibrate 2. Equilibration - Mount tissue in organ bath - Physiological salt solution (37°C) prep->equilibrate Mount tissue antagonist 3. Antagonist Incubation - Add this compound at a fixed concentration equilibrate->antagonist Pre-incubate agonist 4. Agonist Cumulative Concentration-Response Curve (e.g., 5-HT) antagonist->agonist Generate curve analyze 5. Data Analysis (Schild Plot and pA2 calculation) agonist->analyze Compare curves with and without antagonist

Workflow for pA2 Value Determination.

Protocol Details:

  • Tissue Preparation:

    • Isolate a segment of the guinea pig ascending colon and mount it in an organ bath containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g.

  • Experimental Procedure:

    • Obtain a cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT).

    • Wash the tissue repeatedly to restore the baseline.

    • Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 30-60 minutes).

    • In the continued presence of this compound, obtain a second cumulative concentration-response curve to the same agonist.

    • Repeat this procedure with at least two other concentrations of this compound.

  • Data Analysis:

    • Calculate the dose ratio for each concentration of this compound. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The pA2 value is the x-intercept of the Schild regression line. The slope of the regression line should not be significantly different from unity for competitive antagonism.

Conclusion

This compound is a cornerstone tool for the study of 5-HT4 receptor pharmacology. Its high affinity and selectivity, coupled with its potent antagonist activity, allow for the precise interrogation of 5-HT4 receptor function in a variety of experimental systems. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand the therapeutic potential of modulating the 5-HT4 receptor signaling pathways.

References

GR 113808: A Comprehensive Technical Guide to its 5-HT4 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5-HT4 receptor antagonist, GR 113808, with a core focus on its selectivity profile. This document collates critical quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to serve as a vital resource for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its remarkable selectivity, with a greater than 300-fold preference for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes, has established it as an invaluable pharmacological tool for the characterization of 5-HT4 receptor function. This guide delves into the specifics of its binding affinity and functional antagonism, providing the precise data and methodologies required for advanced research and development.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound is quantitatively demonstrated through its binding affinities (pKi, Kd) and functional antagonist potencies (pA2, pKb) at various receptors. The data, summarized from multiple studies, is presented below for clear comparison.

ReceptorParameterValueSpecies/TissueReference
5-HT4 pKi~9.8Recombinant human[1]
Kd0.15 nMCloned human[2]
pKb9.43Human colonic muscle[2]
pA29.3Rat thoracic oesophagus[3]
pA29.2 - 9.7Guinea-pig colon[3]
5-HT1A Selectivity>300-fold[2]
5-HT1B Selectivity>300-fold[2]
5-HT1D --
5-HT2A Selectivity>300-fold[2]
5-HT2C Selectivity>300-fold[2]
5-HT3 pKi6.0[3]
Selectivity>300-fold[2]
Other Receptors AffinityNo appreciable affinityVarious[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of this compound's selectivity are provided below. These protocols are essential for the replication and validation of these findings.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of this compound for the 5-HT4 receptor.

1. Membrane Preparation:

  • Tissues (e.g., guinea-pig striatum or cells expressing the cloned human 5-HT4 receptor) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in fresh buffer.

2. Binding Assay:

  • Membranes are incubated with the radiolabeled form of this compound, [3H]GR113808, at a concentration around its Kd value.

  • To determine the inhibition constant (Ki) of unlabeled this compound or other competing ligands, various concentrations of the unlabeled compound are added to the incubation mixture.

  • The incubation is carried out at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM unlabeled this compound).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (Isolated Tissue Preparations)

These assays assess the functional antagonist activity of this compound by measuring its ability to inhibit the response induced by a 5-HT4 receptor agonist in an isolated tissue preparation. A common preparation is the guinea-pig ascending colon.

1. Tissue Preparation:

  • A segment of the guinea-pig ascending colon is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

  • The tissue is allowed to equilibrate under a resting tension.

2. Experimental Procedure (Schild Analysis):

  • A cumulative concentration-response curve to a 5-HT4 agonist (e.g., 5-hydroxytryptamine or 5-methoxytryptamine) is established to determine the agonist's potency (EC50).

  • The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.[3]

  • A second cumulative concentration-response curve to the agonist is then constructed in the presence of this compound.

  • This process is repeated with several different concentrations of this compound.

3. Data Analysis:

  • The concentration-response curves to the agonist in the presence of different concentrations of this compound should show a parallel rightward shift without a significant reduction in the maximum response, which is characteristic of competitive antagonism.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each concentration of this compound.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

  • The pA2 value, a measure of the antagonist's potency, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Gαs-cAMP Dependent Pathway cluster_1 G-Protein Independent Pathway receptor receptor g_protein g_protein enzyme enzyme second_messenger second_messenger kinase kinase effector effector 5-HT4_Receptor 5-HT4_Receptor Gαs Gαs 5-HT4_Receptor->Gαs Adenylate_Cyclase Adenylate_Cyclase Gαs->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->Adenylate_Cyclase converts to PKA PKA cAMP->PKA Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs 5-HT4_Receptor_Src 5-HT4 Receptor Src Src 5-HT4_Receptor_Src->Src ERK ERK Src->ERK Cellular_Response_Src Cellular Response ERK->Cellular_Response_Src

5-HT4 Receptor Signaling Pathways

G cluster_0 Radioligand Binding Assay Workflow step step reagent reagent equipment equipment data data analysis analysis Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubation 2. Incubation Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Filter_Mat Filter_Mat Filtration->Filter_Mat Counting 4. Scintillation Counting Scint_Counter Scint_Counter Counting->Scint_Counter Data_Analysis 5. Data Analysis IC50_Ki IC50 & Ki Values Data_Analysis->IC50_Ki Tissue Tissue Tissue->Membrane_Prep Radioligand [3H]GR113808 Radioligand->Incubation Competitor Unlabeled Ligand Competitor->Incubation Filter_Mat->Counting Scint_Counter->Data_Analysis

Radioligand Binding Assay Workflow

G cluster_1 Functional Assay (Schild Analysis) Workflow step step reagent reagent equipment equipment data data analysis analysis Tissue_Prep 1. Isolated Tissue Preparation (e.g., Guinea-Pig Colon) Equilibration 2. Equilibration in Organ Bath Tissue_Prep->Equilibration Organ_Bath Organ_Bath Equilibration->Organ_Bath Agonist_CRC 3. Agonist Concentration- Response Curve (Control) Antagonist_Incubation 4. Incubation with this compound Agonist_CRC->Antagonist_Incubation Agonist_CRC_Antagonist 5. Agonist Concentration- Response Curve (in presence of Antagonist) Antagonist_Incubation->Agonist_CRC_Antagonist Repeat Repeat steps 4 & 5 with different Antagonist concentrations Agonist_CRC_Antagonist->Repeat Schild_Plot 6. Schild Plot Analysis Repeat->Schild_Plot pA2_Value pA2_Value Schild_Plot->pA2_Value Agonist 5-HT Agonist Agonist->Agonist_CRC Agonist->Agonist_CRC_Antagonist Antagonist This compound Antagonist->Antagonist_Incubation Organ_Bath->Agonist_CRC

Functional Assay (Schild Analysis) Workflow

References

GR 113808: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties and Research Applications of GR 113808 for Researchers, Scientists, and Drug Development Professionals.

This compound is a highly potent and selective antagonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] Its specificity has made it an invaluable tool in pharmacological research to characterize the 5-HT4 receptor and elucidate its physiological roles. This guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Core Pharmacological Profile

This compound is a substituted indole (B1671886) derivative that acts as a competitive antagonist at the 5-HT4 receptor. Its high affinity and selectivity are critical for its use in distinguishing 5-HT4 receptor-mediated effects from those of other serotonin (B10506) receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound across various experimental preparations.

Table 1: Binding Affinity of this compound for 5-HT4 Receptors

ParameterSpeciesTissue/SystemValueReference
pKi -5-HT3 Receptors6.0[3]
Kd HumanCloned 5-HT4 Receptors0.15 nM
Kd Guinea PigStriatum Homogenates0.20 nM[4]
Kd Guinea PigHippocampus Homogenates0.13 nM[4]

Table 2: Functional Antagonist Potency of this compound

ParameterSpeciesTissue/PreparationAgonistValueReference
pA2 Guinea PigAscending Colon5-HT9.2[3]
pA2 Guinea PigAscending Colon5-methoxytryptamine9.7[3]
pA2 Guinea PigAscending ColonR,S-zacopride9.2[3]
pA2 RatThoracic Oesophagus5-HT9.3[3]
pA2 RatThoracic Oesophagus5-methoxytryptamine9.0[3]
pA2 RatThoracic OesophagusR,S-zacopride9.4[3]
pKB HumanAtrial Preparations5-HT8.8[5]
pKB HumanColonic Muscle-9.43

Key Research Applications and Experimental Protocols

This compound is utilized in a variety of research areas to investigate the function of the 5-HT4 receptor. Below are some key applications and generalized experimental protocols.

Characterization of 5-HT4 Receptor Binding

This compound, particularly in its tritiated form ([3H]-GR113808), is a valuable radioligand for studying the distribution and binding characteristics of 5-HT4 receptors.[4]

Experimental Protocol: Radioligand Binding Assay

A standard radioligand binding assay is used to determine the affinity of compounds for the 5-HT4 receptor.[6][7]

  • Membrane Preparation : Tissues or cells expressing 5-HT4 receptors are homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.

  • Incubation : The membrane preparation is incubated with a fixed concentration of [3H]-GR113808 and varying concentrations of the competing unlabeled ligand.

  • Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification : The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data are analyzed to determine the IC50 of the competing ligand, from which the Ki (inhibitory constant) can be calculated.

Investigation of Gastrointestinal Motility

The 5-HT4 receptor plays a crucial role in regulating gastrointestinal motility. This compound is used to block these effects and confirm the involvement of the 5-HT4 receptor.

Experimental Protocol: In Vitro Gut Motility Assay

This protocol assesses the effect of compounds on the contractility of isolated intestinal tissue.

  • Tissue Preparation : A segment of intestine (e.g., guinea pig ileum or colon) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Transducer Attachment : One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractions.

  • Compound Administration : After a period of equilibration, a 5-HT4 receptor agonist is added to the bath to induce contraction or relaxation. To test the effect of this compound, it is added to the bath prior to the agonist.

  • Data Recording and Analysis : The contractile responses are recorded and analyzed to determine the effect of the antagonist on the agonist-induced response.

Studies on Nonalcoholic Fatty Liver Disease (NAFLD)

Recent research has implicated the 5-HT4 receptor in the pathogenesis of NAFLD. This compound has been used to investigate the therapeutic potential of blocking this receptor in animal models of the disease.[8][9]

Experimental Protocol: In Vivo Murine Model of NAFLD

  • Induction of NAFLD : Male C57BL/6J mice are fed a high-fat diet for an extended period (e.g., 12 weeks) to induce obesity, insulin (B600854) resistance, and hepatic steatosis.[2][10]

  • Treatment : A cohort of these mice is treated with this compound, typically via intraperitoneal injection.[2][10]

  • Metabolic Phenotyping : Various parameters are measured throughout the study, including body weight, food intake, glucose tolerance, and insulin sensitivity.

  • Tissue Analysis : At the end of the study, liver and adipose tissues are collected for histological analysis (to assess fat accumulation) and molecular analysis (to measure the expression of genes involved in lipid metabolism and inflammation).[10]

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of the 5-HT4 receptor.

Canonical 5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Its activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This pathway can be blocked by this compound.

Gs_Signaling cluster_membrane Cell Membrane GR113808 This compound Receptor 5-HT4 Receptor GR113808->Receptor Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to NAFLD_Signaling GR113808 This compound HTR4 5-HT4 Receptor GR113808->HTR4 Inhibits Unknown Downstream Signaling HTR4->Unknown Activates SREBP1c SREBP-1c Unknown->SREBP1c Upregulates PPARg PPAR-γ Unknown->PPARg Upregulates Lipogenesis Lipogenesis & Fatty Acid Uptake SREBP1c->Lipogenesis PPARg->Lipogenesis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture 5-HT4 expressing cells Pre_incubation Pre-incubate cells with this compound Cell_Culture->Pre_incubation Compound_Prep Prepare this compound and agonist solutions Compound_Prep->Pre_incubation Stimulation Stimulate with 5-HT4 agonist Pre_incubation->Stimulation Lysis Lyse cells and collect samples Stimulation->Lysis Assay Perform downstream assay (e.g., cAMP measurement) Lysis->Assay Data_Analysis Analyze and interpret data Assay->Data_Analysis

References

GR 113808 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT4 receptor and for investigating its physiological and pathophysiological roles. This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the primary signaling pathways associated with this compound. It is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, is a synthetic organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate[1]
CAS Number 144625-51-4[2][3]
Molecular Formula C₁₉H₂₇N₃O₄S[2][3]
Molecular Weight 393.50 g/mol [3]
SMILES CN1C=C(C(=O)OCC2CCN(CCNS(C)(=O)=O)CC2)C2=CC=CC=C12[2]
Appearance Off-white solid[3]

Table 1: Chemical and Physical Properties of this compound

Pharmacological Properties

This compound is distinguished by its high affinity and selectivity for the 5-HT4 receptor. It acts as a competitive antagonist, effectively blocking the receptor's activation by serotonin (B10506) and other agonists.

Receptor Binding Affinity

The binding affinity of this compound for the 5-HT4 receptor has been extensively characterized in various in vitro systems. The following table summarizes key quantitative data.

ParameterSpecies/TissueValueReference
pKi Guinea pig striatum9.3 - 10.3[3]
Kd Cloned human 5-HT4 receptors0.15 nM[2]
Kd Guinea pig striatum0.4 - 1 nM[3]
pKB Human colonic muscle9.43[2]
IC50 Guinea pig striatum113 nM[3]

Table 2: 5-HT4 Receptor Binding Affinity of this compound

Receptor Selectivity

A critical feature of this compound is its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as a specific pharmacological probe.

Receptor SubtypeSelectivity Fold-Change vs. 5-HT4Reference
5-HT1A >300[2]
5-HT1B >300[2]
5-HT2A >300[2]
5-HT2C >300[2]
5-HT3 >300[2]

Table 3: Selectivity of this compound for 5-HT Receptor Subtypes

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of a test compound for the 5-HT4 receptor using [³H]-GR 113808 as the radioligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.

Materials:

  • Membrane preparations from cells expressing 5-HT4 receptors (e.g., HEK293-h5-HT4) or from tissues rich in these receptors (e.g., guinea pig striatum).

  • [³H]-GR 113808 (Radioligand).

  • Unlabeled this compound (for determining non-specific binding).

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-GR 113808 (typically near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled this compound.

  • Equilibration: Incubate the plates at room temperature for a sufficient period to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prep Membrane Preparation (e.g., HEK293-h5-HT4) Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane Prep->Incubation Radioligand [3H]-GR 113808 Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Equilibration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determination IC50 Determination Counting->IC50 Determination Ki Calculation Ki Calculation (Cheng-Prusoff) IC50 Determination->Ki Calculation

Radioligand Binding Assay Workflow

Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist initiates a signaling cascade that leads to the modulation of various cellular functions.

Gs-Protein Dependent Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G-protein, Gs.

  • Receptor Activation: Binding of an agonist to the 5-HT4 receptor induces a conformational change.

  • G-Protein Coupling: The activated receptor binds to the Gs protein, causing the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

  • Downstream Effectors: cAMP acts as a second messenger, activating downstream effectors such as Protein Kinase A (PKA).

This compound, as an antagonist, binds to the 5-HT4 receptor but does not induce this conformational change, thereby preventing the initiation of this signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT Agonist 5HT4R 5-HT4 Receptor Agonist->5HT4R Activates GR113808 This compound (Antagonist) GR113808->5HT4R Blocks Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

5-HT4 Receptor Gs-Protein Signaling Pathway

Conclusion

This compound remains a cornerstone in the study of the 5-HT4 receptor. Its high potency and selectivity allow for precise investigation of the receptor's role in various physiological systems. The data and protocols presented in this guide offer a foundational resource for researchers aiming to utilize this important pharmacological tool in their studies.

References

GR 113808: A Technical Guide to a Potent and Selective 5-HT4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its discovery has provided the scientific community with a crucial pharmacological tool for the characterization of 5-HT4 receptor function and its role in a variety of physiological processes. This document provides an in-depth technical overview of this compound, including its pharmacological profile, the experimental protocols used for its characterization, and its impact on key signaling pathways.

Discovery and Development

This compound, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, was developed by Glaxo Group Ltd. (now GlaxoSmithKline). It was identified as a novel, selective antagonist with high affinity for the 5-HT4 receptor, an attribute that made it an invaluable tool for elucidating the physiological roles of this receptor subtype. Its development has facilitated a deeper understanding of the 5-HT4 receptor's involvement in gastrointestinal motility, cognitive function, and other neurological and physiological processes.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the 5-HT4 receptor. Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.

Mechanism of Action

This compound acts as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist serotonin (B10506) (5-HT) and other 5-HT4 agonists, thereby inhibiting the downstream signaling cascade. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Binding Affinity and Potency

The binding affinity and potency of this compound have been determined in various tissues and recombinant systems. A summary of these quantitative measures is presented in Table 1.

Parameter Value Preparation Reference
Kd 0.15 nMCloned human 5-HT4 receptors[1]
0.20 nMGuinea-pig striatum homogenates[2][3]
0.13 nMGuinea-pig hippocampus homogenates[2][3]
pKi 6.05-HT3 receptors[4]
pA2 9.3Rat thoracic oesophagus (vs. 5-HT)[4]
9.0Rat thoracic oesophagus (vs. 5-methoxytryptamine)[4]
9.4Rat thoracic oesophagus (vs. R,S-zacopride)[4]
9.2Guinea-pig colon (vs. 5-HT)[4]
9.7Guinea-pig colon (vs. 5-methoxytryptamine)[4]
9.2Guinea-pig colon (vs. R,S-zacopride)[4]
pKB 9.43Human colonic muscle[1]

Table 1: Quantitative Pharmacological Data for this compound

Selectivity

This compound demonstrates high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes. It displays over 300-fold selectivity for the 5-HT4 receptor compared to 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1] It has also been shown to have no significant affinity for a wide range of other neurotransmitter receptors.[4]

Receptor Subtype Affinity/Activity Reference
5-HT4 High affinity antagonist[1][4]
5-HT1A >300-fold lower affinity[1]
5-HT1B >300-fold lower affinity[1]
5-HT2A >300-fold lower affinity[1]
5-HT2C >300-fold lower affinity[1]
5-HT3 Low affinity (pKi = 6.0)[4]
5-HT1-like No functional activity[4]
5-HT2 No functional activity[4]

Table 2: Receptor Selectivity Profile of this compound

Experimental Protocols

The characterization of this compound has been dependent on a range of key experimental methodologies.

Radioligand Binding Assay

A radioligand binding assay using tritiated this compound ([3H]-GR113808) is a standard method to determine the affinity of compounds for the 5-HT4 receptor.[2][3]

Objective: To determine the binding affinity (Kd) of [3H]-GR113808 and the inhibitory constant (Ki) of test compounds for the 5-HT4 receptor.

Methodology:

  • Membrane Preparation:

    • Dissect the tissue of interest (e.g., guinea-pig striatum or hippocampus) or harvest cells expressing the 5-HT4 receptor.

    • Homogenize the tissue/cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]-GR113808 at a fixed concentration, and varying concentrations of the unlabeled test compound.

    • For saturation binding, use varying concentrations of [3H]-GR113808.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled 5-HT4 ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine Kd, Bmax (for saturation assays), and IC50 (for competition assays).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Separation & Analysis Tissue Tissue/Cells Homogenize Homogenize Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Membranes Membrane Suspension Wash->Membranes Incubate Incubate: Membranes + [3H]-GR113808 + Test Compound Membranes->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Kd, Ki) Count->Analyze

Caption: Radioligand Binding Assay Workflow.

In Vitro Functional Assay: Guinea Pig Ascending Colon

This assay assesses the antagonist activity of this compound against 5-HT-induced muscle contraction.[4][5]

Objective: To determine the potency (pA2) of this compound as a 5-HT4 receptor antagonist.

Methodology:

  • Tissue Preparation:

    • Isolate the ascending colon from a guinea pig and place it in Krebs-Henseleit buffer.

    • Mount a segment of the colon in an organ bath containing the buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Connect the tissue to an isometric force transducer to record muscle contractions.

  • Experimental Procedure:

    • Allow the tissue to equilibrate under a resting tension.

    • To block other serotonin receptors, pre-treat the tissue with antagonists for 5-HT1, 5-HT2, and 5-HT3 receptors (e.g., methysergide (B1194908) and ondansetron).[5]

    • Construct a cumulative concentration-response curve for 5-HT.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30 minutes).

    • Construct a second cumulative concentration-response curve for 5-HT in the presence of this compound.

    • Repeat with different concentrations of this compound.

  • Data Analysis:

    • Measure the rightward shift of the 5-HT concentration-response curve caused by this compound.

    • Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency.

In Vivo Model: High-Fat Diet-Induced Obesity in Mice

This model is used to investigate the effects of this compound on metabolic parameters.[6][7][8]

Objective: To evaluate the effect of this compound on weight gain, glucose tolerance, insulin (B600854) resistance, and fatty liver formation in a diet-induced obesity model.

Methodology:

  • Animal Model:

    • Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.[6][7][8]

    • House the mice under controlled conditions (temperature, light/dark cycle).

    • Feed the mice a high-fat diet (HFD) for a specified period (e.g., 12 weeks) to induce obesity and metabolic dysfunction. A control group is fed a standard chow diet.

  • Drug Administration:

    • Administer this compound to a cohort of HFD-fed mice via intraperitoneal injection at a specified dose and frequency (e.g., 1 mg/kg/week).[8]

    • A vehicle control group of HFD-fed mice receives injections of the vehicle solution.

  • Metabolic Phenotyping:

    • Monitor body weight and food intake regularly.

    • Perform a Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus and measure blood glucose levels at various time points.

    • Perform an Insulin Tolerance Test (ITT): Administer an insulin bolus and measure blood glucose levels at various time points.

    • At the end of the study, collect blood samples to measure serum levels of lipids, insulin, and inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[6][7]

    • Harvest liver and adipose tissue for histological analysis (e.g., H&E staining for lipid accumulation) and gene expression analysis (e.g., qPCR for markers of lipogenesis and inflammation).

  • Data Analysis:

    • Compare the measured parameters between the different experimental groups (Chow, HFD + Vehicle, HFD + this compound) using appropriate statistical tests.

Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathway of the 5-HT4 receptor and influencing downstream cellular processes.

Canonical 5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a Gs-coupled GPCR. Its activation by serotonin initiates a signaling cascade that is inhibited by this compound.

G cluster_membrane Cell Membrane Receptor 5-HT4 Receptor Gs Gs Protein Receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts Serotonin Serotonin (Agonist) Serotonin->Receptor binds GR113808 This compound (Antagonist) GR113808->Receptor blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene activates

Caption: Canonical 5-HT4 Receptor Signaling Pathway.

Modulation of Metabolic Signaling Pathways

In the context of metabolic disease, antagonism of the 5-HT4 receptor by this compound has been shown to influence key transcriptional regulators of lipid metabolism and inflammation.[6][7][8]

G cluster_lipogenesis Lipogenesis & Fatty Acid Uptake cluster_inflammation Inflammation GR113808 This compound HTR4 5-HT4 Receptor GR113808->HTR4 SREBP1c SREBP-1c HTR4->SREBP1c downregulates PPARg PPAR-γ HTR4->PPARg downregulates Inflammasome Inflammasome Complex HTR4->Inflammasome downregulates Lipid Fatty Liver Formation SREBP1c->Lipid PPARg->Lipid Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammasome->Cytokines Inflammation_out Tissue Inflammation Cytokines->Inflammation_out

Caption: this compound's effect on metabolic pathways.

Studies in a high-fat diet mouse model have shown that administration of this compound leads to a reduction in the expression of key lipogenic and fatty acid uptake genes, including Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[6][7] This is associated with decreased fatty liver formation. Furthermore, this compound treatment reduces the expression of genes related to the inflammasome complex and inflammatory cytokines, thereby mitigating inflammation in the liver and adipose tissue.[6][7][8]

Research Applications and Therapeutic Potential

This compound is primarily used as a research tool to investigate the physiological and pathophysiological roles of the 5-HT4 receptor. Its high potency and selectivity make it ideal for:

  • Characterizing 5-HT4 receptor distribution and function in various tissues.

  • Investigating the role of 5-HT4 receptors in cognitive processes , where agonists have shown nootropic effects that are blocked by this compound.

  • Studying the involvement of 5-HT4 receptors in gastrointestinal motility .

  • Elucidating the role of 5-HT4 receptors in metabolic diseases , such as obesity, nonalcoholic fatty liver disease, and insulin resistance.[6][7][8]

  • Exploring the influence of 5-HT4 receptors on other physiological processes , such as opioid-induced respiratory depression and alcohol intake.

While this compound itself is a research compound, the insights gained from its use may guide the development of therapeutic agents targeting the 5-HT4 receptor for various disorders.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for studying the 5-HT4 receptor. Its well-defined profile, characterized by high affinity and selectivity, has enabled significant advances in our understanding of serotonin's role in health and disease. The experimental methodologies and signaling pathway insights detailed in this guide underscore its importance for researchers in pharmacology and drug development.

References

GR 113808: A Technical Guide for Probing 5-HT4 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: GR 113808, chemically identified as [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate, is a highly potent and selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1] Its high affinity and specificity have established it as an indispensable pharmacological tool for the characterization and investigation of 5-HT4 receptor function in both in vitro and in vivo settings.[2] This guide provides an in-depth overview of this compound's pharmacological properties, details its application in key experimental protocols, and visualizes the associated cellular signaling pathways.

Pharmacological Profile of this compound

This compound is distinguished by its sub-nanomolar affinity for the 5-HT4 receptor and exceptional selectivity over other serotonin (B10506) receptor subtypes and different neurotransmitter receptors. This profile makes it an ideal probe for isolating and studying 5-HT4 receptor-mediated effects.

Binding Affinity and Potency

The affinity and potency of this compound have been quantified across various tissues and experimental models. It consistently demonstrates high potency as an antagonist in functional assays and high affinity in radioligand binding studies.

ParameterSpecies/TissueAgonistValueReference
pA2 Guinea Pig Colon5-HT9.2[2]
pA2 Guinea Pig Colon5-methoxytryptamine9.7[2]
pA2 Guinea Pig ColonR,S-zacopride9.2[2]
pA2 Rat Oesophagus5-HT9.3[2]
pKB Human Atrium5-HT8.8[1]
pKB Human Colonic Muscle-9.43[3]
pKb --8.8[4][5]
Kd Cloned Human 5-HT4 Receptors-0.15 nM[3]
Kd Guinea Pig Striatum ([3H]-GR113808)-0.20 nM[6]
Kd Guinea Pig Hippocampus ([3H]-GR113808)-0.13 nM[6]
Kd Rat/Guinea Pig/Macaque Brain ([3H]-GR113808)-0.08 - 0.53 nM[7]
Receptor Selectivity

This compound's utility is significantly enhanced by its low affinity for other receptors, ensuring that its effects can be confidently attributed to the blockade of 5-HT4 receptors.

Receptor SubtypeAffinity/SelectivityReference
5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3 >300-fold lower affinity[3][4][5]
5-HT3 Low affinity (pKi = 6.0)[2]
5-HT2, 5-HT1-like No functional activity[2]
Other Receptor Types No appreciable affinity in a range of binding assays[2]

5-HT4 Receptor Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) primarily linked to the Gαs subunit. Its activation initiates a cascade of intracellular events. This compound acts by competitively binding to the receptor, preventing the agonist-induced conformational change necessary to trigger these downstream pathways.

The canonical pathway involves the activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[8][9] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[8][10] Additionally, 5-HT4 receptor activation can occur through G-protein independent signaling, directly activating Src tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.[8][11]

5-HT4_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT4 Receptor gas Gαs receptor->gas Activates src Src receptor->src Activates (G-protein independent) ac Adenylyl Cyclase gas->ac Activates camp cAMP ac->camp Synthesizes erk ERK src->erk Activates pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates erk->creb Phosphorylates gene Gene Transcription creb->gene agonist 5-HT / Agonist agonist->receptor Activates antagonist This compound antagonist->receptor Blocks

5-HT4 receptor signaling pathways blocked by this compound.

Experimental Protocols

This compound is extensively used in various experimental paradigms. Its tritiated form, [3H]-GR113808, is a valuable radioligand for binding and autoradiography studies.

Radioligand Binding Assay Protocol

This protocol outlines the use of [3H]-GR113808 to determine the density (Bmax) and affinity (Kd) of 5-HT4 receptors in tissue homogenates.[6]

Objective: To quantify 5-HT4 receptor binding sites in a biological sample.

Materials:

  • Tissue of interest (e.g., guinea pig striatum, HEK293 cells expressing 5-HT4R)[6][12]

  • [3H]-GR113808 (Radioligand)

  • Unlabeled this compound or another 5-HT4 ligand (for non-specific binding determination)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Tissue Preparation: Homogenize the tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to wash the membranes. Repeat this step. The final pellet is resuspended to a specific protein concentration.

  • Incubation: In assay tubes, combine the tissue homogenate, [3H]-GR113808 (at various concentrations for saturation assays, or a single concentration near Kd for competition assays), and either buffer (for total binding) or a high concentration of unlabeled this compound (e.g., 1 µM, for non-specific binding).

  • Reaction: Incubate the tubes for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.[12]

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, analyze the data using non-linear regression to determine Kd and Bmax values. For competition experiments, calculate the Ki of competing ligands using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow start Start prep Tissue Homogenization start->prep incubate Incubate with [3H]-GR113808 (Total vs. Non-specific) prep->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (Kd, Bmax, Ki) count->analyze end End analyze->end

Workflow for a typical [3H]-GR113808 radioligand binding assay.
Quantitative Autoradiography Protocol

This protocol allows for the visualization and quantification of 5-HT4 receptor distribution in tissue sections.[7][13]

Objective: To map the anatomical localization of 5-HT4 receptors in tissue slices.

Materials:

  • Frozen tissue blocks (e.g., rat or guinea pig brain)[7]

  • Cryostat

  • Microscope slides (gelatin-coated or charged)

  • [3H]-GR113808

  • Unlabeled this compound

  • Autoradiography cassettes

  • Tritium-sensitive phosphor imaging plates or film

  • Image analysis software

Procedure:

  • Tissue Sectioning: Cut thin (e.g., 10-20 µm) sections from the frozen tissue block using a cryostat. Thaw-mount the sections onto slides.

  • Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous substances.

  • Incubation: Incubate the slides in a solution containing [3H]-GR113808 at a concentration close to its Kd. A parallel set of slides is incubated in the same solution plus a high concentration of unlabeled this compound to define non-specific binding.[13]

  • Washing: Wash the slides in cold buffer to remove unbound radioligand, followed by a quick dip in cold distilled water to remove buffer salts.[14]

  • Drying: Dry the slides rapidly, for instance, under a stream of cool air.

  • Exposure: Appose the dried, labeled sections to tritium-sensitive film or a phosphor imaging plate in a light-tight cassette. Include calibrated tritium (B154650) standards for quantification.

  • Development & Imaging: After an appropriate exposure time (days to weeks), develop the film or scan the imaging plate to obtain a digital image of the receptor distribution.

  • Data Analysis: Use image analysis software to measure the optical density in different anatomical regions. Convert these values to receptor density (e.g., fmol/mg tissue) using the calibration curve generated from the standards.

Autoradiography_Workflow start Start section Cryostat Sectioning of Tissue start->section preincubate Pre-incubation in Buffer section->preincubate incubate Incubate with [3H]-GR113808 (Total vs. Non-specific) preincubate->incubate wash Wash in Cold Buffer & Distilled Water incubate->wash dry Dry Sections wash->dry expose Appose to Film/ Imaging Plate dry->expose develop Develop & Scan expose->develop analyze Densitometric Image Analysis develop->analyze end End analyze->end

Workflow for quantitative autoradiography using [3H]-GR113808.
In Vitro Functional Assay Protocol (Schild Analysis)

This protocol describes how to use this compound to determine its potency (pA2/pKB) as a competitive antagonist in an isolated tissue bath.[2]

Objective: To functionally characterize the antagonist properties of this compound against a 5-HT4 agonist.

Materials:

  • Isolated tissue preparation known to express functional 5-HT4 receptors (e.g., guinea pig ascending colon, rat thoracic oesophagus).[2]

  • Organ bath system with physiological salt solution (e.g., Krebs solution), aeration (95% O2 / 5% CO2), and temperature control (37°C).

  • Isotonic transducer and data acquisition system.

  • 5-HT4 receptor agonist (e.g., 5-HT, 5-methoxytryptamine).

  • This compound.

Procedure:

  • Tissue Mounting: Mount the isolated tissue in the organ bath under a resting tension and allow it to equilibrate.

  • Control Curve: Generate a cumulative concentration-response curve for the 5-HT4 agonist to establish a baseline response.

  • Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30-60 minutes).[2]

  • Agonist Curve in Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist. A competitive antagonist will cause a rightward parallel shift in the curve.

  • Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

  • Data Analysis: Measure the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value, and the slope should not be significantly different from unity for competitive antagonism.[2]

In Vivo Applications

This compound has also been employed in whole-animal studies to probe the physiological roles of 5-HT4 receptors.

  • Behavioral Studies: It has been used to investigate the role of 5-HT4 receptors in processes like alcohol intake, where it was shown to reduce volitional ethanol (B145695) consumption in alcohol-preferring rats.[15]

  • Metabolic Studies: In diet-induced obesity models in mice, this compound administration was found to prevent fatty liver formation and improve insulin (B600854) resistance, suggesting a role for 5-HT4 receptors in metabolic regulation.[16][17]

  • In Vivo Microdialysis: While specific microdialysis studies focusing solely on this compound's effects are less common, this technique can be used to measure how blocking 5-HT4 receptors with this compound affects the extracellular levels of serotonin and other neurotransmitters in specific brain regions of freely moving animals.[18][19]

Conclusion

This compound is a cornerstone tool in serotonin research. Its exceptional potency and selectivity for the 5-HT4 receptor allow for precise dissection of this receptor's function, from its fundamental signaling mechanisms at the cellular level to its complex roles in physiology and behavior. The protocols and data presented in this guide underscore its value as a definitive antagonist for characterizing 5-HT4 receptor pharmacology and as a radiolabeled probe for mapping its distribution, making it an essential compound for academic and drug development professionals.

References

The Pharmacology of GR 113808: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. Its high affinity and specificity have established it as an invaluable pharmacological tool for the characterization of the 5-HT4 receptor and the elucidation of its physiological roles. This technical guide provides an in-depth overview of the pharmacology of this compound, including its binding characteristics, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. It is implicated in a variety of physiological processes, including gastrointestinal motility, learning and memory, and cardiac function. The development of selective ligands for the 5-HT4 receptor has been crucial in understanding its function. This compound stands out as a benchmark antagonist due to its high affinity and selectivity, making it an essential tool for in vitro and in vivo studies.

Receptor Binding Profile

This compound exhibits high affinity for the 5-HT4 receptor, as determined by radioligand binding assays. These assays typically utilize [3H]-GR 113808 to characterize the binding properties of the compound to tissues and cell lines expressing the 5-HT4 receptor.

Table 1: Binding Affinity of this compound for the 5-HT4 Receptor
PreparationRadioligandAffinity Constant (Kd)Reference
Guinea-pig striatum homogenates[3H]-GR1138080.20 nM[1]
Guinea-pig hippocampus homogenates[3H]-GR1138080.13 nM[1]
Cloned human 5-HT4 receptors[3H]-GR1138080.15 nM
Table 2: Selectivity Profile of this compound

This compound displays a high degree of selectivity for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.

Receptor SubtypeBinding Affinity (pKi)Fold Selectivity vs. 5-HT4Reference
5-HT4~9.0-9.9-[2]
5-HT1A< 6.0>1000
5-HT1B< 6.0>1000
5-HT2A< 6.0>1000
5-HT2C< 6.0>1000
5-HT36.0>300

Functional Antagonism

The antagonist properties of this compound have been extensively characterized in a variety of functional assays. These studies consistently demonstrate its ability to competitively inhibit the effects of 5-HT4 receptor agonists.

Table 3: Functional Antagonist Potency of this compound
Tissue PreparationAgonistAntagonist Potency (pA2/pKB)Reference
Guinea-pig ascending colon5-HT9.2[2]
Guinea-pig ascending colon5-methoxytryptamine9.7[2]
Guinea-pig ascending colonR,S-zacopride9.2[2]
Rat thoracic oesophagus5-HT9.3[2]
Rat thoracic oesophagus5-methoxytryptamine9.0[2]
Rat thoracic oesophagusR,S-zacopride9.4[2]
Human colonic muscle-9.43 (pKB)

Signaling Pathways

The 5-HT4 receptor primarily couples to the Gs alpha subunit of heterotrimeric G-proteins. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets to elicit a cellular response. Additionally, evidence suggests a G-protein-independent signaling pathway involving the activation of Src tyrosine kinase, which in turn can activate the extracellular signal-regulated kinase (ERK) pathway. This compound, as an antagonist, blocks the initiation of these signaling cascades by preventing agonist binding to the 5-HT4 receptor.

5-HT4 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay ([3H]-GR 113808)

This protocol describes a method for determining the binding of [3H]-GR 113808 to 5-HT4 receptors in brain tissue homogenates.

Materials:

  • [3H]-GR 113808 (specific activity ~30-60 Ci/mmol)

  • Tissue of interest (e.g., guinea-pig striatum)

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific determinant: 10 µM unlabeled this compound or 5-HT

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Scintillation fluid

  • Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in 20 volumes of ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Reaction: In a 96-well plate, combine:

    • Total Binding: 50 µL of [3H]-GR 113808 (final concentration ~0.2 nM), 50 µL of binding buffer, and 150 µL of membrane preparation.

    • Non-specific Binding: 50 µL of [3H]-GR 113808, 50 µL of non-specific determinant, and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of [3H]-GR 113808, 50 µL of competing compound (various concentrations), and 150 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation. For saturation binding, determine the Kd and Bmax by non-linear regression analysis of specific binding versus radioligand concentration.

Radioligand_Binding_Workflow A Tissue Homogenization in Binding Buffer B Centrifugation & Membrane Isolation A->B C Incubation of Membranes with [3H]-GR 113808 & Competitors B->C D Rapid Filtration through Glass Fiber Filters C->D E Washing to Remove Unbound Radioligand D->E F Scintillation Counting E->F G Data Analysis (Kd, Bmax, Ki) F->G

Radioligand Binding Assay Workflow.
Functional Antagonism in Guinea-Pig Isolated Colon

This protocol describes a method to determine the pA2 value of this compound against a 5-HT4 receptor agonist in the guinea-pig ascending colon.

Materials:

  • Male Dunkin-Hartley guinea-pigs (250-350 g)

  • Krebs solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1; gassed with 95% O2 / 5% CO2.

  • 5-HT4 receptor agonist (e.g., 5-HT, 5-methoxytryptamine)

  • This compound

  • Organ bath, isometric transducer, data acquisition system

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea-pig and dissect a segment of the ascending colon. Remove the longitudinal muscle with the myenteric plexus attached. Suspend the tissue strip in a 10 mL organ bath containing Krebs solution at 37°C under a resting tension of 1 g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for the 5-HT4 agonist by adding the agonist to the organ bath in increasing concentrations until a maximal response is achieved. Wash the tissue and allow it to recover to baseline.

  • Antagonist Incubation: Add a known concentration of this compound to the organ bath and incubate for 30-60 minutes.

  • Second Agonist Concentration-Response Curve: In the continued presence of this compound, obtain a second cumulative concentration-response curve for the same agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 2-4 with at least two other concentrations of this compound.

  • Data Analysis: For each concentration of this compound, calculate the dose-ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist). Construct a Schild plot by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of this compound. The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Functional_Assay_Workflow A Isolate Guinea-Pig Ascending Colon B Suspend Tissue in Organ Bath A->B C Record Baseline Contractile Activity B->C D Generate Agonist Concentration-Response Curve C->D E Incubate with this compound D->E F Generate Agonist Curve in Presence of Antagonist E->F G Repeat for Multiple Antagonist Concentrations F->G H Schild Plot Analysis to Determine pA2 G->H

Functional Antagonism Assay Workflow.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the 5-HT4 receptor. Its high potency and selectivity have been instrumental in defining the physiological and pathophysiological roles of this receptor. The data and protocols presented in this guide are intended to provide researchers with a comprehensive resource for the effective utilization of this compound in their investigations. The continued use of this and other selective ligands will undoubtedly lead to a deeper understanding of 5-HT4 receptor pharmacology and its therapeutic potential.

References

GR 113808: A Technical Guide to a Potent and Selective 5-HT4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GR 113808, a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document details its chemical identity, pharmacological properties, and its role in elucidating the physiological and pathological functions of the 5-HT4 receptor.

Chemical Identity: IUPAC Name and Synonyms

This compound is a synthetic organic compound belonging to the class of indole (B1671886) carboxylates.

IUPAC Name: [1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 1-methylindole-3-carboxylate

Synonyms:

  • GR-113808

  • GR 125487

  • 5-HT4 Antagonist, this compound

Identifier Value
CAS Number 144625-51-4
Molecular Formula C19H27N3O4S
Molecular Weight 393.50 g/mol
InChI Key MOZPSIXKYJUTKI-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C

Pharmacological Data

This compound is characterized by its high affinity and selectivity for the 5-HT4 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Binding Affinity
Parameter Value Assay Conditions Reference
Kd 0.13 nM[3H]-GR113808 binding in guinea-pig hippocampus homogenates[1]
Kd 0.20 nM[3H]-GR113808 binding in guinea-pig striatum homogenates[1]
pKi 9.3 - 10.3Various brain and peripheral tissue preparations
pKi 6.05-HT3 receptors[2]
Functional Antagonism
Parameter Value Assay Conditions Reference
pA2 9.2Against 5-HT-induced contraction in guinea-pig colon[2]
pA2 9.7Against 5-methoxytryptamine-induced contraction in guinea-pig colon[2]
pA2 9.2Against R,S-zacopride-induced contraction in guinea-pig colon[2]
pA2 9.3Against 5-HT-induced relaxation in rat oesophagus[2]
IC50 113 nMGuinea pig striatum

Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). However, it can also signal through G-protein independent pathways. This compound, as a potent antagonist, effectively blocks these signaling cascades.

Canonical Gαs-cAMP Signaling Pathway

Activation of the 5-HT4 receptor by an agonist leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.

Gs_cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT4 Receptor G_Protein Gαsβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Agonist 5-HT Agonist Agonist->Receptor Activates GR113808 This compound GR113808->Receptor Blocks

Canonical 5-HT4 Receptor Signaling Pathway.
Non-Canonical G-Protein Independent Signaling Pathway

The 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. This leads to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). The activation of the Src-ERK pathway is implicated in neuronal plasticity and other cellular processes.

G_Independent_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT4 Receptor Src Src Receptor->Src Directly Activates ERK ERK Src->ERK Activates Downstream Downstream Targets ERK->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Plasticity) Downstream->Cellular_Response Mediates Agonist 5-HT Agonist Agonist->Receptor Activates GR113808 This compound GR113808->Receptor Blocks Radioligand_Binding_Workflow A Membrane Preparation B Assay Setup (Total, Non-specific, Competition) A->B C Incubation (25°C, 60 min) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50, Ki) E->F ELISA_Workflow A Prepare Standards & Samples B Add to Coated Plate & Incubate A->B C Wash Plate B->C D Add Detection Ab & Incubate C->D E Wash Plate D->E F Add Enzyme Conjugate & Incubate E->F G Wash Plate F->G H Add Substrate & Incubate G->H I Add Stop Solution H->I J Read Absorbance I->J K Calculate Concentration J->K

References

Foundational Research on 5-HT4 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning 5-HT4 receptor antagonists. It covers the core mechanism of action, key quantitative data on representative compounds, detailed experimental protocols for their characterization, and their therapeutic potential.

Introduction to the 5-HT4 Receptor

The 5-hydroxytryptamine 4 (5-HT4) receptor is a G-protein coupled receptor (GPCR) activated by the neurotransmitter serotonin (B10506).[1] As a member of the Gs-protein coupled family, its activation primarily stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] These receptors are expressed in the central and peripheral nervous systems, including the gastrointestinal (GI) tract, brain, and heart.[1][4] In the brain, 5-HT4 receptors are involved in regulating learning, memory, and mood.[5] In the GI tract, they play a crucial role in modulating motility.[1] Given their diverse physiological roles, 5-HT4 receptors are a significant target for drug development, with antagonists being investigated for conditions like irritable bowel syndrome (IBS) and cardiac arrhythmias.[1][4]

Mechanism of Action and Signaling Pathways

5-HT4 receptor antagonists function through competitive inhibition, binding to the receptor to block the binding of serotonin and other agonists, thereby preventing receptor activation and downstream signaling.[1] The primary signaling cascade initiated by 5-HT4 receptor activation involves the Gαs subunit, which activates adenylyl cyclase, leading to the synthesis of cAMP.[5] cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular targets to produce a physiological response.[5]

Furthermore, the 5-HT4 receptor can also signal through a G-protein-independent pathway by directly activating Src, a non-receptor tyrosine kinase, which in turn activates the Extracellular signal-Regulated Kinase (ERK) pathway.[5] Antagonists effectively block both of these signaling cascades.

5-HT4_Signaling_Pathways cluster_membrane Plasma Membrane Receptor 5-HT4 Receptor Src Src Kinase Receptor->Src Activates (G-protein independent) Gas Gαs Receptor->Gas Activates Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Antagonist 5-HT4 Antagonist Antagonist->Receptor Blocks AC Adenylyl Cyclase ATP ATP AC->ATP Converts ERK ERK Src->ERK Activates Gas->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Modulation, Smooth Muscle Relaxation) PKA->Response ERK->Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis Tissue Tissue/Cell Homogenate (e.g., Guinea-Pig Striatum) Membrane Isolated Cell Membranes Tissue->Membrane Centrifugation Incubate Incubate: 1. Membranes 2. [³H]-GR113808 (Radioligand) 3. Test Antagonist (Varying Conc.) Membrane->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Data Analysis (Calculate Ki) Count->Analyze cAMP_Assay_Workflow Start Plate 5-HT4 Expressing Cells (e.g., HEK293) AddAntagonist Add Test Antagonist (Dose-Response) Start->AddAntagonist AddAgonist Add 5-HT4 Agonist (Fixed EC80 Conc.) AddAntagonist->AddAgonist Incubate Incubate (e.g., 30 min, RT) → cAMP Accumulation AddAgonist->Incubate Lysis Lyse Cells & Add HTRF Reagents (Labeled Ab + Labeled cAMP) Incubate->Lysis Read Read Plate on TR-FRET Reader Lysis->Read Incubate 1 hr Analyze Calculate Signal Ratio & Determine IC50 Read->Analyze

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Use of GR 113808

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT4 receptor. Its utility in preclinical research is significant for elucidating the physiological and pathological roles of the 5-HT4 receptor in various systems. These application notes provide detailed protocols for two common in vivo experimental models where this compound is employed: a high-fat diet-induced obesity model in mice and an ethanol (B145695) consumption model in rats.

Mechanism of Action

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT4 receptor by its endogenous ligand, serotonin, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Subsequently, cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression and cellular function.[1][2]

This compound acts as a competitive antagonist at the 5-HT4 receptor, blocking the binding of serotonin and other agonists, thereby inhibiting the downstream signaling cascade.[3] Interestingly, some evidence suggests that the 5-HT4 receptor can also signal through a G-protein-independent pathway involving the activation of Src tyrosine kinase.[1][4][5] this compound has been shown to prevent agonist-induced Src phosphorylation, indicating its ability to block this alternative signaling pathway as well.[3]

Signaling Pathway Diagram

Caption: 5-HT4 receptor signaling pathways.

In Vivo Experimental Protocols

High-Fat Diet-Induced Obesity and Metabolic Syndrome in Mice

This protocol details the use of this compound to investigate the role of the 5-HT4 receptor in the development of obesity, fatty liver, and insulin (B600854) resistance in a diet-induced mouse model.[6][7][8]

Experimental Workflow Diagram

HFD_Workflow start Acclimatization (1 week) diet High-Fat Diet (60% fat) (12 weeks) start->diet treatment This compound or Vehicle Injection (i.p., 3x/week for 12 weeks) diet->treatment monitoring Weekly Body Weight & Food Intake Measurement treatment->monitoring gtt Glucose Tolerance Test (After 12 weeks) treatment->gtt euthanasia Euthanasia & Tissue Collection (Liver, Adipose Tissue, Serum) gtt->euthanasia analysis Histological & Biochemical Analysis euthanasia->analysis

Caption: High-fat diet experimental workflow.

Materials

  • Male C57BL/6J mice (6 weeks old)[7]

  • High-fat diet (HFD; 60% kcal from fat)[7]

  • Standard chow diet (SCD; 10% kcal from fat)[7]

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Standard laboratory equipment for animal housing, injections, and sample collection.

Protocol

  • Acclimatization: House male C57BL/6J mice individually in a temperature- and light-controlled environment for one week with ad libitum access to standard chow and water.[7]

  • Diet Induction: After acclimatization, divide the mice into two main groups: one receiving the HFD and the other continuing on the SCD. The HFD is administered for 12 weeks to induce obesity and metabolic changes.[7]

  • This compound Preparation:

    • Prepare a stock solution of this compound by dissolving it in DMSO at a concentration of 20 mg/ml.[7] This stock solution can be stored at -20°C.

    • On the day of injection, dilute the stock solution 1:100 with sterile PBS.[7]

  • Treatment:

    • Within the HFD group, create a treatment group that receives this compound and a control group that receives a vehicle (a 1:100 dilution of DMSO in PBS).

    • Administer this compound via intraperitoneal (i.p.) injection at a dosage of 1 mg/kg/week. This is typically administered as three separate injections per week (e.g., on Monday, Wednesday, and Friday).[7]

  • Monitoring:

    • Measure the body weight of each mouse weekly.[7]

    • Monitor food intake every 12 hours by weighing the remaining food.[7]

  • Outcome Assessment:

    • Glucose Tolerance Test (GTT): After 12 weeks of treatment, perform a GTT to assess insulin sensitivity.

    • Tissue Collection: At the end of the 12-week period, euthanize the mice and collect blood for serum analysis (e.g., cytokines, lipids). Harvest and weigh the liver and white adipose tissue (WAT).[7]

    • Histological and Biochemical Analysis: A portion of the liver and WAT can be fixed for histological examination (e.g., H&E staining for lipid droplet visualization). The remaining tissue can be used for biochemical assays, such as measuring hepatic triglyceride levels and gene expression analysis.[7]

Quantitative Data Summary

ParameterControl (SCD)High-Fat Diet (HFD) + VehicleHigh-Fat Diet (HFD) + this compound
Body Weight Gain (g) after 12 weeks ~10.5 g~20.5 gSignificantly reduced compared to HFD + Vehicle
Liver Weight NormalIncreasedSignificantly reduced compared to HFD + Vehicle
Adipose Tissue Weight NormalIncreasedSignificantly reduced compared to HFD + Vehicle
Serum Inflammatory Cytokines (TNF-α, IL-1β, IL-6) BaselineElevatedSignificantly reduced compared to HFD + Vehicle[7]
Hepatic Triglycerides BaselineElevatedSignificantly reduced compared to HFD + Vehicle[7]

Note: The values presented are approximate and may vary between studies. The key finding is the significant attenuation of HFD-induced metabolic changes with this compound treatment.

Ethanol Consumption in Alcohol-Preferring Rats

This protocol describes the use of this compound to investigate the role of the 5-HT4 receptor in modulating voluntary ethanol intake in a rat model of alcoholism.[9]

Experimental Workflow Diagram

Ethanol_Workflow start Acclimatization & Habituation to Housing ethanol_access Intermittent Access to 10% Ethanol (2 hours/day) start->ethanol_access treatment This compound or Vehicle Injection (s.c., 5 min before ethanol access) ethanol_access->treatment measurement Measure Ethanol & Water Intake treatment->measurement repeat Repeat for 4 Consecutive Days measurement->repeat

Caption: Ethanol consumption experimental workflow.

Materials

  • Alcohol-preferring rats (e.g., Sardinian p-rats or Wistar rats with a history of high ethanol consumption)

  • Ethanol (200 proof)

  • Saccharin (B28170) (optional, for sweetened solutions)

  • This compound

  • Sterile saline (0.9% NaCl)

  • Standard laboratory equipment for animal housing, injections, and fluid intake measurement.

Protocol

  • Animal Model and Acclimatization:

    • Use a strain of alcohol-preferring rats.

    • Individually house the rats and allow them to acclimatize to the housing conditions.[10]

    • Habituate the rats to an intermittent access two-bottle choice procedure, where they have access to one bottle of 10% (v/v) ethanol and one bottle of water for a limited period each day (e.g., 2 hours).[9][11] The ethanol solution can be sweetened with saccharin to encourage initial consumption.[12]

  • This compound Preparation:

    • Dissolve this compound in sterile saline to the desired concentrations for injection.

  • Treatment:

    • Divide the rats into groups that will receive different doses of this compound (e.g., 1, 3, and 10 mg/kg) and a control group that will receive saline vehicle.[9]

    • Administer the assigned treatment via subcutaneous (s.c.) injection 5 minutes before the daily ethanol access period.[9]

    • Continue this treatment regimen for 4 consecutive days.[9]

  • Measurement of Ethanol Intake:

    • During the 2-hour access period, measure the volume of the 10% ethanol solution and water consumed by each rat.

    • Calculate the ethanol intake in g/kg of body weight.

Quantitative Data Summary

Treatment GroupDose (mg/kg, s.c.)Ethanol Intake (g/kg/2h) - Water Sated Rats
Vehicle-Baseline consumption
This compound1Significantly reduced
This compound3Significantly reduced
This compound10Significantly reduced

Note: this compound has been shown to significantly reduce volitional ethanol intake in a dose-dependent manner in alcohol-preferring rats.[9] The effect is reported to be stable over the 4-day administration period.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo functions of the 5-HT4 receptor. The detailed protocols provided here for a high-fat diet-induced obesity model in mice and an ethanol consumption model in rats serve as a comprehensive guide for researchers. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of targeting the 5-HT4 receptor in metabolic and neuropsychiatric disorders.

References

Application Notes and Protocols for In Vitro Assay Development of GR 113808

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT4 receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for the characterization of 5-HT4 receptor pharmacology and for the screening of novel 5-HT4 receptor agonists. This document provides detailed application notes and protocols for the in vitro characterization of this compound, including radioligand binding assays and functional cAMP assays.

Mechanism of Action: this compound acts as a competitive antagonist at the 5-HT4 receptor, blocking the intracellular signaling cascade initiated by agonist binding. The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] By binding to the receptor without activating it, this compound prevents this agonist-induced increase in cAMP.

Data Presentation

Table 1: Pharmacological Properties of this compound
ParameterValueSpecies/Tissue/Cell LineReference
pKb 8.8Human Atrium[5][6]
pKb 8.9 ± 0.24Human Colon Circular Smooth Muscle[7]
pA2 9.3Rat Thoracic Oesophagus[8]
Kd 0.15 nMCloned Human 5-HT4 Receptors
Kd 0.20 nMGuinea-pig Striatum[9][10][11]
Kd 0.13 nMGuinea-pig Hippocampus[9][10]
Selectivity >300-fold over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptorsVarious[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the 5-HT4 receptor signaling pathway and a typical experimental workflow for characterizing this compound.

G cluster_membrane Cell Membrane 5HT4_Receptor 5-HT4 Receptor G_Protein Gs Protein (α, β, γ) 5HT4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Serotonin Serotonin (5-HT) (Agonist) Serotonin->5HT4_Receptor Binds and Activates GR113808 This compound (Antagonist) GR113808->5HT4_Receptor Binds and Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: 5-HT4 Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing 5-HT4R) Membrane_Prep Membrane Preparation (for binding assay) Cell_Culture->Membrane_Prep Cell_Plating Cell Plating (for functional assay) Cell_Culture->Cell_Plating Binding_Assay Radioligand Binding Assay ([3H]-GR113808 + Membranes + Competitor) Membrane_Prep->Binding_Assay Functional_Assay cAMP Functional Assay (Cells + this compound (antagonist) + Agonist) Cell_Plating->Functional_Assay Filtration Filtration & Scintillation Counting Binding_Assay->Filtration cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Functional_Assay->cAMP_Detection Data_Analysis_Binding Data Analysis (Kd, Ki calculation) Filtration->Data_Analysis_Binding Data_Analysis_Functional Data Analysis (IC50, pA2/pKb calculation) cAMP_Detection->Data_Analysis_Functional

Caption: Experimental Workflow for this compound Characterization.

Experimental Protocols

I. Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Kd) of [3H]-GR113808 to the 5-HT4 receptor and the inhibition constant (Ki) of unlabeled competitor compounds.

A. Materials and Reagents

  • Receptor Source: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 cells) or tissue homogenates known to express 5-HT4 receptors (e.g., guinea-pig striatum).[9][10]

  • Radioligand: [3H]-GR113808

  • Unlabeled Ligand for Non-Specific Binding: Unlabeled this compound (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass Fiber Filters: (e.g., Whatman GF/C), presoaked in 0.3% polyethyleneimine (PEI)

  • Scintillation Cocktail

  • Equipment: 96-well plates, refrigerated centrifuge, cell harvester, scintillation counter.

B. Membrane Preparation

  • Homogenize cells or tissue in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.

  • Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Store membrane aliquots at -80°C.

C. Binding Assay Procedure

  • On the day of the assay, thaw the membrane preparation and resuspend it in assay buffer.

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • For Saturation Binding (to determine Kd):

    • Add 50 µL of varying concentrations of [3H]-GR113808.

    • Add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM unlabeled this compound (for non-specific binding).

    • Add 150 µL of membrane preparation (typically 50-120 µg of protein).

  • For Competition Binding (to determine Ki):

    • Add 50 µL of a fixed concentration of [3H]-GR113808 (typically at or near the Kd value).

    • Add 50 µL of varying concentrations of the competitor compound.

    • Add 150 µL of membrane preparation.

  • Incubate the plates at 30°C for 60 minutes with gentle agitation.[12]

  • Terminate the incubation by rapid vacuum filtration through the presoaked glass fiber filters using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

D. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding, plot specific binding against the concentration of [3H]-GR113808 and fit the data using non-linear regression to determine the Kd and Bmax.

  • For competition binding, plot the percentage of specific binding against the log concentration of the competitor compound to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used.

II. Functional cAMP Assay Protocol

This protocol is designed to measure the antagonist effect of this compound on agonist-stimulated cAMP production in whole cells.

A. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing the human 5-HT4 receptor.

  • 5-HT4 Receptor Agonist: e.g., Serotonin (5-HT) or a selective 5-HT4 agonist.

  • Antagonist: this compound

  • Adenylyl Cyclase Stimulator (optional, for amplifying signal): Forskolin

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[4]

  • Cell Culture Medium: As required for the cell line.

  • Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available cAMP assay kits.

  • Equipment: 96-well or 384-well white opaque plates, multi-well plate reader compatible with the chosen detection method.

B. Assay Procedure

  • Seed the HEK293-h5-HT4 cells into 96-well or 384-well white opaque plates and culture overnight to allow for cell attachment.

  • On the day of the assay, aspirate the culture medium and wash the cells once with stimulation buffer.

  • Add 25 µL of stimulation buffer containing IBMX (final concentration typically 100-500 µM).

  • Add 25 µL of varying concentrations of this compound (or vehicle for control wells) to the appropriate wells.

  • Pre-incubate the plate at 37°C for 20 minutes to allow the antagonist to bind to the receptors.[13]

  • Add 50 µL of the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells (which receive vehicle).

  • Incubate the plate at 37°C for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

C. Data Analysis

  • Generate a standard curve for cAMP if required by the kit.

  • Calculate the concentration of cAMP in each well.

  • Plot the cAMP concentration (or response) against the log concentration of this compound.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 of this compound.

  • The antagonist affinity can be expressed as a pA2 or pKb value, which can be calculated using the Schild equation if the antagonism is competitive.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the in vitro characterization of the 5-HT4 receptor antagonist, this compound. These assays are robust and can be adapted for the screening and pharmacological profiling of novel compounds targeting the 5-HT4 receptor. The high affinity and selectivity of this compound make it an essential reference compound for such studies.

References

Application Notes and Protocols for GR 113808 in Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GR 113808, a potent and selective 5-HT4 receptor antagonist, in mouse models. This document includes a summary of reported dosages, detailed experimental protocols, and a description of the relevant signaling pathways.

Introduction to this compound

This compound is a highly selective antagonist for the serotonin (B10506) 5-HT4 receptor.[1] It is an invaluable tool for investigating the physiological and pathological roles of this receptor in various biological systems. Its high affinity and selectivity make it a preferred compound for in vivo studies aiming to elucidate the function of the 5-HT4 receptor.[2]

Quantitative Data Summary

The following table summarizes the dosages of this compound used in various mouse and rat studies. While rat studies are included for reference, direct extrapolation of dosage to mice should be done with caution.

SpeciesResearch AreaDosageRoute of AdministrationFrequencyReference
MouseMetabolic Disease (Obesity)1 mg/kg/week (administered as 3 injections/week)Intraperitoneal (IP)Three times a week for 12 weeks[3][4][5]
MouseGastrointestinal Inflammation (Colitis)10 mg/kgEnemaDaily[6]
RatSubstance Abuse (Ethanol Intake)1, 3, or 10 mg/kgSubcutaneous (SC)Daily for 4 consecutive days[7]
MouseGastrointestinal Motility1 mg/kgNot specifiedSingle dose[8]

Signaling Pathways

This compound acts by blocking the signaling cascades initiated by the activation of the 5-HT4 receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[9] Upon agonist binding, the activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[9][10]

Furthermore, evidence suggests a G-protein-independent signaling pathway for the 5-HT4 receptor, which involves the activation of the Src tyrosine kinase, leading to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK).[1] Downstream targets of these pathways include transcription factors like CREB and enzymes such as α-secretase.[9][10]

G_protein_coupled_receptor_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activation src Src Kinase receptor->src Activation (G-protein independent) ac Adenylyl Cyclase g_protein->ac Stimulation camp cAMP ac->camp Production erk ERK src->erk Phosphorylation pka PKA camp->pka Activation pka->erk Activation creb CREB pka->creb Phosphorylation ion_channel Ion Channel Modulation pka->ion_channel other_effects Other Cellular Responses pka->other_effects erk->creb Phosphorylation alpha_secretase α-secretase Activation erk->alpha_secretase erk->other_effects gene_expression Gene Expression creb->gene_expression Regulation gr113808 This compound gr113808->receptor Antagonism

Caption: 5-HT4 Receptor Signaling Pathways and the Antagonistic Action of this compound.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mice based on published studies. These protocols should be adapted to meet the specific needs of the research and must be approved by the relevant institutional animal care and use committee (IACUC).

Protocol 1: Intraperitoneal (IP) Injection for Metabolic Studies

This protocol is adapted from a study investigating the effects of this compound on high-fat-diet-induced obesity in C57BL/6J mice.[3][4][5]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% ethanol (B145695)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in DMSO to create a stock solution. The concentration will depend on the final desired dose and injection volume.

    • For a final dose of approximately 0.33 mg/kg per injection (to achieve 1 mg/kg/week with three injections), a stock solution can be prepared and then diluted with sterile PBS immediately before use. The final DMSO concentration should be kept low (typically <5%) to avoid toxicity.

  • Animal Preparation:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the shoulders.

  • Injection:

    • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.

    • Gently inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Observe the mouse for any signs of distress or adverse reactions immediately after the injection and periodically thereafter.

IP_Injection_Workflow prep_solution Prepare this compound Solution injection Perform Intraperitoneal Injection prep_solution->injection prep_animal Weigh and Restrain Mouse prep_animal->injection monitoring Monitor Animal Post-Injection injection->monitoring data_collection Proceed with Experimental Timeline monitoring->data_collection

Caption: Experimental Workflow for Intraperitoneal Administration of this compound.

Protocol 2: Rectal Administration (Enema) for Gastrointestinal Studies

This protocol is based on a study examining the effect of a 5-HT4 receptor antagonist in a mouse model of colitis.[6]

Materials:

  • This compound (powder)

  • Appropriate vehicle (e.g., saline or a specific buffer)

  • Small, flexible catheter (e.g., 22-gauge) attached to a 1 mL syringe

  • Lubricant

  • 70% ethanol

  • Animal scale

  • Appropriate PPE

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose).

  • Animal Preparation:

    • Weigh each mouse to calculate the administration volume.

    • Anesthesia may be required for this procedure to prevent injury and ensure accurate delivery. Consult your IACUC protocol.

    • Gently restrain the mouse in a supine or lateral position.

  • Administration:

    • Lubricate the tip of the catheter.

    • Gently insert the catheter into the rectum to a depth of approximately 2-3 cm.

    • Slowly infuse the calculated volume of the this compound solution.

    • After infusion, hold the mouse in a head-down position for a few minutes to prevent immediate expulsion of the solution.

  • Monitoring:

    • Observe the animal for any signs of discomfort or adverse effects. Monitor for recovery from anesthesia if used.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical and should be non-toxic and appropriate for the route of administration. Always run a vehicle-only control group in your experiments.

  • Animal Welfare: All procedures should be performed by trained personnel in accordance with institutional guidelines and with the aim of minimizing animal stress and discomfort.

  • Dose-Response Studies: It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific experimental model and desired effect.

  • Pharmacokinetics: The route of administration will significantly impact the pharmacokinetics of this compound. Consider the desired onset and duration of action when choosing an administration route.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the multifaceted roles of the 5-HT4 receptor in their mouse models of interest.

References

Application Notes and Protocols for GR 113808 Subcutaneous Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the 5-HT4 receptor in various biological systems.[3] These application notes provide detailed protocols for the preparation and subcutaneous administration of this compound for in vivo studies, along with relevant pharmacological data and a schematic of its mechanism of action.

Pharmacological Data

This compound exhibits high affinity for the 5-HT4 receptor with pA2 values in the range of 9.0 to 9.7 in various tissues, demonstrating its potent antagonist activity.[3] It displays over 300-fold selectivity for the 5-HT4 receptor compared to other serotonin (B10506) receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3).[1]

Table 1: Pharmacological Profile of this compound

ParameterValueSpecies/TissueAgonistReference
pA29.2Guinea-pig colon5-HT[3]
pA29.7Guinea-pig colon5-methoxytryptamine[3]
pA29.2Guinea-pig colonR,S-zacopride[3]
pA29.3Rat oesophagus5-HT[3]
pKb8.8Human atrial 5-HT4 receptors5-HT[4]
pKi6.05-HT3 receptorsN/A[3]

Signaling Pathway

This compound acts as a competitive antagonist at the 5-HT4 receptor, a Gs-protein coupled receptor. By binding to the receptor, it prevents the endogenous ligand, serotonin (5-HT), from binding and initiating the downstream signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

GR113808_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT_pre 5-HT 5HT4R 5-HT4 Receptor 5HT_pre->5HT4R Binds AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to GR113808 This compound GR113808->5HT4R Blocks SC_Injection_Workflow Start Start Prep Prepare Working Solution of this compound Start->Prep Animal Properly restrain the animal Prep->Animal Site Lift a fold of skin at the injection site (e.g., scruff of the neck) Animal->Site Insert Insert the needle at the base of the skin fold, parallel to the body Site->Insert Inject Slowly inject the solution Insert->Inject Withdraw Withdraw the needle and gently apply pressure to the site Inject->Withdraw Monitor Monitor the animal for any adverse reactions Withdraw->Monitor End End Monitor->End

References

Application Notes and Protocols for GR 113808 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT₄ receptor.[1][2][3] It is an invaluable tool in neuroscience and pharmacology research for investigating the physiological and pathological roles of the 5-HT₄ receptor. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), along with relevant chemical data and a diagram of its mechanism of action.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₉H₂₇N₃O₄S[1][2]
Molecular Weight 393.50 g/mol [1][2]
Purity ≥98% (HPLC)[1][3]
Appearance Off-white solid[1]
Solubility in DMSO 100 mM[1]
Storage Temperature (Solid) 2-8°C[1]
Stock Solution Storage Aliquot and freeze at -20°C. Stable for up to 3 months.[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the bottle of DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Accurately weigh out 3.935 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

    • Calculation: To prepare a 10 mM (0.010 mol/L) solution in 1 mL (0.001 L):

      • Moles = Concentration x Volume = 0.010 mol/L x 0.001 L = 0.00001 mol

      • Mass = Moles x Molecular Weight = 0.00001 mol x 393.50 g/mol = 0.003935 g = 3.935 mg

  • Add DMSO: Carefully add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound:

    • Cap the tube securely and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved.

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be used to aid dissolution.

  • Aliquot for Storage: Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C. The stock solutions are stable for up to 3 months when stored under these conditions.[1]

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams have been generated.

G Workflow for this compound Stock Solution Preparation cluster_0 Workflow for this compound Stock Solution Preparation A Weigh 3.935 mg This compound Powder B Add 1 mL Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C D->E

Caption: Workflow for preparing a 10 mM this compound stock solution.

G Simplified 5-HT₄ Receptor Signaling and this compound Antagonism cluster_0 Simplified 5-HT₄ Receptor Signaling and this compound Antagonism cluster_1 Cell Membrane cluster_2 Extracellular cluster_3 Intracellular R 5-HT₄ Receptor P Gs Protein Activation R->P S Serotonin (5-HT) S->R Activates G This compound G->R Blocks C Increased cAMP P->C

Caption: this compound competitively antagonizes the 5-HT₄ receptor.

References

Application Notes and Protocols for [³H]-GR 113808 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist of the 5-HT₄ receptor.[1] Its tritiated form, [³H]-GR 113808, serves as an invaluable radioligand for the direct labeling and characterization of the 5-HT₄ receptor. This document provides detailed protocols for utilizing [³H]-GR 113808 in radioligand binding assays to determine the affinity (Kd) of the radioligand, the density of receptors (Bmax) in a given tissue or cell preparation, and the affinity (Ki) of unlabeled competing ligands. These assays are fundamental in both basic research to understand the pharmacological properties of the 5-HT₄ receptor and in drug discovery for the screening and characterization of novel 5-HT₄ receptor ligands.

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, making it an attractive target for therapeutic intervention in gastrointestinal disorders and cognitive impairments. The protocols outlined below describe the necessary steps for membrane preparation from native tissues and transfected cell lines, followed by detailed procedures for saturation and competition binding assays.

Signaling Pathway

The 5-HT₄ receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. Upon agonist binding, this leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. As an antagonist, this compound binds to the receptor but does not elicit this signaling cascade; instead, it blocks the binding of agonists like serotonin.

5-HT4_Receptor_Signaling_Pathway Agonist (e.g., Serotonin) Agonist (e.g., Serotonin) 5-HT4 Receptor 5-HT4 Receptor Agonist (e.g., Serotonin)->5-HT4 Receptor Binds to Gs Protein Gs Protein 5-HT4 Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->5-HT4 Receptor Blocks

5-HT₄ Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the binding characteristics of [³H]-GR 113808 and the inhibition constants (Ki) for various 5-HT₄ receptor ligands determined through competition assays.

Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of [³H]-GR 113808

Tissue/Cell LineSpeciesKd (nM)Bmax (fmol/mg protein)Reference
StriatumGuinea Pig0.20Not Reported[2]
HippocampusGuinea Pig0.13Not Reported[2]
Human 5-HT₄(c) ReceptorHEK293 CellsNot ReportedNot Reported[3]
Cloned Human 5-HT₄ ReceptorNot Specified0.15Not Reported

Table 2: Inhibition Constants (Ki) of Various Ligands for the 5-HT₄ Receptor using [³H]-GR 113808

CompoundClasspKiKi (nM)Species/Cell LineReference
TD-8954Agonist9.40.04Human 5-HT₄(c) in HEK293[3]
TegaserodAgonist8.62.51Human 5-HT₄(c) in HEK293[3]
PrucaloprideAgonist7.625.12Human 5-HT₄(c) in HEK293[3]
CisaprideAgonist7.179.43Human 5-HT₄(c) in HEK293[3]
MosaprideAgonist6.8158.49Human 5-HT₄(c) in HEK293[3]
This compoundAntagonistNot Reported0.31Human 5-HT₄A (cloned)[4]
[³H]-GR 113808AntagonistNot Reported0.05Human 5-HT₄B (cloned)[5]
This compoundAntagonist6.0 (for 5-HT₃)1000Not Specified[1]

Experimental Protocols

Protocol 1: Membrane Preparation from Guinea Pig Striatum

This protocol describes the preparation of crude membrane fractions from guinea pig striatum, a brain region with a high density of 5-HT₄ receptors.[2]

Materials and Reagents:

  • Guinea pig striatum (fresh or frozen at -80°C)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and a protease inhibitor cocktail.

  • Sucrose Buffer: 50 mM Tris-HCl, pH 7.4, containing 10% (w/v) sucrose.

  • Dounce homogenizer or polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Dissect and weigh the guinea pig striatum.

  • Add 20 volumes of ice-cold Homogenization Buffer.

  • Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a polytron (2-3 bursts of 10-15 seconds).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) steps one more time to wash the membranes.

  • After the final centrifugation, resuspend the pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Membrane_Preparation_from_Tissue cluster_0 Tissue Preparation cluster_1 Centrifugation and Washing cluster_2 Final Preparation and Storage Dissect_Tissue Dissect and Weigh Tissue Add_Buffer Add 20 vol. Ice-Cold Homogenization Buffer Dissect_Tissue->Add_Buffer Homogenize Homogenize on Ice Add_Buffer->Homogenize Centrifuge_1 Centrifuge at 1,000 x g for 10 min at 4°C Homogenize->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Centrifuge_2 Centrifuge at 40,000 x g for 20 min at 4°C Collect_Supernatant->Centrifuge_2 Resuspend_1 Resuspend Pellet in Homogenization Buffer Centrifuge_2->Resuspend_1 Centrifuge_3 Repeat Centrifugation (40,000 x g) Resuspend_1->Centrifuge_3 Resuspend_2 Resuspend Pellet in Sucrose Buffer Centrifuge_3->Resuspend_2 Protein_Assay Determine Protein Concentration Resuspend_2->Protein_Assay Aliquot_Store Aliquot and Store at -80°C Protein_Assay->Aliquot_Store

Workflow for Membrane Preparation from Tissue
Protocol 2: Saturation Binding Assay

This protocol is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-GR 113808.

Materials and Reagents:

  • Membrane preparation (from Protocol 1 or other sources).

  • [³H]-GR 113808 (specific activity ~80-90 Ci/mmol).

  • Unlabeled this compound (for determining non-specific binding).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of [³H]-GR 113808 in Assay Buffer to cover a concentration range of approximately 0.01 to 5.0 nM.

  • In a 96-well plate, set up triplicate wells for each concentration of [³H]-GR 113808 for total binding.

  • For non-specific binding, set up triplicate wells for each concentration of [³H]-GR 113808, and add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Add 50 µL of Assay Buffer to the total binding wells.

  • Add 50 µL of unlabeled this compound (to a final concentration of 10 µM) to the non-specific binding wells.

  • Add 50 µL of the appropriate [³H]-GR 113808 dilution to all wells.

  • Add 100-150 µg of membrane protein to each well to initiate the binding reaction. The final assay volume should be 250 µL.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through the PEI-soaked glass fiber filters.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Saturation_Binding_Assay_Workflow cluster_0 Assay Setup cluster_1 Incubation and Filtration cluster_2 Data Acquisition and Analysis Prepare_Radioligand Prepare Serial Dilutions of [³H]-GR 113808 Setup_Total_Binding Set up Total Binding Wells: [³H]-GR 113808 + Buffer Prepare_Radioligand->Setup_Total_Binding Setup_NSB Set up Non-Specific Binding (NSB) Wells: [³H]-GR 113808 + Unlabeled this compound Prepare_Radioligand->Setup_NSB Add_Membranes Add Membrane Preparation to all wells Setup_Total_Binding->Add_Membranes Setup_NSB->Add_Membranes Incubate Incubate at 25°C for 60 min Add_Membranes->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Count_Radioactivity Liquid Scintillation Counting Add_Scintillant->Count_Radioactivity Calculate_Specific_Binding Calculate Specific Binding: Total - NSB Count_Radioactivity->Calculate_Specific_Binding Analyze_Data Non-linear Regression Analysis to determine Kd and Bmax Calculate_Specific_Binding->Analyze_Data

Workflow for Saturation Binding Assay
Protocol 3: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of unlabeled test compounds for the 5-HT₄ receptor by measuring their ability to compete with a fixed concentration of [³H]-GR 113808 for binding to the receptor.

Materials and Reagents:

  • Same as for the Saturation Binding Assay, plus:

  • Unlabeled test compounds.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Also, set up triplicate wells for total binding (no test compound) and non-specific binding (with 10 µM unlabeled this compound).

  • Add 50 µL of Assay Buffer or the appropriate dilution of the test compound to the respective wells.

  • Add 50 µL of [³H]-GR 113808 to all wells at a final concentration close to its Kd value (e.g., 0.15 nM).[3]

  • Add 100-150 µg of membrane protein to each well to initiate the binding reaction. The final assay volume should be 250 µL.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through PEI-soaked glass fiber filters.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression analysis (e.g., one-site competition) to determine the IC₅₀ value of the test compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-GR 113808 used and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

Competition_Binding_Assay_Workflow cluster_0 Assay Setup cluster_1 Incubation and Filtration cluster_2 Data Acquisition and Analysis Prepare_Competitors Prepare Serial Dilutions of Unlabeled Test Compounds Setup_Wells Set up Wells: - Total Binding (Buffer) - NSB (Unlabeled this compound) - Competition (Test Compounds) Prepare_Competitors->Setup_Wells Add_Radioligand Add Fixed Concentration of [³H]-GR 113808 to all wells Setup_Wells->Add_Radioligand Add_Membranes Add Membrane Preparation to all wells Add_Radioligand->Add_Membranes Incubate Incubate at 25°C for 60 min Add_Membranes->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Add_Scintillant Add Scintillation Cocktail Wash->Add_Scintillant Count_Radioactivity Liquid Scintillation Counting Add_Scintillant->Count_Radioactivity Calculate_IC50 Non-linear Regression Analysis to determine IC₅₀ Count_Radioactivity->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Workflow for Competition Binding Assay

References

Application Notes and Protocols for the Use of GR 113808 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GR 113808, a potent and selective 5-HT4 receptor antagonist, in primary cell culture experiments. This document outlines the mechanism of action, provides quantitative data, and offers detailed protocols for the use of this compound in various primary cell types.

Introduction to this compound

This compound is a highly selective antagonist for the serotonin (B10506) 4 receptor (5-HT4R).[1][2][3] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor in various tissues and cell types. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is known to be involved in a variety of cellular processes, and its modulation is a key area of research in drug development.

Mechanism of Action

This compound functions by competitively binding to the 5-HT4 receptor, thereby blocking the binding of the endogenous agonist serotonin (5-HT) and other 5-HT4 agonists. This antagonism prevents the activation of downstream signaling cascades. The 5-HT4 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein complex. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.

In addition to the canonical Gs-cAMP-PKA pathway, studies in primary neurons have revealed a non-canonical, G-protein-independent signaling pathway. In this pathway, the 5-HT4 receptor can activate the Src tyrosine kinase, leading to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK). This compound is effective in blocking both of these signaling pathways by preventing the initial receptor activation.

Data Presentation: Quantitative Pharmacological Data for this compound

The following table summarizes the key quantitative parameters of this compound from various in vitro studies. This data is essential for designing experiments and determining appropriate concentrations for use in primary cell culture.

ParameterValueSpecies/Tissue/Cell TypeReference
pKb 8.8Not specified[2]
pA2 9.2Guinea-pig colon (vs 5-HT)[1]
pA2 9.7Guinea-pig colon (vs 5-methoxytryptamine)[1]
pA2 9.2Guinea-pig colon (vs R,S-zacopride)[1]
pA2 9.3Rat thoracic oesophagus (vs 5-HT)[1]
pKi 6.05-HT3 receptors (low affinity)[1]
Kd 0.4-1 nMRat brain membrane
IC50 113 nMGuinea pig striatum
EC50 79-81 nMCHO and C6 glial cells (cAMP response)

Mandatory Visualizations

Signaling Pathways of the 5-HT4 Receptor

The following diagrams illustrate the canonical and non-canonical signaling pathways of the 5-HT4 receptor, which are blocked by this compound.

Gs_cAMP_PKA_Pathway cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Gs Gs protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5HT4R Activates GR113808 This compound GR113808->5HT4R Blocks Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Initiates

Caption: Canonical 5-HT4 Receptor Signaling Pathway.

Src_ERK_Pathway cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Src Src Kinase 5HT4R->Src Activates Serotonin Serotonin (5-HT) Serotonin->5HT4R Activates GR113808 This compound GR113808->5HT4R Blocks Ras Ras Src->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1) ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Non-Canonical 5-HT4 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a general workflow for studying the effect of this compound in primary cell culture.

Experimental_Workflow Start Start Isolation Isolate Primary Cells (e.g., Neurons, Cardiomyocytes) Start->Isolation Culture Culture Primary Cells Isolation->Culture Treatment Treat with this compound (and/or 5-HT4 Agonist) Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Downstream Assays Incubation->Assay Data_Analysis Analyze Data Assay->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General Experimental Workflow.

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration and the molecular weight of this compound (393.5 g/mol ), calculate the required mass of the compound.

  • In a sterile microcentrifuge tube, dissolve the this compound powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. Stock solutions in DMSO are generally stable for several months at -20°C.

II. Protocol for Using this compound in Primary Neuron Culture

A. Isolation and Culture of Primary Cortical Neurons (Adapted from established protocols)

Materials:

  • Timed-pregnant rat (E18) or mouse (E16)

  • Dissection medium (e.g., Hibernate-E)

  • Papain or Trypsin solution

  • Trypsin inhibitor (e.g., soybean trypsin inhibitor)

  • Plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

  • Mince the cortical tissue and incubate with a dissociation enzyme (e.g., papain or trypsin) at 37°C.

  • Neutralize the enzyme with an inhibitor and gently triturate the tissue to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto coated culture vessels at a desired density in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

B. Treatment with this compound and Downstream Analysis

Procedure:

  • After allowing the neurons to mature in culture for a desired period (e.g., 7-14 days in vitro), replace the culture medium with fresh, pre-warmed medium.

  • Prepare working solutions of this compound by diluting the stock solution in culture medium to the desired final concentrations. Based on published data, a concentration range of 10 nM to 10 µM is a reasonable starting point for dose-response experiments.

  • Add the this compound working solutions to the neuronal cultures. For antagonist studies, pre-incubate with this compound for 15-30 minutes before adding a 5-HT4 receptor agonist.

  • Incubate the cells for the desired period, which can range from minutes for signaling studies (e.g., 5-30 minutes for ERK phosphorylation) to hours or days for gene expression or neuroprotective studies.

C. Downstream Assays for Primary Neurons

  • cAMP Measurement:

    • After treatment, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP enzyme immunoassay (EIA) or a FRET-based biosensor.

    • Compare cAMP levels in control, agonist-treated, and this compound + agonist-treated cells.

  • Western Blot for ERK Phosphorylation:

    • Following treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities and express p-ERK levels relative to total ERK.

III. Protocol for Using this compound in Primary Cardiomyocyte Culture

A. Isolation and Culture of Neonatal Rat/Mouse Cardiomyocytes (Adapted from established protocols)

Materials:

  • Neonatal rat or mouse pups (P1-P3)

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase and Trypsin solution

  • Plating medium (e.g., DMEM with 10% FBS, and penicillin/streptomycin)

  • Fibronectin or laminin-coated culture plates

Procedure:

  • Euthanize neonatal pups according to approved institutional guidelines.

  • Isolate the hearts in ice-cold HBSS.

  • Mince the ventricular tissue and perform enzymatic digestion with a collagenase/trypsin solution at 37°C.

  • Collect the dispersed cells after each digestion step and neutralize the enzyme with FBS-containing medium.

  • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by allowing fibroblasts to adhere to the uncoated plastic.

  • Collect the non-adherent cardiomyocytes and plate them on fibronectin or laminin-coated plates.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

B. Treatment with this compound and Downstream Analysis

Procedure:

  • Allow cardiomyocytes to establish a rhythmic beating pattern in culture (typically 24-48 hours).

  • Replace the culture medium with fresh, pre-warmed medium.

  • Add this compound at desired concentrations (e.g., 10 nM to 10 µM). Pre-incubate for 15-30 minutes before adding a 5-HT4 agonist if studying antagonism.

  • Incubate for the desired duration.

C. Downstream Assays for Primary Cardiomyocytes

  • Beating Rate Analysis:

    • Use a microscope with a heated stage to maintain the cells at 37°C.

    • Visually count the number of beats per minute for individual cells or cell clusters before and after the addition of this compound and/or a 5-HT4 agonist.

    • Alternatively, use a calcium imaging system or a multi-electrode array to measure changes in contraction frequency and rhythm.

  • Calcium Transient Measurement:

    • Load the cardiomyocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Use a fluorescence microscopy system to record changes in intracellular calcium concentration in response to spontaneous contractions or electrical stimulation.

    • Analyze the amplitude, duration, and frequency of calcium transients before and after treatment.

IV. Protocol for Using this compound in Primary Enterocyte Culture

A. Isolation and Culture of Primary Intestinal Enterocytes (Adapted from established protocols)

Materials:

  • Small intestine segment from a mouse or rat

  • Hanks' Balanced Salt Solution (HBSS) with antibiotics

  • Chelating agent (e.g., EDTA) solution

  • Collagenase solution

  • Culture medium (e.g., DMEM/F12 with supplements like EGF, Noggin, R-spondin)

  • Matrigel or collagen-coated culture plates

Procedure:

  • Euthanize the animal according to approved institutional guidelines and dissect a segment of the small intestine.

  • Flush the lumen with ice-cold HBSS containing antibiotics.

  • Cut the intestine longitudinally and wash thoroughly.

  • Incubate the tissue in a chelating agent solution to release the crypts.

  • Perform a brief enzymatic digestion with collagenase to further dissociate the tissue.

  • Filter the cell suspension to remove undigested tissue.

  • Embed the isolated crypts in Matrigel or plate them on collagen-coated plates in the appropriate culture medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

B. Treatment with this compound and Downstream Analysis

Procedure:

  • Allow the enterocytes to form a monolayer or organoids in culture.

  • Replace the culture medium with fresh, pre-warmed medium.

  • Add this compound at desired concentrations (e.g., 10 nM to 10 µM). Pre-incubate for 15-30 minutes before adding a 5-HT4 agonist.

  • Incubate for the desired duration.

C. Downstream Assays for Primary Enterocytes

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Culture the enterocytes on permeable supports (e.g., Transwell inserts).

    • Measure the TEER using a voltohmmeter to assess the integrity of the epithelial barrier.

    • Evaluate the effect of this compound and/or a 5-HT4 agonist on TEER over time.

  • Secretion Assays (e.g., Mucin Secretion):

    • After treatment, collect the culture supernatant.

    • Quantify the amount of secreted mucin using an ELISA or a slot blot with a mucin-specific antibody.

    • Alternatively, use periodic acid-Schiff (PAS) staining to visualize mucin-containing goblet cells in the culture.

Conclusion

This compound is a powerful and selective tool for elucidating the role of the 5-HT4 receptor in primary cell cultures. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate functions of this important receptor in various physiological systems. As with any experimental system, optimization of cell isolation, culture conditions, and drug concentrations will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for GR 113808 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist for the serotonin (B10506) 5-HT4 receptor.[1][2] This receptor is a G-protein coupled receptor that, upon activation, stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[3][4] The 5-HT4 receptor is expressed in various brain regions critical for learning and memory, including the hippocampus.[5] Its modulation has been shown to influence synaptic plasticity, the cellular mechanism underlying learning and memory. Specifically, the 5-HT4 receptor is implicated in the regulation of long-term depression (LTD), a long-lasting decrease in synaptic strength.[3][4] this compound serves as a valuable pharmacological tool to investigate the role of the 5-HT4 receptor in these processes. By selectively blocking this receptor, researchers can elucidate its contribution to the induction and maintenance of synaptic plasticity.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on synaptic plasticity, specifically long-term depression (LTD) and long-term potentiation (LTP), in the hippocampus.

ParameterControl (LTD Induction)With this compoundReference
LTD Induction SuccessfulPrevented[3][4]
fEPSP Slope Change Depression to ~70-80% of baselineNo significant change from baseline[3]
Concentration of this compound -1 µM[3]

Table 1: Effect of this compound on Long-Term Depression (LTD) in the Hippocampal Subiculum. This table illustrates that in the presence of 1 µM this compound, low-frequency stimulation (LFS) that normally induces LTD fails to do so.

ParameterControl (LTP Induction)With this compoundReference
LTP Induction SuccessfulSuccessful[3][4]
fEPSP Slope Change Potentiation to ~150-250% of baselineNo significant change in potentiation[3]
Concentration of this compound -1 µM[3]

Table 2: Effect of this compound on Long-Term Potentiation (LTP) in the Hippocampal Subiculum. This table demonstrates that this compound does not interfere with the induction of LTP by high-frequency stimulation (HFS), indicating its selective role in modulating LTD.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Wistar rat)

  • Anesthesia (e.g., isoflurane (B1672236) or pentobarbital)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold artificial cerebrospinal fluid (aCSF) for dissection, saturated with 95% O2 / 5% CO2. Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.

  • aCSF for recording (same composition as dissection aCSF)

  • Recovery chamber

Procedure:

  • Anesthetize the rodent following approved animal care protocols.

  • Decapitate the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated dissection aCSF.

  • Isolate the hippocampus.

  • Mount the hippocampus onto the vibratome stage and submerge it in ice-cold, oxygenated dissection aCSF.

  • Cut transverse slices of the desired thickness (typically 300-400 µm).

  • Transfer the slices to a recovery chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated recording aCSF until they are transferred to the recording chamber.

Protocol 2: Induction and Recording of Long-Term Depression (LTD) in Hippocampal Slices and Application of this compound

This protocol details the procedure for inducing and recording LTD in the CA1 region or subiculum of hippocampal slices and for testing the effect of this compound.

Materials:

  • Prepared acute hippocampal slices

  • Recording chamber with perfusion system

  • aCSF for recording

  • Bipolar stimulating electrode

  • Glass recording microelectrode filled with aCSF (for field recordings) or an appropriate internal solution (for whole-cell recordings)

  • Amplifier and data acquisition system

  • This compound stock solution (e.g., in DMSO, to be diluted in aCSF to a final concentration of 1 µM)

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway (for CA1 recordings) or in the alveus/stratum oriens (B10768531) (for subiculum recordings).

  • Place the recording electrode in the stratum radiatum of CA1 or the subiculum to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Deliver single baseline electrical stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a response that is approximately 30-50% of the maximal fEPSP amplitude. Record a stable baseline for at least 20-30 minutes.

  • Application of this compound: For the experimental group, switch to aCSF containing 1 µM this compound and perfuse for at least 20-30 minutes prior to LTD induction. For the control group, continue perfusion with normal aCSF.

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol. A common protocol is the delivery of 900 pulses at 1 Hz.

  • Post-Induction Recording: Immediately after the LFS protocol, resume baseline stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes to assess the induction and maintenance of LTD.

  • Data Analysis: Normalize the fEPSP slope to the pre-LFS baseline. A significant and stable reduction in the fEPSP slope in the control group indicates successful LTD induction. Compare the change in fEPSP slope between the control and this compound-treated groups.

Signaling Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm serotonin Serotonin (5-HT) htr4 5-HT4 Receptor serotonin->htr4 Binds g_protein Gαs htr4->g_protein Activates gr113808 This compound gr113808->htr4 Blocks ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka PKA (inactive) camp->pka Activates pka_active PKA (active) downstream Downstream Effectors pka_active->downstream Phosphorylates ltd LTD Expression downstream->ltd Modulates

Caption: 5-HT4 Receptor Signaling Pathway and the Action of this compound.

G cluster_treatment Treatment Groups start Start: Prepare Acute Hippocampal Slices setup Transfer Slice to Recording Chamber Position Electrodes start->setup baseline Record Stable Baseline fEPSPs (20-30 min) setup->baseline control Control: Continue aCSF Perfusion baseline->control gr113808 Experimental: Perfuse with 1 µM this compound (20-30 min) baseline->gr113808 lfs Induce LTD with Low-Frequency Stimulation (e.g., 900 pulses at 1 Hz) control->lfs gr113808->lfs post_lfs Record Post-LFS fEPSPs (at least 60 min) lfs->post_lfs analysis Data Analysis: Normalize fEPSP slope to baseline Compare groups post_lfs->analysis end End analysis->end

Caption: Experimental Workflow for Investigating this compound Effects on LTD.

References

Application of GR 113808 in Behavioral Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT4 receptor.[1][2] Its utility as a research tool is paramount in elucidating the diverse roles of the 5-HT4 receptor in various physiological and pathological processes, particularly within the central nervous system. This document provides detailed application notes and experimental protocols for the use of this compound in behavioral studies, targeting researchers, scientists, and drug development professionals. The information compiled herein is designed to facilitate the design and execution of robust preclinical studies investigating the behavioral functions of the 5-HT4 receptor.

Pharmacological Profile of this compound

This compound exhibits high affinity for the 5-HT4 receptor with a pKi of approximately 9.2-9.7 and a Kd of 0.15 nM for cloned human 5-HT4 receptors.[1][3] It displays over 300-fold selectivity for the 5-HT4 receptor compared to other serotonin receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3) and shows no significant affinity for a wide range of other neurotransmitter receptors.[1][3] This high selectivity makes this compound an excellent tool for isolating the effects of 5-HT4 receptor blockade in behavioral paradigms.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Potency of this compound

ParameterSpecies/TissueAgonistValueReference(s)
pA2Guinea-pig ascending colon5-HT9.2[1]
pA2Guinea-pig ascending colon5-methoxytryptamine9.7[1]
pA2Guinea-pig ascending colonR,S-zacopride9.2[1]
pA2Rat thoracic oesophagus5-HT9.3[1]
pA2Rat thoracic oesophagus5-methoxytryptamine9.0[1]
pA2Rat thoracic oesophagusR,S-zacopride9.4[1]
pKi5-HT3 Receptors-6.0[1]
pKBHuman colonic muscle-9.43[3]
KdCloned human 5-HT4 receptors-0.15 nM[3]

Table 2: Effective Doses of this compound in Behavioral Studies

Behavioral AssayAnimal ModelDosesRoute of AdministrationObserved EffectReference(s)
Ethanol (B145695) IntakeAlcohol-preferring rats1, 3, 10 mg/kgSubcutaneousReduction in ethanol consumption[4]
High-Fat Diet-Induced ObesityC57BL/6J miceNot specified, but administered intraperitoneally three times a weekIntraperitonealPrevention of weight gain and fatty liver[5]
Working and Hippocampus-Dependent Memory6-OHDA lesioned ratsNot specifiedIntra-dorsal hippocampusImprovement in memory[6]

Signaling Pathways of the 5-HT4 Receptor

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). The 5-HT4 receptor can also engage in G-protein-independent signaling, for instance, through Src kinase. Furthermore, the function of the 5-HT4 receptor can be modulated by interacting proteins, such as p11 (S100A10), which enhances its surface expression and signaling.[7] The blockade of these pathways by this compound is central to its effects in behavioral studies.

G cluster_0 5-HT4 Receptor Signaling cluster_1 Gαs-cAMP Pathway cluster_2 G-protein Independent Pathway Serotonin Serotonin Receptor 5-HT4 Receptor Serotonin->Receptor activates GR113808 This compound GR113808->Receptor blocks Gas Gαs Receptor->Gas Src Src Receptor->Src AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene ERK ERK Src->ERK activates p11 p11 p11->Receptor enhances surface expression & signaling

5-HT4 Receptor Signaling Pathways

Experimental Protocols

The following are detailed protocols for key behavioral assays where this compound can be effectively utilized to investigate the role of the 5-HT4 receptor.

Assessment of Learning and Memory: Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory in rodents, which is dependent on the integrity of the hippocampus and perirhinal cortex, regions with notable 5-HT4 receptor expression.[8][9][10][11]

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm for mice).

  • Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size and material but differ in shape and appearance.

  • Video recording and tracking software.

  • This compound solution and vehicle control.

Procedure:

  • Habituation:

    • Handle the animals for 5 minutes daily for 3-5 days leading up to the experiment.

    • On the day before the training, allow each animal to freely explore the empty arena for 5-10 minutes to habituate to the environment.[10]

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., saline, DMSO in saline) via the desired route (e.g., intraperitoneal, subcutaneous) at a specific time point before the training phase (e.g., 30 minutes).

  • Training/Familiarization Phase:

    • Place two identical objects in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set duration (e.g., 5-10 minutes).[10]

    • Record the time spent exploring each object. Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

  • Retention Interval:

    • Return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase:

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the animal back in the arena and allow it to explore for a set duration (e.g., 5 minutes).

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.

  • Compare the DI between the this compound-treated group and the vehicle-treated group.

G Habituation Habituation (Empty Arena) DrugAdmin Drug Administration (this compound or Vehicle) Habituation->DrugAdmin Training Training Phase (Two Identical Objects) DrugAdmin->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Test Test Phase (One Familiar, One Novel Object) Retention->Test Analysis Data Analysis (Discrimination Index) Test->Analysis

Novel Object Recognition Workflow
Assessment of Anxiety-Like Behavior: Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][12][13][14][15] It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. The amygdala, a key brain region in anxiety, has a significant expression of 5-HT4 receptors.[11]

Materials:

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video recording and tracking software.

  • This compound solution and vehicle control.

Procedure:

  • Habituation:

    • Habituate the animals to the testing room for at least 30-60 minutes before the test.[7]

  • Drug Administration:

    • Administer this compound or vehicle control at a specific time point before the test (e.g., 30 minutes).

  • Test:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a set duration (typically 5 minutes).[13]

    • Record the session for later analysis.

Data Analysis:

  • Measure the time spent in the open arms and the closed arms.

  • Count the number of entries into the open and closed arms.

  • Calculate the percentage of time spent in the open arms: (Time in open arms / Total time in both arms) x 100.

  • Calculate the percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

  • An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.

G Habituation Habituation (Testing Room) DrugAdmin Drug Administration (this compound or Vehicle) Habituation->DrugAdmin EPM_Test Elevated Plus Maze Test (5 minutes) DrugAdmin->EPM_Test Analysis Data Analysis (% Time in Open Arms, % Open Arm Entries) EPM_Test->Analysis

Elevated Plus Maze Workflow
Assessment of Fear Memory: Fear Conditioning

Fear conditioning is a form of Pavlovian learning where an initially neutral stimulus (conditioned stimulus, CS; e.g., a tone) is paired with an aversive unconditioned stimulus (US; e.g., a mild footshock), leading to a conditioned fear response (e.g., freezing) to the CS alone.[16][17][18] This process involves the amygdala and hippocampus, both of which express 5-HT4 receptors.[11][16]

Materials:

  • Fear conditioning chamber equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.

  • Software to control the presentation of stimuli and record freezing behavior.

  • This compound solution and vehicle control.

Procedure:

  • Habituation:

    • Handle the animals for several days before the experiment.

    • On the first day, place the animal in the conditioning chamber for a few minutes to habituate to the context.

  • Drug Administration:

    • Administer this compound or vehicle control before the training session to assess its effect on the acquisition of fear memory. Alternatively, administer the drug before the test session to evaluate its effect on the expression or retrieval of fear memory.

  • Training (Fear Acquisition):

    • Place the animal in the conditioning chamber.

    • After a baseline period, present the CS (e.g., a 30-second tone).

    • During the last few seconds of the CS presentation, deliver the US (e.g., a 0.5-1 second, 0.5-0.7 mA footshock).

    • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval.

  • Contextual Fear Test:

    • 24 hours after training, place the animal back into the same conditioning chamber for a set duration (e.g., 5 minutes) without any CS or US presentation.

    • Measure the percentage of time the animal spends freezing as an index of contextual fear memory.

  • Cued Fear Test:

    • A few hours after the contextual test, place the animal in a novel context (different shape, color, and odor).

    • After a baseline period, present the CS (the tone) for a set duration without the US.

    • Measure the percentage of time the animal spends freezing during the CS presentation as an index of cued fear memory.

Data Analysis:

  • Quantify the percentage of time spent freezing during the baseline and the CS presentation in both the training and testing sessions.

  • Compare the freezing behavior between the this compound-treated and vehicle-treated groups to determine the effect of 5-HT4 receptor blockade on the acquisition, consolidation, or retrieval of fear memory.

G cluster_0 Day 1: Training cluster_1 Day 2: Testing DrugAdmin_Acq Drug Administration (Acquisition) Training Fear Conditioning (CS-US Pairings) DrugAdmin_Acq->Training ContextTest Contextual Fear Test DrugAdmin_Ret Drug Administration (Retrieval) DrugAdmin_Ret->ContextTest CuedTest Cued Fear Test (Novel Context + CS) ContextTest->CuedTest Analysis Data Analysis (% Freezing) ContextTest->Analysis CuedTest->Analysis

Fear Conditioning Workflow

Conclusion

This compound is an indispensable tool for investigating the role of the 5-HT4 receptor in a wide array of behavioral processes. Its high potency and selectivity allow for precise pharmacological dissection of 5-HT4 receptor function in learning, memory, anxiety, and addiction-related behaviors. The protocols and data presented in this document provide a comprehensive resource for researchers to design and execute well-controlled behavioral studies, ultimately contributing to a deeper understanding of the therapeutic potential of targeting the 5-HT4 receptor for various neuropsychiatric disorders.

References

Application Notes and Protocols for GR 113808 Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 113808 is a potent and highly selective antagonist of the serotonin (B10506) 5-HT₄ receptor. Its utility as a research tool is well-established, enabling the investigation of the physiological and pathological roles of the 5-HT₄ receptor in various biological systems. These application notes provide a comprehensive overview of the administration of this compound in rat models, summarizing key quantitative data and offering detailed experimental protocols to guide researchers in their study design.

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the 5-HT₄ receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, serotonin (5-HT). The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit. Antagonism by this compound inhibits the activation of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors.

5-HT₄ Receptor Signaling Pathway Antagonized by this compound

GR_113808_Signaling_Pathway cluster_membrane Cell Membrane 5HT4R 5-HT₄ Receptor Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Serotonin Serotonin (5-HT) Serotonin->5HT4R Activates GR113808 This compound GR113808->5HT4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

This compound blocks serotonin-induced 5-HT₄ receptor signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in rat models.

Table 1: In Vivo Administration and Effects in Rats

ParameterRoute of AdministrationDosageRat ModelObserved EffectReference
Ethanol (B145695) IntakeSubcutaneous (SC)1, 3, 10 mg/kgAlcohol-preferring ratsSignificantly reduced volitional ethanol intake.[1][1]
Water Intake (Hyperosmolarity)Intracerebroventricular (ICV)80, 160 nmol/ratWistar ratsSignificantly inhibited water intake.[2][2]
Water Intake (Hypovolemia)Intracerebroventricular (ICV)40, 80 nmol/ratWistar ratsSignificantly potentiated water intake.[2][2]

Table 2: In Vitro Potency in Rat Tissues

ParameterPreparationAgonistValueReference
pA₂Carbachol-contracted tunica muscularis mucosae of the thoracic oesophagus5-HT9.3[3]
pA₂Carbachol-contracted tunica muscularis mucosae of the thoracic oesophagus5-methoxytryptamine9.0[3]
pA₂Carbachol-contracted tunica muscularis mucosae of the thoracic oesophagusR,S-zacopride9.4[3]

Note on Pharmacokinetics: Publicly available literature does not provide specific pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, t₁/₂, bioavailability) for this compound in rat models. Researchers should consider conducting preliminary pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for the administration of this compound in rat models based on published literature and general best practices.

Protocol 1: Subcutaneous (SC) Administration for Behavioral Studies

This protocol is adapted from studies investigating the effect of this compound on ethanol consumption in alcohol-preferring rats.[1]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.9% NaCl)

  • Vortex mixer

  • 1 mL syringes with 25-27 gauge needles

  • Alcohol-preferring rats (e.g., Sardinian p)

  • Standard rat housing and experimental setup for behavioral observation

Procedure:

  • Preparation of this compound Solution:

    • On the day of the experiment, prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (e.g., 1, 3, or 10 mg/kg) and the average weight of the rats, ensuring the injection volume is appropriate (typically 1-2 mL/kg for SC in rats).

    • Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Handling and Administration:

    • Gently restrain the rat.

    • Lift the loose skin on the back of the neck to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the spine.

    • Inject the this compound solution subcutaneously.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Experimental Timeline:

    • Administer this compound at the desired time point relative to the behavioral test. For example, in the ethanol intake study, the injection was given 5 minutes before the rats were given access to the ethanol solution.[1]

    • The administration can be repeated for consecutive days as required by the experimental design (e.g., daily for 4 days).[1]

  • Data Collection:

    • Monitor and record the relevant behavioral parameters (e.g., volume of ethanol consumed, food and water intake).

Protocol 2: Intracerebroventricular (ICV) Administration for Central Nervous System (CNS) Studies

This protocol is based on studies examining the central effects of this compound on water intake.[2]

Materials:

  • This compound

  • Sterile isotonic saline (0.9% NaCl)

  • Stereotaxic apparatus for rats

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools for cannula implantation

  • Guide cannula and dummy cannula

  • Injection cannula connected to a microsyringe via PE-10 tubing

  • Dental acrylic

  • Male Wistar rats

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Using appropriate stereotaxic coordinates for the desired ventricle (e.g., third ventricle), drill a small hole in the skull.

    • Lower the guide cannula to the target depth and secure it to the skull using dental acrylic and surgical screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Allow the rat to recover for at least one week post-surgery.

  • Preparation of this compound Solution:

    • Dissolve this compound in sterile isotonic saline to the desired concentration (e.g., to deliver 20, 40, 80, or 160 nmol in a 2 µL injection volume).

  • ICV Injection:

    • Gently restrain the conscious rat and remove the dummy cannula.

    • Insert the injection cannula (which extends slightly beyond the guide cannula) into the guide cannula.

    • Infuse the this compound solution slowly over a set period (e.g., 2 µL over 60 seconds) using a microsyringe pump.

    • Leave the injection cannula in place for a short period (e.g., 30-60 seconds) to allow for diffusion before replacing the dummy cannula.

  • Post-Injection Monitoring and Data Collection:

    • Return the rat to its home cage and begin the experimental paradigm at the designated time.

    • Record the relevant physiological or behavioral data (e.g., cumulative water intake).

    • At the end of the experiment, verify the cannula placement by injecting a dye (e.g., Evans blue) and performing histological analysis of the brain.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for in vivo studies with this compound and the logical relationship between dosing and expected outcomes.

General In Vivo Experimental Workflow

Experimental_Workflow Acclimation Animal Acclimation (e.g., 1 week) Baseline Baseline Measurement (e.g., behavior, physiological parameters) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Administration This compound or Vehicle Administration (acute or chronic) Grouping->Administration Testing Behavioral/Physiological Testing Administration->Testing Sampling Tissue/Blood Sampling (optional, for PK/PD) Testing->Sampling Analysis Data Analysis and Interpretation Sampling->Analysis Dose_Response_Logic Dose This compound Dose Concentration Concentration at 5-HT₄ Receptor Dose->Concentration Determines Occupancy Receptor Occupancy Concentration->Occupancy Influences Antagonism Degree of Antagonism Occupancy->Antagonism Leads to Effect Pharmacological Effect (e.g., behavioral change) Antagonism->Effect Results in

References

Troubleshooting & Optimization

Navigating the Solubility Challenges of GR 113808: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective 5-HT₄ receptor antagonist, GR 113808, achieving optimal solubility is critical for experimental success. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][3] It is advisable to use a freshly opened bottle of anhydrous DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[1]

Q2: I'm observing precipitation when diluting my DMSO stock solution in an aqueous buffer. What can I do?

A2: This is a common issue known as "salting out," where a compound soluble in an organic solvent precipitates when diluted into an aqueous medium. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try performing serial dilutions to determine the maximum achievable concentration in your specific buffer system.

  • Incorporate co-solvents: For in vivo studies, a common practice is to use a vehicle containing co-solvents. One published protocol involves diluting a DMSO stock solution with sterile phosphate-buffered saline (PBS) at a 1:100 ratio.[1] Another formulation involves a mixture of DMSO, PEG300, and Tween-80 in saline.

  • pH adjustment: The solubility of this compound is reported to be significantly higher in an acidic solution. It is soluble up to 25 mM in 1 equivalent of hydrochloric acid (1eq. HCl).[4] Depending on the constraints of your experiment, adjusting the pH of your aqueous buffer to be more acidic could improve solubility.

Q3: What is the expected solubility of this compound in common solvents?

A3: The solubility of this compound can vary slightly between suppliers. However, the general consensus for solubility in DMSO is in the range of 30-100 mM.[3] For more specific quantitative data, please refer to the data summary table below.

Q4: How should I store my this compound stock solution?

A4: Once prepared, it is recommended to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or -80°C.[5] Supplier datasheets suggest that stock solutions are stable for up to 3 months at -20°C.[3]

Quantitative Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO~30 mg/mL~76 mM[2]
DMSONot specified100 mM[3]
1eq. HClNot specified25 mM[4]
EthanolNot specified10 mM[3]

Note: The molecular weight of this compound is 393.5 g/mol . Calculations are based on this value.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.935 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming can also be applied if necessary.

  • Once the solution is clear, aliquot it into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Vehicle for In Vivo Administration

This protocol is adapted from a published study for the intraperitoneal injection of this compound in mice.[1]

Materials:

  • This compound 20 mg/mL stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 20 mg/mL stock solution of this compound in DMSO following the principles outlined in Protocol 1.

  • On the day of the experiment, dilute the DMSO stock solution with sterile PBS at a 1:100 ratio. For example, to prepare 1 mL of the final injection solution, add 10 µL of the 20 mg/mL DMSO stock to 990 µL of sterile PBS.

  • Vortex the solution gently to mix.

  • The final concentration of this compound in this vehicle will be 0.2 mg/mL, with a final DMSO concentration of 1%.

Troubleshooting Workflow

GR_113808_Solubility_Troubleshooting start Start: Solubility Issue with this compound check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_anhydrous_dmso Use fresh, anhydrous DMSO. check_solvent->use_anhydrous_dmso No check_dissolution_method Was vortexing/sonication/gentle warming applied? check_solvent->check_dissolution_method Yes use_anhydrous_dmso->check_dissolution_method apply_energy Vortex thoroughly, sonicate, and/or warm gently. check_dissolution_method->apply_energy No precipitation_in_aqueous Precipitation upon dilution in aqueous buffer? check_dissolution_method->precipitation_in_aqueous Yes apply_energy->precipitation_in_aqueous lower_concentration Lower the final concentration of this compound. precipitation_in_aqueous->lower_concentration Yes use_cosolvents Incorporate co-solvents (e.g., PEG300, Tween-80). precipitation_in_aqueous->use_cosolvents Yes, for in vivo adjust_ph Consider adjusting the pH to be more acidic (e.g., with 1eq. HCl). precipitation_in_aqueous->adjust_ph Yes, if experiment allows success Solution Achieved precipitation_in_aqueous->success No lower_concentration->success use_cosolvents->success adjust_ph->success

Caption: Troubleshooting workflow for this compound solubility issues.

References

Optimizing GR 113808 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of GR 113808 in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist for the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2][3][4] Its primary mechanism is to block the binding of the endogenous agonist serotonin (B10506) (5-HT) to the 5-HT4 receptor, thereby inhibiting its downstream signaling pathways. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.

Q2: What is the selectivity profile of this compound?

This compound displays high selectivity for the 5-HT4 receptor, with over 300-fold greater affinity compared to other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3.[2][4] It has been shown to have low affinity for 5-HT3 receptors and no significant functional activity at 5-HT1-like or 5-HT2 receptors.[1]

Q3: What are the recommended storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] Once prepared, it is recommended to store stock solutions in aliquots in tightly sealed vials at -20°C for up to one month, although preparing fresh solutions is ideal as they can be unstable.[4]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound.

  • Q: My this compound is not fully dissolving in my chosen solvent. What can I do?

    • A: The solubility of this compound can vary. It is soluble in DMSO at concentrations up to 100 mM and in ethanol (B145695) up to 10 mM. For aqueous solutions, using 1eq. HCl can aid dissolution, achieving a maximum concentration of 25 mM. If you are using DMSO, gentle warming and sonication can help to dissolve the compound.[2][5] Always use a freshly opened or anhydrous solvent, as hygroscopic solvents can negatively impact solubility.[2]

Issue 2: Determining the optimal concentration for an experiment.

  • Q: I am unsure what concentration of this compound to use in my in vitro or in vivo experiment. Where should I start?

    • A: The optimal concentration will depend on your specific experimental setup.

      • In vitro studies: Effective concentrations typically range from the nanomolar (nM) to the low micromolar (µM) range.[1] For example, in isolated guinea-pig ascending colon, concentrations of 1 nM to 0.1 µM have been used.[1] In studies on human atrial preparations, concentrations from 2 to 100 nM were effective.[6] A good starting point for many cell-based assays would be in the 10-100 nM range.

      • In vivo studies: Dosages often range from 1 to 10 mg/kg.[7] For instance, a dose of 1 mg/kg administered via intraperitoneal injection has been used in mice.[2][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific model and endpoint.

Issue 3: Observing unexpected or off-target effects.

  • Q: I am seeing results that I don't believe are mediated by the 5-HT4 receptor. Could this compound be causing off-target effects?

    • A: While this compound is highly selective, off-target effects can never be completely ruled out, especially at high concentrations.[2][4]

      • Concentration: Ensure you are using the lowest effective concentration possible, as determined by a dose-response experiment.

      • Controls: Include appropriate controls in your experiment. This could involve using a structurally different 5-HT4 antagonist to see if the effect is reproducible, or using a system that does not express the 5-HT4 receptor (e.g., knockout cells or animals).

      • Literature Review: Consult the literature to see if similar effects have been reported in comparable experimental systems.

Data Presentation

Table 1: Potency and Affinity of this compound

ParameterSpecies/TissueAgonistValueReference
pA2Guinea-pig colon5-HT9.2[1]
pA2Guinea-pig colon5-methoxytryptamine9.7[1]
pA2Rat oesophagus5-HT9.3[1]
pKb------8.8[2][4]
pKBHuman colonic muscle---9.43
KdCloned human 5-HT4 receptors---0.15 nM
pKi5-HT3 receptors---6.0[1]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM
DMSO39 mg/mL (approx. 99 mM)[2]
DMSO30 mg/mL (approx. 76 mM)[5]
Ethanol10 mM
1eq. HCl25 mM

Experimental Protocols

Protocol 1: In Vitro Functional Antagonism Assay in Cell Culture

This protocol outlines a general procedure to assess the antagonist activity of this compound on 5-HT4 receptor-mediated cAMP production in a cell line endogenously or recombinantly expressing the receptor.

  • Cell Preparation:

    • Culture cells expressing the 5-HT4 receptor to an appropriate confluency in multi-well plates (e.g., 96-well).

    • On the day of the experiment, replace the culture medium with a serum-free medium or an appropriate assay buffer and allow the cells to equilibrate.

  • Antagonist Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a dilution series of this compound in the assay buffer. It is crucial to maintain a consistent final concentration of the solvent across all wells.

    • Add the different concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.[1] This allows the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of a 5-HT4 receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist to the wells containing the pre-incubated antagonist and continue to incubate for a specified duration (e.g., 10-15 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the agonist-induced cAMP response as a function of the this compound concentration.

    • Calculate the IC50 value for this compound, which represents the concentration that inhibits 50% of the agonist-induced response.

Visualizations

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts serotonin Serotonin (5-HT) serotonin->receptor binds gr113808 This compound gr113808->receptor blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Effects pka->downstream phosphorylates

Caption: 5-HT4 Receptor Signaling Pathway and this compound Antagonism.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: Culture 5-HT4 expressing cells prep_antagonist Prepare this compound dilution series start->prep_antagonist prep_agonist Prepare 5-HT agonist solution start->prep_agonist incubate_antagonist Pre-incubate cells with this compound prep_antagonist->incubate_antagonist add_agonist Add 5-HT agonist to stimulate cells prep_agonist->add_agonist incubate_antagonist->add_agonist measure Lyse cells and measure cAMP levels add_agonist->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Experimental Workflow for an In Vitro Antagonism Assay.

References

GR 113808 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of GR 113808, a potent and selective 5-HT4 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: There are conflicting storage recommendations for solid this compound from different suppliers. What should I do?

A: It is true that different suppliers provide varying storage recommendations for the solid form of this compound. For instance, some recommend storage at room temperature, while others suggest 2-8°C or -20°C.

Recommendation: Always refer to the product-specific datasheet that was supplied with your vial of this compound. The storage conditions provided by the supplier of your specific lot of the compound should be considered the most accurate. If you have any doubts, contact the supplier's technical support for clarification.

Q2: How should I store stock solutions of this compound?

A: Stock solutions of this compound should be stored frozen to ensure stability. For detailed storage conditions and duration, please refer to the summary table below. It is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

Q3: How many times can I freeze and thaw my stock solution?

A: There is no definitive data on the number of freeze-thaw cycles this compound can withstand without degradation. To ensure the integrity of the compound, it is best practice to aliquot your stock solution into single-use volumes after preparation. This will help you avoid repeated freeze-thaw cycles and maintain the quality of your experimental results.

Q4: Is this compound light-sensitive?

A: Yes, some suppliers indicate that this compound should be protected from light. Therefore, it is recommended to store both the solid compound and its solutions in light-protected vials (e.g., amber vials) or in a dark location.

Q5: My shipment of this compound arrived at room temperature, but the label says to store it at -20°C. Is the compound still viable?

A: Most suppliers ship this compound at ambient temperatures. Short periods at temperatures higher than the recommended long-term storage temperature are generally not expected to significantly affect the product's quality or efficacy. Upon receipt, you should store the compound as recommended on the product datasheet.

Data on Storage and Stability

Storage of Solid this compound
Supplier RecommendationTemperatureNotes
Tocris Bioscience / R&D SystemsRoom TemperatureRefer to the product-specific datasheet.
Sigma-Aldrich2-8°CProtect from light.
MedchemExpress / TargetMol-20°CStore sealed and away from moisture.
Stability of this compound Stock Solutions
SolventStorage TemperatureStability DurationSource
DMSO-80°CUp to 1 yearTargetMol
DMSO-80°CUp to 6 monthsMedchemExpress
DMSO-20°CUp to 3 monthsSigma-Aldrich
DMSO-20°CUp to 1 monthMedchemExpress

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, light-protected vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 393.5 g/mol ), you would need 3.935 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing an Aqueous Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: To minimize precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer while vortexing, not the other way around.

    • For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer.

  • Mixing: Vortex the working solution immediately and thoroughly to ensure homogeneity.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (aqueous buffer with the same final concentration of DMSO) in your experiments.

  • Use Immediately: It is best practice to prepare aqueous working solutions fresh for each experiment. Do not store this compound in aqueous solutions for extended periods.

Troubleshooting Guide

Issue: The compound precipitates when preparing an aqueous working solution.

This is a common issue for compounds with low aqueous solubility. The following workflow can help you troubleshoot this problem.

G start Precipitation Observed check_order Was the DMSO stock added to the aqueous buffer while vortexing? start->check_order order_no No check_order->order_no Incorrect Order order_yes Yes check_order->order_yes Correct Order solution_order Always add the organic stock to the vigorously stirring aqueous buffer. order_no->solution_order check_dmso Is the final DMSO concentration sufficient? order_yes->check_dmso end Problem Resolved solution_order->end dmso_no No check_dmso->dmso_no Too Low dmso_yes Yes check_dmso->dmso_yes Sufficient solution_dmso Increase the final DMSO concentration (be mindful of cell tolerance). dmso_no->solution_dmso check_concentration Is the final compound concentration too high? dmso_yes->check_concentration solution_dmso->end conc_yes Yes check_concentration->conc_yes Too High conc_no No check_concentration->conc_no Within Range solution_conc Lower the final working concentration of this compound. conc_yes->solution_conc consider_additives Consider using additives like BSA or Pluronic F-68 in your buffer. conc_no->consider_additives solution_conc->end consider_additives->end

Troubleshooting workflow for compound precipitation.

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway and Inhibition by this compound

The 5-HT4 receptor is a Gs-protein-coupled receptor. Its activation by serotonin (B10506) (5-HT) initiates downstream signaling cascades. This compound acts as a competitive antagonist, blocking these signaling events.

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor ac Adenylyl Cyclase receptor->ac Activates (Gαs) src Src Kinase receptor->src Activates (G-protein independent) camp cAMP ac->camp erk ERK src->erk serotonin Serotonin (5-HT) serotonin->receptor Activates gr113808 This compound gr113808->receptor Blocks pka PKA camp->pka pka->erk cellular_response Cellular Response (e.g., Gene Transcription, Neurotransmitter Release) erk->cellular_response

Mechanism of this compound as a 5-HT4 receptor antagonist.
General Experimental Workflow for In Vitro Studies

This diagram outlines a typical workflow for an experiment using this compound, from compound handling to data analysis.

G compound_receipt Receive and Log This compound storage Store Solid Compound (as per datasheet) compound_receipt->storage stock_prep Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) storage->stock_prep aliquot_storage Aliquot and Store Stock Solution at -20°C/-80°C stock_prep->aliquot_storage working_prep Prepare Fresh Working Solution in Aqueous Buffer aliquot_storage->working_prep exp_setup Experimental Setup (e.g., Cell Seeding) treatment Treat Cells with This compound and Controls exp_setup->treatment working_prep->treatment incubation Incubate for Defined Period treatment->incubation data_acq Data Acquisition (e.g., cAMP assay, Western blot) incubation->data_acq analysis Data Analysis and Interpretation data_acq->analysis

A typical experimental workflow using this compound.

GR 113808 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using GR 113808. The following information addresses potential issues related to off-target effects and provides protocols for assessing compound selectivity.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our in vivo model that do not seem to be mediated by 5-HT₄ receptor antagonism. What are the known off-target interactions of this compound?

A1: this compound is a highly selective 5-HT₄ receptor antagonist.[1][2] Extensive studies have demonstrated its high potency for the 5-HT₄ receptor with minimal affinity for other serotonin (B10506) receptor subtypes and other neurotransmitter receptors.[3] The primary documented off-target interaction is a low affinity for the 5-HT₃ receptor.[3] If you are observing effects inconsistent with 5-HT₄ antagonism, consider the possibility of model-specific factors or experimental artifacts. A systematic troubleshooting workflow is recommended to investigate the unexpected findings.

Q2: What is the binding affinity of this compound for its primary target and its known off-target?

A2: The binding affinity of this compound for the 5-HT₄ receptor is in the sub-nanomolar to low nanomolar range. Its affinity for the 5-HT₃ receptor is significantly lower. The table below summarizes the key binding and functional data.

Q3: We are designing a study to confirm the selectivity of this compound in our experimental system. What are the recommended experimental protocols?

A3: To validate the selectivity of this compound, we recommend performing both radioligand binding assays and functional assays. These experiments will allow you to determine the binding affinity (Ki) and functional antagonism (pA₂ or pK₋B) at the 5-HT₄ receptor and potential off-target receptors of interest, such as the 5-HT₃ receptor. Detailed protocols for these assays are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue: Unexpected Phenotype Observed in an In Vivo Study

If you observe an unexpected phenotype in your in vivo study that is not readily explained by 5-HT₄ receptor antagonism, follow this troubleshooting workflow to investigate potential causes.

G A Unexpected Phenotype Observed B Review Literature for Similar Findings with 5-HT₄ Antagonists A->B C Consider Model-Specific Idiosyncrasies A->C D Perform Control Experiments A->D E Assess Compound Stability and Dosing A->E G Hypothesis: On-Target Effect in a Novel Pathway B->G Consistent C->G Plausible F Conduct Off-Target Functional Assays D->F Controls are Clean I Hypothesis: Experimental Artifact D->I Discrepancies Found E->I Issues Identified F->G No Off-Target Activity H Hypothesis: Off-Target Effect F->H Off-Target Activity Confirmed

Caption: Troubleshooting workflow for unexpected in vivo results.

Data Presentation

Table 1: Quantitative Binding and Functional Data for this compound

TargetLigandAssay TypePreparationValueUnitsReference
5-HT₄This compoundFunctional AntagonismHuman Colonic Muscle9.43pK₋B[1]
5-HT₄[³H]-GR 113808Radioligand BindingCloned Human 5-HT₄ Receptors0.15K₋d (nM)[1]
5-HT₄This compoundFunctional AntagonismGuinea-Pig Ascending Colon (vs 5-HT)9.2pA₂[3]
5-HT₃This compoundRadioligand Binding-6.0pKi[3]
Other 5-HT Receptors (1A, 1B, 2A, 2C)This compoundRadioligand Binding->300-fold lower affinity than 5-HT₄Selectivity[1][2]
Other ReceptorsThis compoundRadioligand Binding-No appreciable affinity-[3]

Signaling Pathways

Activation of the 5-HT₄ receptor, a Gs-coupled GPCR, initiates a signaling cascade that this compound is designed to block. Understanding this pathway is crucial for interpreting experimental results.

G cluster_membrane Cell Membrane 5HT4_Receptor 5-HT₄ Receptor G_Protein Gs Protein 5HT4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) Serotonin->5HT4_Receptor Activates GR113808 This compound GR113808->5HT4_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Targets Downstream Targets (e.g., CREB) PKA->Downstream_Targets Cellular_Response Cellular Response Downstream_Targets->Cellular_Response

Caption: Canonical 5-HT₄ receptor signaling pathway blocked by this compound.

Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.

Materials:

  • Cell membranes expressing the human 5-HT₄ receptor.

  • [³H]-GR 113808 (Radioligand).

  • Unlabeled this compound (Competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of unlabeled this compound.

  • In a microplate, combine cell membranes, a fixed concentration of [³H]-GR 113808, and varying concentrations of unlabeled this compound.

  • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-radiolabeled 5-HT₄ ligand (e.g., unlabeled this compound or serotonin).

  • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place filters in scintillation vials with scintillation cocktail.

  • Quantify bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the competition binding data using non-linear regression to determine the IC₅₀, which can be converted to a Ki value.

Functional Antagonism Assay in Guinea-Pig Colon

Objective: To determine the functional antagonist potency (pA₂) of this compound at the 5-HT₄ receptor.

Materials:

  • Guinea-pig ascending colon tissue.

  • Organ bath setup with physiological saline solution (e.g., Krebs solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Serotonin (5-HT) as the agonist.

  • This compound as the antagonist.

Procedure:

  • Mount segments of the guinea-pig ascending colon in the organ baths.

  • Allow the tissue to equilibrate under a resting tension.

  • Perform a cumulative concentration-response curve to 5-HT to establish a baseline.

  • Wash the tissue and allow it to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined time.

  • Perform a second cumulative concentration-response curve to 5-HT in the presence of this compound.

  • Repeat steps 4-6 with increasing concentrations of this compound.

  • Analyze the data using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[3]

References

Technical Support Center: Interpreting Variable Responses to GR 113808

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the 5-HT₄ receptor antagonist, GR 113808. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and interpret variable responses observed during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist for the 5-hydroxytryptamine-4 (5-HT₄) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous agonist serotonin (B10506) (5-HT) and other 5-HT₄ agonists, thereby inhibiting the downstream signaling cascades initiated by this receptor. It exhibits high affinity for the 5-HT₄ receptor, with a pKB of approximately 9.43 in human colonic muscle and a Kd of 0.15 nM for cloned human 5-HT₄ receptors.[2]

Q2: What are the known signaling pathways of the 5-HT₄ receptor that this compound antagonizes?

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[3][4] This cAMP increase then activates Protein Kinase A (PKA). Additionally, the 5-HT₄ receptor can signal through G-protein independent pathways, such as the activation of Src tyrosine kinase, which in turn can activate the Extracellular signal-Regulated Kinase (ERK) pathway.[5] this compound, as an antagonist, blocks these agonist-induced signaling events.

Q3: I am observing a weaker than expected antagonist effect of this compound. What could be the reason?

Several factors can contribute to a perceived weaker antagonist effect. One significant reason can be the presence of different 5-HT₄ receptor splice variants in your experimental system.[3][6] There are at least 11 known human 5-HT₄ receptor splice variants, which differ primarily in their C-terminal domains.[7] These variations can influence G-protein coupling efficiency and interactions with other proteins, potentially altering the potency of antagonists. For instance, [³H]this compound has been shown to have slightly different binding affinities for different splice variants.[3] Additionally, ensure the purity and concentration of your this compound stock solution are correct and that it has been stored properly.

Q4: Could off-target effects of this compound be contributing to my results?

This compound is known for its high selectivity for the 5-HT₄ receptor. Studies have shown that it has over 300-fold greater selectivity for the 5-HT₄ receptor compared to 5-HT₁ₐ, 5-HT₁ₒ, 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₃ receptors.[2] While off-target effects are minimal at concentrations typically used to target the 5-HT₄ receptor, using excessively high concentrations may increase the likelihood of non-specific interactions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High variability between replicate experiments Inconsistent cell culture conditions (e.g., passage number, confluency).Standardize cell culture protocols. Use cells within a defined passage number range. Ensure consistent cell seeding density and confluency at the time of the experiment.[8]
Pipetting errors or inaccurate dilutions of this compound or agonists.Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. Use a consistent and validated dilution scheme.
Presence of multiple 5-HT₄ receptor splice variants with different expression levels.If possible, characterize the splice variants present in your cell line or tissue using RT-PCR. Consider using a cell line stably expressing a single 5-HT₄ receptor splice variant for more consistent results.[3][6]
Low signal-to-noise ratio in a cAMP assay Suboptimal agonist concentration.Determine the EC₅₀ of your 5-HT₄ agonist in your system and use a concentration at or near the EC₈₀ for antagonist studies to ensure a robust signal window.[9]
Inefficient cell lysis or cAMP degradation.Use a validated lysis buffer and include a phosphodiesterase (PDE) inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[8][10]
Insufficient receptor expression.Ensure your chosen cell line expresses a sufficient number of 5-HT₄ receptors. You may need to use a cell line with higher expression or a transient/stable transfection system.
Inconsistent results in radioligand binding assays Inappropriate incubation time or temperature.The association and dissociation of [³H]-GR113808 are rapid. An incubation time of 60 minutes at room temperature is generally sufficient to reach equilibrium.[11]
High non-specific binding.Reduce the concentration of [³H]-GR113808. Ensure proper washing steps to remove unbound radioligand. Use a suitable concentration of a non-labeled ligand to define non-specific binding.
Poor membrane preparation.Follow a standardized protocol for membrane preparation, ensuring proper homogenization and centrifugation steps to isolate the membrane fraction containing the receptors.[12]

Data Summary

This compound Binding Affinities
Receptor/TissueLigandParameterValueReference
Human Colonic MuscleThis compoundpKB9.43[2]
Cloned Human 5-HT₄ ReceptorThis compoundKd0.15 nM[2]
Guinea-Pig Striatum[³H]-GR113808Kd0.20 nM[13]
Guinea-Pig Hippocampus[³H]-GR113808Kd0.13 nM[13]
Selectivity Profile of this compound
Receptor SubtypeAffinity (pKi)Reference
5-HT₄~9.0 - 9.7[14]
5-HT₃6.0[14]
5-HT₂No functional activity[14]
5-HT₁-likeNo functional activity[14]

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor using [³H]-GR113808

This protocol is adapted from established methods for GPCR radioligand binding assays.[12][13][15]

Materials:

  • [³H]-GR113808 (specific activity ~70-90 Ci/mmol)

  • Membrane preparation from cells or tissue expressing 5-HT₄ receptors

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled this compound or another high-affinity 5-HT₄ ligand for determining non-specific binding

  • 96-well plates

  • Glass fiber filters (e.g., GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh lysis buffer and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL per well:

    • Total Binding: Add 50-100 µg of membrane protein, binding buffer, and [³H]-GR113808 at a concentration near its Kd (e.g., 0.2 nM).

    • Non-specific Binding: Add 50-100 µg of membrane protein, a high concentration of unlabeled this compound (e.g., 1 µM), and [³H]-GR113808.

    • Competition Binding: Add 50-100 µg of membrane protein, [³H]-GR113808, and varying concentrations of the competing ligand.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Dry the filters, place them in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ and subsequently the Ki.

cAMP Functional Assay for this compound Antagonist Activity

This protocol provides a general framework for measuring the antagonist effect of this compound on agonist-induced cAMP production.[9][10][16] Commercial kits (e.g., HTRF, AlphaScreen) are widely used and their specific instructions should be followed.

Materials:

  • Cells expressing 5-HT₄ receptors

  • This compound

  • A 5-HT₄ receptor agonist (e.g., Serotonin, Cisapride)

  • Stimulation Buffer (e.g., HBSS with HEPES and BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen)

  • 384-well white opaque plates

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. On the day of the assay, detach the cells, wash, and resuspend them in stimulation buffer containing a PDE inhibitor to a predetermined optimal cell density.

  • Antagonist Incubation: Dispense the cell suspension into the 384-well plate. Add varying concentrations of this compound to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the 5-HT₄ agonist at a concentration that elicits a robust response (e.g., EC₈₀).

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • cAMP Detection: Add the lysis and detection reagents from your cAMP kit according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a compatible plate reader after the recommended incubation period.

  • Data Analysis: Plot the measured signal (which is inversely or directly proportional to cAMP levels depending on the kit) against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound.

Visualizations

G cluster_0 5-HT₄ Receptor Signaling Agonist 5-HT Agonist Receptor 5-HT₄ Receptor Agonist->Receptor Activates G_alpha_s Gαs Receptor->G_alpha_s Activates Src Src Receptor->Src Activates (G-protein independent) GR113808 This compound GR113808->Receptor Blocks AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response ERK ERK Src->ERK Activates ERK->Response

Caption: 5-HT₄ receptor signaling pathways and the inhibitory action of this compound.

G cluster_1 Experimental Workflow: Antagonist cAMP Assay A 1. Cell Preparation (Culture, Harvest, Resuspend) B 2. Dispense Cells into 384-well plate A->B C 3. Add this compound (Varying concentrations) B->C D 4. Pre-incubate C->D E 5. Add 5-HT₄ Agonist (Fixed concentration, e.g., EC₈₀) D->E F 6. Incubate for cAMP production E->F G 7. Add Lysis & Detection Reagents F->G H 8. Read Plate G->H I 9. Data Analysis (IC₅₀ determination) H->I

Caption: Generalized workflow for a this compound antagonist cAMP functional assay.

G cluster_2 Potential Sources of Variable Response to this compound VariableResponse Variable Response to this compound SpliceVariants 5-HT₄ Receptor Splice Variants VariableResponse->SpliceVariants ReceptorDensity Receptor Expression Levels VariableResponse->ReceptorDensity CellularContext Cell-Type Specific Signaling Components VariableResponse->CellularContext ExperimentalConditions Experimental Conditions VariableResponse->ExperimentalConditions LigandProperties Ligand Properties VariableResponse->LigandProperties IncubationTime Incubation Time/ Temperature ExperimentalConditions->IncubationTime BufferComposition Buffer Composition (e.g., ions, pH) ExperimentalConditions->BufferComposition AgonistConcentration Agonist Concentration ExperimentalConditions->AgonistConcentration Purity Purity/Stability of This compound & Agonist LigandProperties->Purity Concentration Accurate Ligand Concentrations LigandProperties->Concentration

Caption: Factors contributing to variable experimental outcomes with this compound.

References

Technical Support Center: GR 113808 Washout Period in Tissue Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the appropriate washout period for the selective 5-HT₄ receptor antagonist, GR 113808, in tissue studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended washout period for this compound in isolated tissue experiments?

A washout period of at least 30 minutes is recommended to ensure the complete reversal of this compound's antagonistic effects in functional tissue studies. This recommendation is based on studies in guinea-pig colon preparations where a 30-minute washout was sufficient to fully restore the tissue's response to 5-HT.[1] However, it is crucial to empirically determine the optimal washout time for your specific tissue and experimental conditions.

Q2: How does the binding kinetics of this compound influence its washout time?

This compound exhibits high affinity for the 5-HT₄ receptor.[1][2][3][4] Radioligand binding studies in guinea-pig brain homogenates have shown that the association and dissociation of [³H]-GR 113808 are rapid, with both processes being complete within 3 minutes.[2] This rapid dissociation rate suggests that the antagonist can be washed out relatively quickly.

Q3: Why is there a discrepancy between the rapid dissociation observed in binding assays (3 minutes) and the longer washout period required in functional tissue studies (30 minutes)?

This difference can arise from several factors:

  • Tissue Complexity: Isolated tissue preparations are more complex than homogenates used in binding assays. The drug needs to diffuse out of multiple cell layers and tissue compartments, which can prolong the washout process.

  • Receptor Reserve: The presence of spare receptors in a tissue can mean that even a small number of occupied receptors can still produce a significant functional antagonism. A longer washout period may be necessary to reduce receptor occupancy to a level where the functional response is fully restored.

  • Experimental Conditions: Factors such as temperature, buffer composition, and flow rate of the superfusion solution can all influence the efficiency of the washout.

Q4: What are the consequences of an inadequate washout period?

An insufficient washout period will result in residual this compound remaining bound to the 5-HT₄ receptors. This can lead to a persistent antagonism, which will confound the results of subsequent experiments on the same tissue preparation, potentially leading to an underestimation of the effects of other applied drugs.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete reversal of antagonism after the standard 30-minute washout. Tissue-specific factors (e.g., dense tissue, high receptor density).Increase the washout duration in increments (e.g., 45 minutes, 60 minutes) and re-evaluate the agonist response. Increase the flow rate of the perfusion buffer during washout.
Variability in agonist response after washout between different tissue preparations. Inconsistent washout procedure.Standardize the washout protocol across all experiments, ensuring consistent timing, buffer volume, and flow rate.
"Washout contraction" or other unexpected tissue responses during the washout phase. This can sometimes be observed in isolated tissue experiments.Try using several short bursts of washing instead of a continuous overflow to minimize this effect.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for the 5-HT₄ receptor in various preparations.

Parameter Value Tissue/Preparation Species Reference
pA₂ 9.3Rat thoracic oesophagusRat[1]
pA₂ 9.2, 9.7, 9.2Guinea-pig colon (against 5-HT, 5-methoxytryptamine, and R,S-zacopride respectively)Guinea Pig[1]
pKB 8.8Human right atriumHuman[4]
pKb 8.8--[3]
Kd 0.20 nMGuinea-pig striatum homogenatesGuinea Pig[2]
Kd 0.13 nMGuinea-pig hippocampus homogenatesGuinea Pig[2]
Kᵢ 0.05 nMCloned human 5-HT₄B receptorsHuman[5]

Experimental Protocols

Protocol for Determining an Adequate Washout Period for this compound

This protocol outlines a method to empirically determine the necessary washout time for this compound in an isolated tissue bath setup.

1. Tissue Preparation and Equilibration:

  • Prepare the isolated tissue of interest (e.g., ileum, colon, atria) and mount it in an organ bath containing the appropriate physiological salt solution (PSS) at a constant temperature and continuously gassed with carbogen (B8564812) (95% O₂ / 5% CO₂).
  • Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15-20 minutes, until a stable baseline is achieved.

2. Control Agonist Response:

  • Obtain a cumulative concentration-response curve (CRC) for a 5-HT₄ receptor agonist (e.g., 5-HT, prucalopride) to establish the control response.
  • Wash the tissue thoroughly to remove the agonist and allow it to return to baseline.

3. Incubation with this compound:

  • Incubate the tissue with a concentration of this compound known to cause a significant rightward shift in the agonist CRC (e.g., 10-100 nM) for a fixed period (e.g., 30 minutes).

4. Washout and Re-evaluation of Agonist Response:

  • Initiate the washout procedure by continuously superfusing the tissue with fresh PSS.
  • After a predetermined washout period (e.g., 15 minutes), obtain a second agonist CRC.
  • Wash the tissue again and repeat the agonist CRC after a longer washout period (e.g., 30 minutes).
  • Continue this process with increasing washout durations (e.g., 45, 60 minutes) until the agonist CRC is superimposable with the initial control CRC.

5. Data Analysis:

  • Compare the EC₅₀ values of the agonist CRCs obtained after each washout period with the control EC₅₀.
  • The adequate washout period is the time after which there is no significant difference between the control and post-washout agonist EC₅₀ values.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis prep Mount Tissue in Organ Bath equilibrate Equilibrate (60 min) prep->equilibrate control_crc Control Agonist CRC equilibrate->control_crc wash1 Washout control_crc->wash1 incubate Incubate with this compound wash1->incubate washout_test Washout (Variable Time) incubate->washout_test test_crc Test Agonist CRC washout_test->test_crc test_crc->washout_test Repeat with a longer washout time compare Compare Control and Test CRCs test_crc->compare determine Determine Washout Time compare->determine

Caption: Experimental workflow for determining the washout period.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates target proteins serotonin 5-HT (Agonist) serotonin->receptor Activates gr113808 This compound (Antagonist) gr113808->receptor Blocks

Caption: 5-HT₄ receptor signaling pathway and the antagonistic action of this compound.

References

Technical Support Center: Overcoming In Vivo Delivery Challenges of GR 113808

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing GR 113808, a potent and selective 5-HT4 receptor antagonist, in in vivo experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of this compound.

Troubleshooting Guide

This guide provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Poor Solubility and Formulation Precipitation

Q: My this compound is not dissolving properly in my vehicle, or it is precipitating out of solution. What should I do?

A: this compound is known to have low aqueous solubility. A common and effective method for in vivo administration, particularly for intraperitoneal (i.p.) injections, involves a co-solvent approach.

  • Recommended Starting Protocol:

    • Prepare a stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 20 mg/mL).[1]

    • For injection, dilute this stock solution with sterile phosphate-buffered saline (PBS). A common final concentration of DMSO in the injectate is 1%, which is generally well-tolerated by most animal models.[1] For example, to achieve a 1 mg/kg dose in a 25g mouse with an injection volume of 100 µL, you would dilute the 20 mg/mL stock 1:100 in PBS.

    • Crucially , prepare the final dilution fresh on the day of the experiment to minimize the risk of precipitation.

  • Troubleshooting Steps:

    • Sonication: If you observe any particulate matter after dilution, sonicate the solution for a few minutes to aid dissolution.

    • Gentle Warming: Gently warming the solution to 37°C may also help, but be cautious about the compound's stability at higher temperatures.

    • Vehicle Stability: Ensure your DMSO is of high purity and anhydrous, as absorbed water can affect solubility.

    • Alternative Vehicles: If precipitation persists, consider alternative formulations. While specific data for this compound is limited, general strategies for poorly soluble compounds include:

      • Aqueous solutions with cyclodextrins: These can encapsulate the drug and improve solubility.

      • Lipid-based formulations: For oral administration, dissolving the compound in oils or surfactants can enhance absorption.

Issue 2: Inconsistent or Lack of Efficacy

Q: I am not observing the expected biological effect of this compound in my in vivo model. What could be the reason?

A: This can stem from several factors, from the formulation to the experimental design.

  • Verify Formulation:

    • Ensure your formulation is fully dissolved and homogenous before each injection. Any precipitation will lead to an inaccurate dose being administered.

    • Confirm the stability of this compound in your chosen vehicle under your experimental conditions. While stock solutions in DMSO are stable for months at -20°C, the stability in aqueous dilutions may be shorter.

  • Dose and Route of Administration:

    • The effective dose can vary significantly between animal models and the specific biological question being addressed. Review the literature for doses used in similar studies.

    • Intraperitoneal (i.p.) injection is a common route for systemic delivery.

    • Subcutaneous (s.c.) injection has also been used and may offer a different pharmacokinetic profile.[2]

  • Pharmacokinetics:

  • Target Engagement:

    • It is crucial to confirm that this compound is reaching and binding to the 5-HT4 receptors in your target tissue. This can be assessed through various methods outlined in the "Assessing Target Engagement" section below.

Issue 3: Unexpected or Off-Target Effects

Q: I am observing unexpected phenotypes or potential toxicity in my animals. Could this be due to off-target effects of this compound?

A: While this compound is a highly selective 5-HT4 receptor antagonist, off-target effects can occur, particularly at higher doses.

  • Dose-Response Curve: Perform a dose-response study to determine the minimal effective dose. This will help to minimize the risk of off-target effects.

  • Selectivity Profile: this compound displays over 300-fold selectivity for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3). However, at very high concentrations, some interaction with other receptors cannot be entirely ruled out.

  • Vehicle Control: Always include a vehicle-only control group in your experiments to ensure that the observed effects are not due to the delivery vehicle itself. High concentrations of DMSO can have biological effects.

  • Comparison with Knockout Models: If available, comparing your results with those from 5-HT4 receptor knockout mice can help to confirm that the observed phenotype is indeed mediated by the 5-HT4 receptor.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective competitive antagonist of the serotonin 4 (5-HT4) receptor. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gαs subunit to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound prevents the downstream signaling cascade initiated by serotonin.

Q2: What are the recommended storage conditions for this compound? A2: Solid this compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months. It is recommended to prepare aqueous dilutions fresh for each experiment.

Q3: What doses of this compound are typically used in vivo? A3: The dose of this compound can vary depending on the animal model and the intended biological effect. Reported doses in mice via intraperitoneal injection have been in the range of 1 mg/kg.[1] In rats, subcutaneous injections of 1, 3, and 10 mg/kg have been used.[2] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Q4: How can I assess target engagement of this compound in vivo? A4: Assessing target engagement is crucial to confirm that the compound is interacting with the 5-HT4 receptor in your model. This can be achieved through:

  • Ex vivo autoradiography: Following in vivo administration of this compound, tissues can be collected and incubated with a radiolabeled 5-HT4 receptor ligand (e.g., [³H]-GR 113808) to measure the displacement of the radioligand by the administered compound.

  • Pharmacodynamic biomarkers: Measure downstream signaling molecules that are modulated by 5-HT4 receptor activity. For example, you could measure changes in cAMP levels in the target tissue after challenging with a 5-HT4 agonist in the presence and absence of this compound.

  • Behavioral or physiological readouts: In some cases, a specific and well-characterized behavioral or physiological response to a 5-HT4 agonist can be used to assess the antagonistic activity of this compound.

Data Presentation

Table 1: In Vivo Administration of this compound - Summary of Reported Studies

Animal ModelRoute of AdministrationDose RangeVehicleObserved EffectReference
C57BL/6J MiceIntraperitoneal (i.p.)1 mg/kgDMSO/PBSPrevention of high-fat-diet-induced obesity and fatty liver[1]
Alcohol-preferring RatsSubcutaneous (s.c.)1, 3, 10 mg/kgNot specifiedReduction in ethanol (B145695) intake[2]

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal Administration of this compound in Mice

1. Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringes and needles (e.g., 27-30 gauge)

2. Stock Solution Preparation (20 mg/mL):

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 20 mg/mL.

  • Vortex and sonicate until the powder is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Working Solution Preparation (for a 1 mg/kg dose in a 25g mouse):

  • On the day of the experiment, thaw an aliquot of the 20 mg/mL stock solution.

  • Calculate the required volume of the stock solution. For a 1 mg/kg dose in a 25g mouse, the total dose is 0.025 mg. This corresponds to 1.25 µL of the 20 mg/mL stock.

  • Prepare a 1:100 dilution of the stock solution in sterile PBS. For example, add 5 µL of the 20 mg/mL stock to 495 µL of sterile PBS. This will result in a final DMSO concentration of 1%.

  • Vortex the working solution thoroughly. If any precipitation is observed, sonicate for 5-10 minutes.

4. Intraperitoneal Injection:

  • Gently restrain the mouse.

  • Draw the appropriate volume of the working solution into a sterile syringe. For a 100 µL injection volume, this will deliver the 1 mg/kg dose.

  • Perform the intraperitoneal injection in the lower right quadrant of the abdomen.

Protocol 2: Assessing 5-HT4 Receptor Occupancy by Ex Vivo Autoradiography

1. In Vivo Treatment:

  • Administer this compound or vehicle to the animals at the desired dose and time point.

  • At the time of expected peak tissue concentration, euthanize the animals and rapidly dissect the brain or other target tissues.

  • Flash-freeze the tissues in isopentane (B150273) cooled with dry ice and store at -80°C until sectioning.

2. Cryosectioning:

  • Section the frozen tissues at a thickness of 10-20 µm using a cryostat.

  • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C.

3. Autoradiography:

  • Bring the slides to room temperature.

  • Pre-incubate the sections in buffer to remove endogenous serotonin.

  • Incubate the sections with a radiolabeled 5-HT4 receptor ligand (e.g., [³H]-GR 113808) at a concentration near its Kd.

  • To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-radiolabeled 5-HT4 receptor ligand.

  • Wash the sections to remove unbound radioligand.

  • Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.

4. Analysis:

  • Quantify the density of the autoradiographic signal in the regions of interest using image analysis software.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Compare the specific binding in the this compound-treated animals to the vehicle-treated animals to determine the percentage of receptor occupancy.

Visualizations

G cluster_formulation Formulation Troubleshooting start Start: Poor Solubility or Precipitation check_protocol Follow Recommended Protocol? (DMSO/PBS) start->check_protocol sonicate_warm Apply Sonication and/or Gentle Warming check_protocol->sonicate_warm Yes fail Issue Persists check_protocol->fail No check_dmso Use High-Purity, Anhydrous DMSO? sonicate_warm->check_dmso alternative Consider Alternative Formulations (e.g., Cyclodextrins) check_dmso->alternative Yes check_dmso->fail No success Successful Formulation alternative->success

Caption: Troubleshooting workflow for this compound formulation issues.

G cluster_pathway 5-HT4 Receptor Signaling serotonin Serotonin receptor 5-HT4 Receptor serotonin->receptor Activates gr113808 This compound gr113808->receptor Antagonizes g_protein Gαs receptor->g_protein Activates src Src receptor->src Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream Downstream Cellular Effects pka->downstream g_independent G-protein Independent Signaling src->g_independent G cluster_workflow In Vivo Experimental Workflow formulation 1. Formulation (DMSO/PBS) administration 2. Administration (i.p. or s.c.) formulation->administration observation 3. Observation & Data Collection (Behavioral/Physiological) administration->observation target_engagement 4. Target Engagement Assessment (Ex vivo Autoradiography) administration->target_engagement analysis 5. Data Analysis observation->analysis target_engagement->analysis

References

Technical Support Center: GR 113808 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GR 113808 in functional assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when using this compound in functional assays.

Q1: I am not observing any antagonist effect of this compound in my cAMP assay.

A1: There are several potential reasons for the lack of an antagonist effect. Consider the following troubleshooting steps:

  • Compound Integrity and Storage:

    • Verification: Ensure the identity and purity of your this compound stock.

    • Storage: this compound solutions are noted to be unstable. It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.[1] Stock solutions, when stored at -20°C, are reported to be stable for up to 3 months.[2] For long-term storage, -80°C for up to 6 months is suggested for solutions in solvent.[3]

    • Solubility: Confirm that this compound is fully dissolved in your chosen solvent. DMSO is a common solvent, and warming or sonication may be necessary to achieve complete dissolution.[3] For some applications, dissolving in 1eq. HCl is also an option.[4]

  • Assay Conditions:

    • Agonist Concentration: Ensure the agonist concentration used to stimulate the 5-HT4 receptor is appropriate. An excessively high agonist concentration can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration at or near the EC80.[5]

    • Cell Health and Density: The health and density of your cells are crucial for a robust assay window. Use cells that are in the log phase of growth and ensure a consistent cell density across experiments.[5]

    • Incubation Time: The incubation time with this compound before adding the agonist is important. A pre-incubation period is typically required to allow the antagonist to bind to the receptors. While onset of antagonism can be rapid, washout may require up to 30 minutes to fully reverse the effects.[6]

  • Receptor Expression:

    • Verification: Confirm that your cell line expresses a functional 5-HT4 receptor. This can be verified by RT-PCR, western blot, or by testing a known potent 5-HT4 agonist.

    • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure your assay protocol minimizes the risk of desensitization before the addition of the antagonist and agonist.

Q2: The potency (pA2 or IC50) of this compound in my assay is lower than expected from the literature.

A2: Discrepancies in potency can arise from several experimental variables.

  • Compound Dilution and Stability:

    • Serial Dilutions: Inaccurate serial dilutions can lead to incorrect final concentrations. Ensure accurate pipetting and mixing at each dilution step.

    • Adsorption to Plastics: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion plastics or including a small percentage of a carrier protein like BSA in your assay buffer can mitigate this.

  • Assay Buffer Composition:

    • Serum Components: If your assay medium contains serum, components within the serum can bind to this compound, reducing its free concentration and apparent potency.

    • pH and Ionic Strength: Ensure the pH and ionic strength of your assay buffer are physiological and consistent across experiments, as these can influence ligand binding.

  • Data Analysis:

    • Curve Fitting: Use an appropriate non-linear regression model to fit your dose-response data and calculate the potency value. Ensure your data points cover a wide enough concentration range to define the top and bottom plateaus of the curve.

Q3: I am observing off-target effects or non-specific responses with this compound.

A3: this compound is a highly selective 5-HT4 receptor antagonist.[3][4][6] However, at very high concentrations, the risk of off-target effects increases.

  • Concentration Range: Use the lowest effective concentration of this compound possible to achieve antagonism. A full dose-response curve will help determine the optimal concentration range.

  • Selectivity Profile: this compound has over 300-fold selectivity for the 5-HT4 receptor over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[4] Its affinity for 5-HT3 receptors is low (pKi = 6.0).[6]

  • Control Experiments:

    • Parental Cell Line: Test this compound in a parental cell line that does not express the 5-HT4 receptor to identify any receptor-independent effects.[5]

    • Counter-Screening: If you suspect off-target effects on other receptors, perform counter-screening against cell lines expressing those specific receptors.

Q4: My assay results are inconsistent between experiments.

A4: Reproducibility is key in functional assays. Several factors can contribute to variability.

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and cellular responses can change with prolonged culturing.[7]

    • Media and Supplements: Ensure the cell culture medium and supplements (e.g., serum) are from the same lot to minimize variability.[7][8]

  • Reagent Preparation:

    • Fresh Reagents: Prepare fresh dilutions of agonists and antagonists for each experiment.

    • Temperature Equilibration: Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment.

  • Assay Protocol:

    • Standardization: Adhere strictly to a standardized protocol, including incubation times, cell densities, and reagent addition steps.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a competitive antagonist of the serotonin (B10506) 5-HT4 receptor.[9] It binds to the receptor with high affinity, preventing the binding and action of agonists like serotonin. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[10] By blocking agonist binding, this compound prevents this downstream signaling cascade.

Q: What are the key quantitative parameters for this compound?

A: The following table summarizes the reported binding affinity and potency values for this compound.

ParameterValueSpecies/SystemReference
pKi 9.3 - 10.3Guinea pig striatum[2]
Kd 0.15 nMCloned human 5-HT4 receptors[4]
pA2 9.3Rat thoracic oesophagus (vs. 5-HT)[6]
pA2 9.2Guinea-pig colon (vs. 5-HT)[6]
pKB 9.43Human colonic muscle[4]
pKb 8.8Not specified[3]

Q: How should I prepare and store this compound?

A:

  • Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 10 mM).[2] It can also be dissolved in 1eq. HCl.[4] For in vivo studies, a formulation in DMSO, PEG300, Tween-80, and saline has been described.[3]

  • Storage: Store the solid compound at 2-8°C.[2] For stock solutions, it is recommended to aliquot and freeze at -20°C for up to 3 months or -80°C for up to 6 months.[2][3] It is advised to prepare fresh working solutions for each experiment due to the instability of solutions.[1]

Experimental Protocols

Detailed Methodology: Antagonist Inhibition of Agonist-Induced cAMP Production

This protocol outlines a typical cell-based assay to determine the inhibitory potency of this compound against a 5-HT4 receptor agonist.

1. Cell Preparation: a. Culture cells expressing the 5-HT4 receptor in appropriate media and conditions. b. On the day of the assay, harvest cells that are in the log phase of growth. c. Wash the cells with a serum-free assay buffer (e.g., HBSS with 20 mM HEPES). d. Resuspend the cells in the assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. e. Determine cell density and adjust to the desired concentration.

2. Assay Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the diluted this compound or vehicle control to the wells of a microplate. c. Add the cell suspension to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Prepare the 5-HT4 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80). e. Add the agonist to the wells and incubate for a further specified time (e.g., 15-30 minutes) at 37°C. f. Stop the reaction by adding a lysis buffer.

3. cAMP Detection: a. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). Follow the manufacturer's instructions for the chosen detection method.

4. Data Analysis: a. Plot the cAMP levels against the logarithm of the this compound concentration. b. Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software package to determine the IC50 value. c. The pA2 value can be calculated using the Cheng-Prusoff equation if the agonist concentration and its EC50 are known.

Visualizations

G 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane 5HT4R 5-HT4 Receptor Gs Gs protein 5HT4R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->5HT4R Activates GR113808 This compound (Antagonist) GR113808->5HT4R Blocks Gs->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: 5-HT4 Receptor Signaling Pathway and Point of this compound Inhibition.

G Experimental Workflow for this compound Antagonist Assay Start Start Prepare_Cells Prepare Cells Expressing 5-HT4R Start->Prepare_Cells Prepare_Reagents Prepare this compound and Agonist Dilutions Prepare_Cells->Prepare_Reagents Add_Antagonist Add this compound to Plate Prepare_Reagents->Add_Antagonist Add_Cells Add Cells to Plate Add_Antagonist->Add_Cells Pre_Incubate Pre-incubate (e.g., 15-30 min) Add_Cells->Pre_Incubate Add_Agonist Add 5-HT4 Agonist (EC80) Pre_Incubate->Add_Agonist Incubate Incubate (e.g., 15-30 min) Add_Agonist->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Detect_cAMP Detect cAMP Levels Lyse_Cells->Detect_cAMP Analyze_Data Data Analysis (IC50/pA2) Detect_cAMP->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a functional assay using this compound.

G Troubleshooting Logic for this compound Assays Start Unexpected Results with this compound Check_Compound Check Compound Integrity, Solubility & Storage Start->Check_Compound Check_Assay Review Assay Conditions (Agonist Conc., Cell Health) Start->Check_Assay Check_Receptor Verify 5-HT4 Receptor Expression & Function Start->Check_Receptor Check_Potency Low Potency? Check_Compound->Check_Potency Check_Assay->Check_Potency Check_Receptor->Check_Potency Check_Dilutions Verify Serial Dilutions & Check for Adsorption Check_Potency->Check_Dilutions Yes Check_Off_Target Off-Target Effects? Check_Potency->Check_Off_Target No Check_Buffer Examine Assay Buffer Composition (e.g., Serum) Check_Dilutions->Check_Buffer Check_Buffer->Check_Off_Target Use_Lower_Conc Use Lower this compound Concentration Check_Off_Target->Use_Lower_Conc Yes Check_Variability High Variability? Check_Off_Target->Check_Variability No Run_Controls Run Controls (Parental Cell Line) Use_Lower_Conc->Run_Controls Run_Controls->Check_Variability Standardize_Protocol Standardize Cell Culture and Assay Protocol Check_Variability->Standardize_Protocol Yes Solution Problem Resolved Check_Variability->Solution No Standardize_Protocol->Solution

Caption: A logical troubleshooting workflow for this compound functional assays.

References

Minimizing variability in GR 113808 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GR 113808, a potent and selective 5-HT4 serotonin (B10506) receptor antagonist, in their experiments. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a highly selective antagonist for the 5-HT4 serotonin receptor.[1][2][3] Its primary mechanism of action is to competitively bind to the 5-HT4 receptor, thereby blocking the binding of the endogenous agonist serotonin (5-hydroxytryptamine) and preventing the activation of downstream signaling pathways. This blockade inhibits the Gs alpha-subunit-mediated activation of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What are the common research applications of this compound?

A2: this compound is widely used in research to investigate the physiological and pathological roles of the 5-HT4 receptor. Key research areas include:

  • Gastrointestinal Motility: Studying the role of 5-HT4 receptors in regulating gut peristalsis and secretion.

  • Cognitive Function: Investigating the involvement of 5-HT4 receptors in learning, memory, and neurodegenerative diseases.

  • Metabolic Disorders: Exploring the influence of 5-HT4 receptors on glucose metabolism and obesity.[4]

  • Cardiovascular Function: Examining the effects of 5-HT4 receptor modulation on heart rate and contractility.

Q3: How should I store and handle this compound?

A3: For long-term storage, this compound powder should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles and can be stable for up to 6 months.[1] For short-term use, stock solutions can be kept at -20°C for up to one month.[1] It is important to use freshly opened, anhydrous DMSO for preparing stock solutions as the compound's solubility can be affected by moisture.[1]

Q4: What are the key signaling pathways affected by this compound?

A4: By antagonizing the 5-HT4 receptor, this compound primarily inhibits the Gs-protein coupled signaling cascade. This leads to a reduction in the activity of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. Consequently, the activation of Protein Kinase A (PKA) is attenuated. Additionally, 5-HT4 receptor activation has been linked to G-protein independent signaling involving Src and the subsequent phosphorylation of ERK (Extracellular signal-regulated kinase). This compound would be expected to block these effects as well.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no antagonist effect observed 1. Incorrect Concentration: The concentration of this compound may be too low to effectively compete with the agonist. 2. Compound Degradation: Improper storage or handling may have led to the degradation of this compound. 3. Cell Line/Tissue Insensitivity: The target cells or tissues may have low or no expression of the 5-HT4 receptor. 4. High Agonist Concentration: The concentration of the 5-HT4 agonist used in the assay may be too high, overcoming the antagonist effect.1. Perform a dose-response curve: Determine the optimal inhibitory concentration (IC50) of this compound in your specific experimental setup. Start with a concentration range of 1 nM to 1 µM. 2. Use fresh stock solutions: Prepare fresh stock solutions of this compound from powder for each experiment. Ensure proper storage conditions are maintained. 3. Confirm 5-HT4 receptor expression: Verify the presence of the 5-HT4 receptor in your cell line or tissue using techniques like qPCR or Western blotting. 4. Optimize agonist concentration: Use the lowest concentration of the agonist that gives a robust and reproducible response to allow for effective antagonism.
High background signal in assays (e.g., cAMP assay) 1. Basal 5-HT4 Receptor Activity: Some cell lines may exhibit constitutive (agonist-independent) activity of the 5-HT4 receptor. 2. Non-specific Binding: this compound or other assay components may be binding non-specifically to other cellular components. 3. Assay Reagent Issues: Contamination or degradation of assay reagents can lead to high background.1. Use an inverse agonist: If constitutive activity is suspected, consider using a 5-HT4 receptor inverse agonist to reduce basal signaling. 2. Include appropriate controls: Use control cells that do not express the 5-HT4 receptor to determine the level of non-specific signal. 3. Use fresh assay reagents: Prepare fresh buffers and reagents for each experiment. Check for and address any potential contamination.
Variability between replicate experiments 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect receptor expression and signaling. 2. Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentrations. 3. Inconsistent Incubation Times: Variations in incubation times with this compound or the agonist can lead to different levels of effect.1. Standardize cell culture protocols: Use cells within a consistent passage number range, seed at a consistent density, and use the same batch of serum where possible. 2. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. 3. Maintain precise timing: Use a timer to ensure consistent incubation periods for all steps of the experiment.
Poor solubility of this compound in aqueous solutions 1. Hydrophobic nature of the compound: this compound is a lipophilic molecule with limited solubility in aqueous buffers.1. Use a suitable solvent for stock solution: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution.[3] 2. Minimize final DMSO concentration: When diluting the stock solution into your aqueous assay buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on the cells. 3. Sonication: Gentle sonication can aid in the dissolution of the compound in DMSO.[1]

Quantitative Data Summary

Table 1: Binding Affinity of this compound for 5-HT4 Receptors

Parameter Value Species/System
pKb 8.8Human Atrium[5]
pKb 9.43Human Colonic Muscle[2][6]
Kd 0.15 nMCloned Human 5-HT4 Receptors[2][6]
pKi 9.3 - 10.3Guinea Pig Striatum

Table 2: Recommended Concentration Ranges for In Vitro Experiments

Application Cell/Tissue Type Recommended Concentration Range
Antagonism of 5-HT-induced effects Guinea-pig ascending colon1 nM - 0.1 µM[7]
Antagonism of 5-HT-induced effects Rat thoracic oesophagus1 nM - 1 µM[7]
Blockade of agonist-induced cAMP production hCMEC/D3 cell line1 µM[8]
Inhibition of agonist-induced responses Human colon circular smooth muscle1 - 10 µM[9]

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for this compound Activity

This protocol outlines a method to measure the antagonistic effect of this compound on 5-HT4 receptor-mediated cAMP production in a suitable cell line (e.g., HEK293 cells stably expressing the human 5-HT4 receptor).

Materials:

  • HEK293 cells expressing human 5-HT4 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • 5-HT4 receptor agonist (e.g., Serotonin, Cisapride)

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Stimulation buffer (e.g., HBSS)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in stimulation buffer to achieve the desired final concentrations.

    • Prepare a solution of the 5-HT4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Protocol:

    • Wash the cells once with pre-warmed stimulation buffer.

    • Add the PDE inhibitor (e.g., 500 µM IBMX) to the stimulation buffer to prevent cAMP degradation.

    • Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

    • Add the 5-HT4 agonist to the wells (except for the negative control wells) and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., plate reader for HTRF or luminescence).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream signaling molecules like ERK.

Materials:

  • Cells expressing 5-HT4 receptors

  • This compound

  • 5-HT4 receptor agonist

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve the cells for a few hours to reduce basal signaling.

    • Pre-incubate the cells with the desired concentration of this compound for 15-30 minutes.

    • Stimulate the cells with a 5-HT4 agonist for a time known to induce ERK phosphorylation (e.g., 5-15 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

5-HT4 Receptor Signaling Pathway

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-HT4R 5-HT4 Receptor Gs Gs Protein 5-HT4R->Gs Activates Src Src 5-HT4R->Src Activates (G-protein independent) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK Src->ERK Activates ERK->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Serotonin 5-HT Serotonin->5-HT4R Activates GR113808 This compound GR113808->5-HT4R Inhibits cAMP_Assay_Workflow A Seed 5-HT4R-expressing cells in 96-well plate B Incubate overnight A->B C Wash cells with stimulation buffer B->C D Add this compound dilutions and PDE inhibitor C->D E Pre-incubate (15-30 min) D->E F Add 5-HT4 agonist E->F G Incubate (15-30 min) F->G H Lyse cells G->H I Measure cAMP levels H->I J Analyze data (IC50) I->J Western_Blot_Workflow A Culture and treat cells with This compound and agonist B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Block membrane D->E F Incubate with primary antibody (e.g., anti-pERK) E->F G Wash and incubate with HRP-secondary antibody F->G H Detect chemiluminescence G->H I Analyze band intensity H->I

References

Technical Support Center: Ensuring Specificity of GR 113808 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GR 113808, a potent and selective 5-HT₄ receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to ensure the specificity and success of your experiments.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

IssuePotential CauseRecommended Solution
Low Potency of this compound Inaccurate Drug Concentration: Errors in serial dilutions or improper storage leading to degradation.Prepare fresh stock solutions and verify concentrations. Store this compound according to the manufacturer's instructions, typically at +4°C for long-term storage. For solutions, it can be dissolved in DMSO (up to 100 mM) or ethanol (B145695) (up to 10 mM) and stored at -20°C for short periods.
Insufficient Incubation Time: The antagonist may not have reached equilibrium with the receptor.For in vitro assays, an incubation time of 30-60 minutes is generally sufficient for this compound to reach equilibrium.[1] Optimize incubation time for your specific experimental setup.
Low Receptor Expression: The target tissue or cell line may have a low density of 5-HT₄ receptors.Verify 5-HT₄ receptor expression levels using techniques like qPCR or Western blotting (see Experimental Protocols). Consider using a system with higher receptor expression if possible.
High Non-Specific Binding in Radioligand Assays Excess Radioligand Concentration: Using a concentration of [³H]-GR113808 that is too high.Use a concentration of [³H]-GR113808 at or below its Kd (dissociation constant), which is approximately 0.13-0.20 nM.[2]
Inadequate Washing: Insufficient removal of unbound radioligand.Increase the number and volume of washes with ice-cold buffer after incubation and filtration.
Suboptimal Assay Buffer: The composition of the buffer may be promoting non-specific interactions.Optimize the buffer composition. Including a blocking agent like bovine serum albumin (BSA) can sometimes help reduce non-specific binding.
Unexpected Non-Competitive Antagonism Irreversible Binding: While this compound is a competitive antagonist, experimental conditions could suggest otherwise.Ensure adequate washout periods if conducting experiments with repeated drug applications. A 30-minute washout is typically sufficient to reverse the effects of this compound.[1] A Schild analysis slope significantly different from 1 may indicate non-competitive interaction or experimental artifact.
Allosteric Modulation: The experimental system may have unique properties leading to apparent non-competitive effects.Carefully re-evaluate the experimental design and consider if other factors could be influencing the agonist-antagonist interaction.
Variability in Experimental Results Inconsistent Cell/Tissue Preparation: Differences in cell passage number, confluency, or tissue dissection can lead to variability.Standardize all cell culture and tissue preparation procedures. Use cells within a defined passage number range.
Reagent Instability: Degradation of agonist or antagonist solutions.Prepare fresh solutions for each experiment and store them appropriately.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the 5-HT₄ receptor?

A1: this compound is highly selective for the 5-HT₄ receptor. It displays over 300-fold selectivity over other serotonin (B10506) receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂𝒸, and 5-HT₃ receptors.[1] It has also been shown to have no significant affinity for a wide range of other neurotransmitter receptors.[1]

Q2: What is the expected pA₂ or pKₑ value for this compound?

A2: The pA₂ and pKₑ values for this compound are consistently reported to be in the range of 9.0 to 9.7, indicating its high potency as a 5-HT₄ receptor antagonist.[1]

Q3: How can I be certain that the observed effects in my experiment are solely due to 5-HT₄ receptor antagonism?

A3: To ensure specificity, it is crucial to include proper controls. The "gold standard" approach is to use a 5-HT₄ receptor knockout (KO) animal model or a cell line with the 5-HT₄ receptor knocked out. In such a system, this compound should have no effect.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO to 100 mM and in ethanol to 10 mM. For aqueous solutions, it can be dissolved in 1eq. HCl.

Q5: What is the typical washout time for this compound in in vitro preparations?

A5: A washout period of 30 minutes has been shown to be sufficient to fully reverse the antagonistic effects of this compound in in vitro tissue preparations.[1]

Data Presentation

Table 1: Pharmacological Profile of this compound
ParameterSpecies/TissueValueReference
pA₂ Guinea Pig Colon (vs. 5-HT)9.2[1]
Guinea Pig Colon (vs. 5-methoxytryptamine)9.7[1]
Rat Oesophagus (vs. 5-HT)9.3[1]
pKᵢ 5-HT₃ Receptor6.0[1]
Kd Guinea Pig Striatum ([³H]-GR113808)0.20 nM[2]
Guinea Pig Hippocampus ([³H]-GR113808)0.13 nM[2]
pKₑ Human Atrium8.8

Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor

This protocol describes a competitive binding assay using [³H]-GR113808 to determine the affinity of a test compound for the 5-HT₄ receptor.

Materials:

  • [³H]-GR113808 (specific activity ~80 Ci/mmol)

  • Membrane preparation from cells or tissue expressing 5-HT₄ receptors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled this compound (for determining non-specific binding)

  • Test compound

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM unlabeled this compound (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [³H]-GR113808 (final concentration ~0.2 nM).

    • 150 µL of membrane preparation (protein concentration optimized for the assay).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ of the test compound and calculate the Kᵢ using the Cheng-Prusoff equation.

Schild Analysis for Competitive Antagonism

This protocol outlines the steps to perform a Schild analysis to determine the pA₂ value of this compound, confirming its competitive antagonism.

Materials:

  • Isolated tissue preparation or cells responsive to a 5-HT₄ agonist (e.g., serotonin, 5-methoxytryptamine).

  • 5-HT₄ agonist.

  • This compound.

  • Physiological salt solution (e.g., Krebs-Henseleit).

  • Organ bath or cell-based assay setup.

Procedure:

  • Generate a cumulative concentration-response curve for the 5-HT₄ agonist to determine its EC₅₀.

  • Wash the preparation and allow it to return to baseline.

  • Incubate the preparation with a fixed concentration of this compound for 30-60 minutes.

  • Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

  • Repeat steps 2-4 with at least two other increasing concentrations of this compound.

  • Calculate the dose ratio (DR) for each concentration of this compound: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist).

  • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • Perform a linear regression on the data points. The x-intercept of the regression line is the pA₂ value. A slope not significantly different from 1 is indicative of competitive antagonism.

Validation of 5-HT₄ Receptor Expression

a) Western Blotting

Materials:

  • Cell or tissue lysates.

  • Primary antibody specific for the 5-HT₄ receptor.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare protein lysates from your cells or tissue.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-5-HT₄ receptor antibody overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

b) Quantitative PCR (qPCR)

Materials:

  • RNA isolated from cells or tissue.

  • Reverse transcriptase kit for cDNA synthesis.

  • qPCR primers specific for the 5-HT₄ receptor and a housekeeping gene (e.g., GAPDH, β-actin).

  • SYBR Green or TaqMan qPCR master mix.

  • qPCR instrument.

Procedure:

  • Isolate total RNA from your samples.

  • Synthesize cDNA using a reverse transcriptase kit.

  • Set up the qPCR reaction with your cDNA, primers, and master mix.

  • Run the qPCR program on the instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression of 5-HT₄ receptor mRNA, normalized to the housekeeping gene.

Visualizations

G cluster_0 5-HT₄ Receptor Signaling Pathway agonist 5-HT Agonist receptor 5-HT₄ Receptor agonist->receptor Binds g_protein Gαs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets antagonist This compound (Antagonist) antagonist->receptor Blocks Binding

Caption: 5-HT₄ receptor signaling and the antagonistic action of this compound.

G cluster_1 Experimental Workflow for Schild Analysis start Start agonist_curve Generate Agonist Concentration-Response Curve (Control) start->agonist_curve washout1 Washout agonist_curve->washout1 antagonist_incubation Incubate with Fixed Concentration of this compound washout1->antagonist_incubation agonist_curve_antagonist Generate Agonist Concentration-Response Curve (in presence of Antagonist) antagonist_incubation->agonist_curve_antagonist repeat_exp Repeat with Different Antagonist Concentrations agonist_curve_antagonist->repeat_exp repeat_exp->antagonist_incubation Yes calculate_dr Calculate Dose Ratios (DR) repeat_exp->calculate_dr No plot_schild Plot log(DR-1) vs. -log[Antagonist] calculate_dr->plot_schild analyze Perform Linear Regression Determine pA₂ and Slope plot_schild->analyze end End analyze->end

Caption: Workflow for performing a Schild analysis to determine competitive antagonism.

G cluster_2 Troubleshooting Logic for Low Antagonist Potency low_potency Observed Low Potency of this compound check_reagents Verify Reagent Integrity (Freshness, Storage, Concentration) low_potency->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_protocol Review Experimental Protocol (Incubation Time, Wash Steps) protocol_ok Protocol OK? check_protocol->protocol_ok check_expression Confirm 5-HT₄ Receptor Expression (qPCR, Western Blot) expression_ok Expression Confirmed? check_expression->expression_ok reagent_ok->check_protocol Yes prepare_new Prepare Fresh Reagents reagent_ok->prepare_new No protocol_ok->check_expression Yes optimize_protocol Optimize Protocol (e.g., longer incubation) protocol_ok->optimize_protocol No re_run Re-run Experiment with Validated Reagents & Protocol expression_ok->re_run Yes use_new_system Consider a System with Higher Receptor Expression expression_ok->use_new_system No optimize_protocol->re_run prepare_new->re_run

Caption: A logical approach to troubleshooting unexpectedly low potency of this compound.

References

Validation & Comparative

GR 113808 vs other 5-HT4 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GR 113808 and Other 5-HT4 Receptor Antagonists for Research and Development

Introduction

The serotonin (B10506) 4 (5-HT4) receptor, a Gs protein-coupled receptor, is a key modulator of various physiological processes, particularly in the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2] Its activation stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling cascade makes the 5-HT4 receptor an attractive therapeutic target. While agonists have been developed for conditions like chronic constipation, antagonists are valuable research tools and hold potential for treating disorders such as irritable bowel syndrome (IBS) and cardiac arrhythmias.[2][3]

This compound has emerged as a cornerstone tool in 5-HT4 receptor research. This guide provides an objective comparison of this compound with other 5-HT4 antagonists, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

This compound: A Profile of a High-Affinity Antagonist

This compound ([1-[2-(methylsulfonylamino)ethyl]-4-piperidinyl]methyl 1-methyl-1H-indole-3-carboxylate) is distinguished by its exceptional potency and selectivity for the 5-HT4 receptor.[4][5] It is widely recognized as a benchmark antagonist and has been successfully radiolabeled with tritium (B154650) ([³H]-GR113808), establishing it as the standard radioligand for quantifying 5-HT4 receptors in binding assays.[6][7]

Quantitative Performance Comparison

The efficacy of an antagonist is primarily defined by its binding affinity (how strongly it binds to the receptor) and its functional potency (how effectively it blocks the receptor's function). The following tables summarize key quantitative data for this compound and other common 5-HT4 antagonists.

Table 1: Comparative Binding Affinity of 5-HT4 Antagonists

CompoundPreparationRadioligandAffinity ConstantReference
This compound Cloned human 5-HT4 receptor[³H]-GR113808K_d_ = 0.15 nM[5]
This compound Guinea-pig striatum homogenate[³H]-GR113808K_d_ = 0.20 nM[7]
This compound Guinea-pig hippocampus homogenate[³H]-GR113808K_d_ = 0.13 nM[7]
Piboserod --Selective antagonist[8][9]
SB 204070 --Mentioned as antagonist[10]

Table 2: Comparative Functional Potency of 5-HT4 Antagonists

CompoundTissue/ModelAgonistPotency (pA₂ / pK_B_)Reference
This compound Human right atrium5-HTpK_B_ = 8.8[11][12]
This compound Human colonic muscle5-HTpK_B_ = 9.43[5]
This compound Rat thoracic oesophagus5-HTpA₂ = 9.3[4]
This compound Guinea-pig ascending colon5-HTpA₂ = 9.2[4]
This compound Adult CA1 hippocampal neurons5-HTMost potent tested[13]
SDZ 205-557 Adult CA1 hippocampal neurons5-HTLess potent than this compound[13]
DAU 6285 Human colon circular smooth muscle5-HTpA₂ = 6.32[14]
DAU 6285 Adult CA1 hippocampal neurons5-HTLess potent than SDZ 205-557[13]

Table 3: Selectivity Profile of this compound

Receptor SubtypeActivity/AffinityFindingReference
5-HT4 High Affinity Antagonist Primary Target [4][5]
5-HT1A, 1B, 2A, 2C, 3Low Affinity>300-fold selectivity for 5-HT4[5]
5-HT3Low AffinitypK_i_ = 6.0[4]
5-HT1-like / 5-HT2No functional activityTested on vascular smooth muscle[4]
Other ReceptorsNo appreciable affinityTested in a broad range of binding assays[4]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding the context of the data.

G cluster_membrane Cell Membrane 5HT 5-HT (Agonist) 5HT4R 5-HT4 Receptor 5HT->5HT4R Binds & Activates Gs Gs Protein 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP GR113808 This compound (Antagonist) GR113808->5HT4R Binds & Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., muscle relaxation, neurotransmitter release) PKA->Response Phosphorylates Downstream Targets G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Dissection (e.g., guinea pig striatum) or Cell Culture (expressing 5-HT4R) Homogenization Homogenization & Centrifugation Tissue->Homogenization Membranes Isolated Cell Membranes Homogenization->Membranes Incubation Incubate Membranes: 1. [³H]-GR113808 (Radioligand) 2. Test Antagonist (e.g., SB 204070) 3. Buffer Membranes->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (measures radioactivity) Filtration->Counting Curves Generate Competition Curves Counting->Curves Ki Calculate Ki values (Cheng-Prusoff equation) Curves->Ki G Antagonists 5-HT4 Receptor Antagonists High_Selectivity High Selectivity & Potency Antagonists->High_Selectivity Moderate_Selectivity Moderate/Mixed Selectivity Antagonists->Moderate_Selectivity GR113808 This compound (Benchmark, Radioligand) High_Selectivity->GR113808 Piboserod Piboserod High_Selectivity->Piboserod SB204070 SB 204070 High_Selectivity->SB204070 SDZ205557 SDZ 205-557 (5-HT3/5-HT4 activity) Moderate_Selectivity->SDZ205557 DAU6285 DAU 6285 Moderate_Selectivity->DAU6285

References

A Comparative Guide to 5-HT4 Receptor Antagonists: GR 113808 and GR 125487

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two widely used selective 5-HT4 receptor antagonists, GR 113808 and GR 125487. The information presented is collated from preclinical pharmacological studies to assist researchers in selecting the appropriate tool for their in vitro and in vivo investigations of the 5-HT4 receptor.

Introduction

This compound and GR 125487 are potent and selective antagonists of the 5-HT4 receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function.[1][2] While both compounds are invaluable research tools, they possess distinct pharmacological profiles and experimental applications. This compound is noted for its high affinity and selectivity, primarily in in vitro settings, whereas GR 125487 is also effective in vivo.[3][4] This guide will delineate their comparative pharmacology, supported by quantitative data and detailed experimental protocols.

Quantitative Data Comparison

The following tables summarize the binding affinities and functional potencies of this compound and GR 125487 for the 5-HT4 receptor, as well as their selectivity over other serotonin (B10506) receptor subtypes.

Table 1: 5-HT4 Receptor Binding Affinity and Functional Antagonism

CompoundParameterSpecies/TissueValueReference
This compound pKBHuman Colonic Muscle9.43[5]
KdCloned Human 5-HT4 Receptors0.15 nM
pA2 (vs 5-HT)Guinea-Pig Ascending Colon9.2[6]
pA2 (vs 5-HT)Rat Thoracic Oesophagus9.3[6]
GR 125487 pKBHuman Colonic Muscle10.12[5]
KiPorcine 5-HT4 Receptor0.19 nM

Table 2: Serotonin Receptor Selectivity Profile

CompoundReceptor SubtypeAffinity (pKi)Selectivity vs 5-HT4Reference
This compound 5-HT1A< 6.0>300-fold[7]
5-HT1B< 6.0>300-fold[7]
5-HT2A< 6.0>300-fold[7]
5-HT2C< 6.0>300-fold[7]
5-HT36.0>300-fold[6][7]
GR 125487 5-HT4~9.72 (calculated from Ki)-

Key Differentiators

The primary distinction between the two compounds lies in their pharmacokinetic properties. This compound exhibits poor bioavailability, limiting its application to in vitro experiments.[3] In contrast, GR 125487 is centrally active following systemic administration, making it a suitable antagonist for in vivo studies investigating the physiological roles of the 5-HT4 receptor.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and informed comparison of the cited data.

Radioligand Binding Assay for 5-HT4 Receptors

This protocol is adapted from studies characterizing [3H]-GR113808 binding to 5-HT4 receptors.[1][8]

1. Membrane Preparation:

  • Tissue of interest (e.g., guinea-pig striatum or cells expressing cloned human 5-HT4 receptors) is homogenized in ice-cold buffer (e.g., 50 mM HEPES, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The final pellet is resuspended in fresh buffer, and protein concentration is determined.

2. Binding Incubation:

  • In a final volume of 500 µL of assay buffer, membrane preparations (approximately 50 µg of protein) are incubated with the radioligand, [3H]-GR113808 (at a concentration around its Kd, e.g., 0.3 nM).

  • For competition assays, various concentrations of the unlabeled competitor (this compound or GR 125487) are included.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 20 µM).

  • The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Termination and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B), which traps the membrane-bound radioligand.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Saturation binding data are analyzed using non-linear regression to determine Kd and Bmax values.

  • Competition binding data are analyzed to determine the IC50, from which the Ki value is calculated using the Cheng-Prusoff equation.

Functional Antagonism in Isolated Tissues (e.g., Guinea-Pig Ascending Colon)

This protocol is based on the methodology described by Gale et al. (1994).[6]

1. Tissue Preparation:

  • A segment of the guinea-pig ascending colon is removed and placed in physiological salt solution (e.g., Krebs solution) gassed with 95% O2 and 5% CO2.

  • The longitudinal muscle layer is stripped away, and the remaining circular muscle is cut into strips.

  • The tissue strips are mounted in organ baths containing Krebs solution at 37°C under a resting tension.

2. Experimental Procedure:

  • The tissues are allowed to equilibrate for a period before the start of the experiment.

  • A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT) is established to determine the baseline contractile response.

  • The tissues are then washed and incubated with the antagonist (this compound or GR 125487) at a specific concentration for a predetermined time (e.g., 30 minutes).

  • A second concentration-response curve to the agonist is then constructed in the presence of the antagonist.

3. Data Analysis:

  • The antagonist's potency is determined by calculating the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

  • The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is then calculated using the Gaddum equation.

Visualizations

5-HT4 Receptor Signaling Pathway

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT4R G_protein Gs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Serotonin Serotonin (5-HT) or Agonist Serotonin->Receptor Activates Antagonist This compound or GR 125487 Antagonist->Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling cascade of the 5-HT4 receptor.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor Prep Ligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Kd, Ki, Bmax) Counting->Data_Analysis

Caption: Workflow for a typical radioligand binding assay.

Experimental Workflow for Isolated Tissue Functional Assay

Isolated_Tissue_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Dissection Tissue Dissection & Mounting Equilibration Equilibration Tissue_Dissection->Equilibration Baseline_Response Baseline Agonist Concentration-Response Equilibration->Baseline_Response Antagonist_Incubation Washout & Antagonist Incubation Baseline_Response->Antagonist_Incubation Post_Antagonist_Response Agonist Concentration-Response in presence of Antagonist Antagonist_Incubation->Post_Antagonist_Response Data_Analysis Data Analysis (Dose Ratio, pA2) Post_Antagonist_Response->Data_Analysis

Caption: Workflow for a functional antagonism study in isolated tissue.

References

A Head-to-Head Battle of 5-HT4 Antagonists: GR 113808 versus SB 204070

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serotonergic research, the 5-HT4 receptor stands out as a critical target for therapeutic intervention in gastrointestinal and cognitive disorders. The development of selective antagonists has been pivotal for elucidating the physiological roles of this receptor. Among the most prominent tools in this endeavor are GR 113808 and SB 204070, two potent and selective 5-HT4 receptor antagonists. This guide provides an objective, data-driven comparison of their in vitro pharmacological properties to aid researchers in selecting the appropriate tool for their experimental needs.

Quantitative Comparison of In Vitro Potency and Affinity

The in vitro activities of this compound and SB 204070 have been characterized across various assays and tissues. The following table summarizes key quantitative data, offering a clear comparison of their binding affinities and functional potencies.

ParameterThis compoundSB 204070Tissue/SystemReference
Binding Affinity
Kd0.13 - 0.20 nM-Guinea-pig brain homogenates[1]
Kd0.15 nM-Cloned human 5-HT4 receptors
Functional Antagonism
pKB9.43-Human colonic muscle
pA29.0 - 9.710.8Guinea-pig colon / oesophagus[2][3][4]
pA2-10.34Human large intestinal circular muscle[5]
Apparent pKB8.9-Human colon circular smooth muscle[6]

Kd (dissociation constant) is a measure of binding affinity; a lower value indicates higher affinity. pKB and pA2 are measures of antagonist potency; a higher value indicates greater potency.

In Vitro Selectivity Profile

Both compounds exhibit remarkable selectivity for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes and a wide array of other neurotransmitter receptors.

  • This compound: Displays over 300-fold selectivity for the 5-HT4 receptor compared to 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[7] It has also been shown to have negligible affinity for other receptor types in a broad range of binding assays.[2]

  • SB 204070: Demonstrates an even more impressive selectivity profile, with over 5000-fold selectivity for the 5-HT4 receptor over 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3, as well as GABAA, benzodiazepine, adenosine, adrenergic, and dopamine (B1211576) receptors.[3][4]

Signaling and Experimental Frameworks

To understand the context of these compounds' actions, it is essential to visualize the signaling pathway they modulate and the experimental workflows used to characterize them.

5HT4_Signaling_Pathway 5-HT 5-HT 5HT4R 5-HT4 Receptor 5-HT->5HT4R Activates Gs Gαs 5HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets Antagonist This compound or SB 204070 Antagonist->5HT4R Blocks

Caption: 5-HT4 Receptor Signaling Pathway.

Antagonist_Comparison_Workflow cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Antagonism Radioligand_Binding Radioligand Binding Assay (e.g., with [3H]-GR113808) Membrane_Prep Prepare Tissue Homogenates or Cell Membranes Expressing 5-HT4R Competition Incubate with Radioligand and Varying Concentrations of This compound or SB 204070 Membrane_Prep->Competition Quantification Separate Bound/Free Radioligand and Quantify Radioactivity Competition->Quantification Kd_Ki_Calc Calculate Kd and Ki Values Quantification->Kd_Ki_Calc pA2_pKB_Calc Calculate pA2 or pKB Values Kd_Ki_Calc->pA2_pKB_Calc Correlate Binding with Function Functional_Assay Functional Assay (e.g., Muscle Contraction/Relaxation, cAMP Accumulation) Tissue_Prep Prepare Isolated Tissue (e.g., Guinea-Pig Colon) or Cultured Cells Agonist_CR Generate Agonist Concentration-Response Curve Tissue_Prep->Agonist_CR Antagonist_Incubation Pre-incubate with Fixed Concentrations of Antagonist (this compound or SB 204070) Tissue_Prep->Antagonist_Incubation Agonist_CR->pA2_pKB_Calc Shifted_CR Generate Agonist Curve in Presence of Antagonist Antagonist_Incubation->Shifted_CR Shifted_CR->pA2_pKB_Calc

Caption: Experimental Workflow for Antagonist Characterization.

Detailed Experimental Protocols

The data presented in this guide are derived from well-established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (for Affinity Determination)

This assay directly measures the affinity of a compound for a receptor.

  • Membrane Preparation: Homogenates are prepared from tissues known to express 5-HT4 receptors (e.g., guinea-pig striatum) or from cells recombinantly expressing the human 5-HT4 receptor.[1] The tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction, which contains the receptors.

  • Incubation: A fixed concentration of a radiolabeled 5-HT4 receptor ligand (the "radioligand," often [3H]-GR113808) is incubated with the membrane preparation.[1][8] To determine the affinity of the test compounds (this compound or SB 204070), they are added to the incubation mixture across a wide range of concentrations.

  • Separation and Quantification: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Tissue Bath Assay (for Potency Determination)

This assay measures the ability of an antagonist to block the physiological response induced by an agonist.

  • Tissue Preparation: A section of tissue, such as the guinea-pig distal colon longitudinal muscle-myenteric plexus or rat oesophagus, is isolated and mounted in an organ bath.[2][3] The bath contains a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Response Measurement: Changes in muscle tension (contraction or relaxation) are measured using an isometric force transducer connected to a data acquisition system.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a 5-HT4 agonist (e.g., 5-HT, 5-methoxytryptamine). The agonist is added to the bath in increasing concentrations, and the corresponding response is recorded until a maximal effect is achieved.

  • Antagonist Incubation: The tissue is washed to remove the agonist. It is then incubated with a fixed concentration of the antagonist (this compound or SB 204070) for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.[2]

  • Schild Analysis: The agonist concentration-response curve is repeated in the presence of the antagonist. A competitive antagonist will cause a rightward, parallel shift in the curve. By repeating this process with several concentrations of the antagonist, a Schild plot can be constructed to determine the pA2 value, a measure of antagonist potency.[2] In some cases where the antagonism is not purely competitive, such as the depression of the maximum response seen with higher concentrations of SB 204070, this is also noted.[3][5]

Conclusion

Both this compound and SB 204070 are exceptionally potent and selective 5-HT4 receptor antagonists. SB 204070 appears to have a slight edge in terms of potency in functional assays (higher pA2 value) and has a documented broader selectivity profile.[3][5] However, this compound is also highly potent and is widely used, partly because it was developed earlier and is available in a tritiated form ([3H]-GR113808), making it an invaluable tool for radioligand binding and autoradiography studies.[1][9] The choice between these two compounds will ultimately depend on the specific requirements of the experiment, such as the desired potency, the need for a radiolabeled version, or the specific tissue or cell system being investigated.

References

Validating 5-HT4 Receptor Involvement: A Comparative Guide to GR 113808 and Other Key Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GR 113808, a potent and selective 5-HT4 receptor antagonist, with other commonly used antagonists. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for validating the involvement of the 5-HT4 receptor in various physiological and pathological processes.

Introduction to 5-HT4 Receptor and the Role of Antagonists

The 5-hydroxytryptamine-4 (5-HT4) receptor is a Gs protein-coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade is implicated in a wide range of physiological functions, including gastrointestinal motility, cardiac function, and cognitive processes.[3]

Selective antagonists are indispensable tools for elucidating the precise roles of the 5-HT4 receptor. By competitively blocking the receptor, these compounds allow researchers to confirm that an observed biological response is indeed mediated by 5-HT4 receptor activation. This compound has emerged as a gold-standard antagonist due to its high affinity and selectivity.[4] This guide will compare its performance with other notable 5-HT4 antagonists, namely SB 204070 and RS 39604.

Comparative Analysis of 5-HT4 Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and its alternatives across various in vitro and in vivo experimental models.

In Vitro Binding and Functional Antagonist Potency
AntagonistPreparationAgonistParameterValueReference
This compound Cloned human 5-HT4 receptors-Kd0.15 nM
Guinea-pig striatum homogenates-Kd0.20 nM[5]
Guinea-pig hippocampus homogenates-Kd0.13 nM[5]
Human colonic muscle-pKB9.43
Guinea-pig ascending colon5-HTpA29.2[4]
Guinea-pig ascending colon5-methoxytryptaminepA29.7[4]
Rat thoracic oesophagus5-HTpA29.3[4]
SB 204070 Guinea-pig striatal membranes[3H]-GR 113808pKi10.9
RS 39604 Guinea-pig striatal membranes[3H]-GR 113808pKi9.1
Rat isolated oesophagus5-HTpA29.3
In Vivo Antagonist Activity
AntagonistAnimal ModelAgonistEffect MeasuredPotencyReference
This compound Anaesthetized piglet5-methoxytryptamineTachycardiaMean DR10 = 97.2 µg/kg/h[4]
RS 39604 Anaesthetized vagotomized micropigs5-HTTachycardiaID50 = 4.7 µg/kg (i.v.)
RS 39604 Conscious mice5-hydroxytryptophanDiarrhoeaID50 = 1.1 mg/kg (p.o.)

Experimental Protocols

In Vitro Functional Assay: Guinea-Pig Ascending Colon Contraction

This protocol details a classic method for assessing 5-HT4 receptor-mediated smooth muscle contraction and its antagonism by this compound.

Objective: To determine the potency of a 5-HT4 receptor agonist in inducing contraction of the guinea-pig ascending colon and to quantify the antagonistic effect of this compound.

Materials:

  • Male guinea pigs (250-400g)

  • Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • 5-Hydroxytryptamine (5-HT) hydrochloride

  • This compound hydrochloride

  • Organ baths (10 ml) with isometric transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize guinea pig and dissect the ascending colon.

  • Prepare 2-3 cm longitudinal muscle strips and mount them in organ baths containing Krebs solution at 37°C, continuously gassed with carbogen.

  • Apply a resting tension of 1g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Agonist Concentration-Response:

    • Cumulatively add increasing concentrations of 5-HT (e.g., 1 nM to 10 µM) to the organ bath, allowing the response to stabilize at each concentration.

    • Record the contractile response as a percentage of the maximum response to a high concentration of a standard contracting agent (e.g., KCl).

  • Antagonist Protocol:

    • Wash the tissue thoroughly to remove the agonist.

    • Incubate the tissue with a fixed concentration of this compound (e.g., 1 nM, 10 nM, 100 nM) for a pre-determined period (e.g., 30 minutes).

    • Repeat the cumulative addition of 5-HT in the presence of this compound.

  • Data Analysis:

    • Construct concentration-response curves for 5-HT in the absence and presence of different concentrations of this compound.

    • Calculate the EC50 values for 5-HT in each condition.

    • Determine the pA2 value for this compound using a Schild plot analysis to quantify its antagonist potency.

In Vitro Radioligand Binding Assay

This protocol describes how to determine the binding affinity of this compound for the 5-HT4 receptor using a radiolabeled ligand.

Objective: To determine the dissociation constant (Kd) of [3H]-GR 113808 for the 5-HT4 receptor in a specific tissue preparation.

Materials:

  • Tissue of interest (e.g., guinea-pig striatum)

  • [3H]-GR 113808 (radioligand)

  • Unlabeled this compound (for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Homogenizer

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Dissect and homogenize the tissue in ice-cold binding buffer.

  • Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.

  • In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]-GR 113808.

  • For total binding, add buffer only.

  • For non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).

  • For competition binding, add increasing concentrations of unlabeled this compound.

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of [3H]-GR 113808 to determine Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the Ki value.

Visualizing the Validation Process

Signaling Pathway of the 5-HT4 Receptor

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts serotonin Serotonin (5-HT) (Agonist) serotonin->receptor Activates gr113808 This compound (Antagonist) gr113808->receptor Blocks atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., muscle relaxation, neurotransmitter release) pka->response Phosphorylates targets leading to

Caption: 5-HT4 receptor signaling cascade and points of agonist and antagonist action.

Experimental Workflow for Validating 5-HT4 Receptor Involvement

G start Start: Hypothesize 5-HT4 receptor involvement agonist_exp Step 1: Administer 5-HT4 Agonist (e.g., 5-HT, Prucalopride) start->agonist_exp observe_response Step 2: Observe/Measure Biological Response agonist_exp->observe_response response_positive Response Observed? observe_response->response_positive antagonist_exp Step 3: Pre-treat with This compound response_positive->antagonist_exp Yes conclusion_neg Conclusion: Response is not 5-HT4 mediated response_positive->conclusion_neg No re_agonist_exp Step 4: Re-administer 5-HT4 Agonist antagonist_exp->re_agonist_exp observe_blocked_response Step 5: Observe/Measure Biological Response re_agonist_exp->observe_blocked_response response_blocked Response Blocked? observe_blocked_response->response_blocked conclusion_pos Conclusion: Response is likely 5-HT4 mediated response_blocked->conclusion_pos Yes response_blocked->conclusion_neg No

Caption: A typical experimental workflow for validating 5-HT4 receptor involvement.

Logical Framework for Antagonist-Based Validation

G cluster_premise Premise cluster_experiment Experiment premise1 An agonist produces a specific biological response. condition1 Condition A: Agonist alone premise1->condition1 premise2 This compound is a potent and selective 5-HT4 receptor antagonist. condition2 Condition B: This compound + Agonist premise2->condition2 result1 Result: Response is observed condition1->result1 result2 Result: Response is abolished or significantly reduced condition2->result2 conclusion Conclusion: The biological response is mediated by the 5-HT4 receptor. result1->conclusion result2->conclusion

Caption: Logical relationship demonstrating validation of 5-HT4 receptor involvement.

Conclusion

This compound stands out as a highly potent and selective antagonist for the 5-HT4 receptor, making it an invaluable tool for pharmacological research. Its well-characterized profile in a variety of in vitro and in vivo models provides a solid foundation for its use in validating the involvement of the 5-HT4 receptor in novel biological pathways. While alternatives like SB 204070 and RS 39604 also offer high affinity, the extensive body of literature and consistent performance of this compound solidify its position as a primary choice for researchers in the field. The experimental protocols and logical frameworks provided in this guide offer a starting point for the rigorous scientific investigation of 5-HT4 receptor function.

References

The Role of GR 113808 as a Negative Control in 5-HT4 Agonist Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the use of appropriate controls is fundamental to the validity of experimental findings. In the study of 5-HT4 receptor agonists, GR 113808 serves as an indispensable tool, acting as a potent and selective antagonist. This guide provides a comparative overview of this compound's performance as a negative control, supported by experimental data and detailed protocols.

Understanding the Mechanism: 5-HT4 Receptor Signaling

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist (like serotonin (B10506) or synthetic compounds), stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that mediates various cellular responses. This compound, as a competitive antagonist, binds to the 5-HT4 receptor but does not elicit this signaling cascade. Instead, it effectively blocks agonists from binding and activating the receptor, thus preventing the downstream increase in intracellular cAMP levels.

5-HT4_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT4 Receptor G_Protein Gs Protein Receptor->G_Protein Activates Agonist 5-HT4 Agonist (e.g., 5-HT, Prucalopride) Agonist->Receptor Binds & Activates GR113808 This compound (Negative Control) GR113808->Receptor Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Initiates

Caption: 5-HT4 receptor signaling pathway activation by an agonist and inhibition by this compound.

Comparative Efficacy: Agonists vs. the Negative Control

The effectiveness of this compound as a negative control is demonstrated by its high binding affinity for the 5-HT4 receptor, coupled with its lack of intrinsic activity. The following table summarizes the binding affinities (Ki or pKB) and potencies (EC50) of this compound in comparison to several known 5-HT4 agonists.

CompoundTypeBinding Affinity (pKB/Ki)Potency (pEC50/EC50)
This compound 5-HT4 Antagonist 8.8 - 9.43 [1][2][3]N/A (Antagonist)
5-HT (Serotonin)5-HT4 Agonist-3.6 nM[4]
BIMU85-HT4 Agonist-50 nM (concentration used)
Tegaserod5-HT4 Agonist-8.7[5]
Prucalopride5-HT4 Agonist-7.9[5]
5HT4-LA15-HT4 Agonist-1.1 nM[4][6]
5HT4-LA25-HT4 Agonist-18.8 nM[4][6]

Note: pKB and pEC50 are negative logarithms of the molar concentration. A higher value indicates greater affinity or potency. Ki and EC50 are direct molar concentrations.

As the data illustrates, this compound exhibits a very high affinity for the 5-HT4 receptor, with pKB values consistently reported in the high nanomolar to low picomolar range. This potent binding allows it to effectively compete with and block the action of agonists, even when the agonists are present at concentrations sufficient to elicit a maximal response.

Experimental Validation: A Typical cAMP Accumulation Assay

A common method to assess the activity of 5-HT4 agonists and the inhibitory effect of antagonists like this compound is the cAMP accumulation assay. The workflow for such an experiment is outlined below.

cAMP_Assay_Workflow Start Start: Cells expressing 5-HT4 receptors Pre-incubation Pre-incubation with This compound (Negative Control) or Vehicle (Positive Control) Start->Pre-incubation Stimulation Stimulation with 5-HT4 Agonist Pre-incubation->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis Data Analysis: Compare cAMP levels Detection->Analysis

Caption: Experimental workflow for a cAMP accumulation assay using this compound as a negative control.

Detailed Experimental Protocol: cAMP Accumulation Assay

The following is a generalized protocol for a whole-cell cAMP accumulation assay, based on methodologies cited in the literature.[5]

1. Cell Culture:

  • Utilize a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

  • Culture cells in appropriate media and conditions until they reach the desired confluency.

2. Cell Preparation:

  • Harvest the cells and resuspend them in a stimulation buffer.

  • Determine the cell density and dilute to the desired concentration (e.g., 5 x 10^5 cells/mL).[5]

3. Assay Procedure:

  • Negative Control Group: Pre-incubate cells with this compound at a concentration sufficient to achieve full receptor blockade (e.g., 1-10 µM) for a specified time (e.g., 20 minutes) at 37°C.[7][5]

  • Positive Control Group: Pre-incubate cells with a vehicle control (the solvent used for the compounds) for the same duration.

  • Agonist Stimulation: Add the 5-HT4 agonist of interest to both control and experimental wells at various concentrations to generate a dose-response curve. Incubate for a defined period (e.g., 15 minutes) at 37°C.[5]

4. cAMP Measurement:

  • Terminate the reaction and lyse the cells.

  • Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Analysis:

  • In the positive control group, increasing concentrations of the 5-HT4 agonist should result in a dose-dependent increase in cAMP levels.

  • In the negative control group pre-treated with this compound, the agonist-induced increase in cAMP should be significantly attenuated or completely abolished.[7]

  • The potency of the agonist (EC50) can be calculated from the dose-response curve of the positive control group. The affinity of the antagonist (pKB or Ki) can be determined by Schild analysis.

Conclusion

The potent and selective antagonistic properties of this compound make it an exemplary negative control for in vitro and in vivo studies of 5-HT4 receptor function.[8] Its high affinity ensures effective blockade of the receptor, providing a clear baseline against which the activity of 5-HT4 agonists can be reliably measured. The use of this compound in well-defined experimental protocols, such as the cAMP accumulation assay, is crucial for the accurate characterization of novel 5-HT4 receptor agonists and for advancing our understanding of this important therapeutic target.

References

A Comparative Analysis of GR 113808 and SDZ 205-557: Two Key Antagonists of the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of serotonergic research, particularly concerning the 5-HT4 receptor, GR 113808 and SDZ 205-557 have emerged as critical pharmacological tools. This guide provides a detailed comparative analysis of these two antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles, supported by experimental data and methodologies.

At a Glance: Key Pharmacological Parameters

A summary of the key quantitative data for this compound and SDZ 205-557 is presented below, highlighting their binding affinities and functional potencies at the 5-HT4 receptor.

ParameterThis compoundSDZ 205-557Reference Tissue/System
Binding Affinity (pKi) ~9.1~7.5Guinea-pig striatum
Binding Affinity (Kd) 0.13 - 0.20 nM-Guinea-pig hippocampus and striatum[1][2]
Functional Antagonism (pA2) 9.0 - 9.77.3 - 7.5Various tissues (e.g., guinea-pig colon, rat oesophagus)[3]
Functional Antagonism (pKB) 8.8 - 9.43-Human colonic muscle
5-HT3 Receptor Affinity (pKi) ~6.0~6.2 - 6.9Guinea-pig ileum, NG108-15 cells[3]

In-Depth Comparison: Potency, Selectivity, and Functional Activity

This compound stands out as a highly potent and selective antagonist for the 5-HT4 receptor.[4][5] Experimental data consistently demonstrate its high affinity for this receptor, with reported pKi values around 9.1 and Kd values in the sub-nanomolar range.[1][2] Functionally, it acts as a competitive antagonist, with pA2 values ranging from 9.0 to 9.7 in various smooth muscle preparations.[3] A key advantage of this compound is its remarkable selectivity; it displays over 300-fold greater affinity for the 5-HT4 receptor compared to other serotonin (B10506) receptor subtypes, including the 5-HT3 receptor (pKi ~6.0).[5] This high selectivity makes it an invaluable tool for isolating and studying the specific roles of the 5-HT4 receptor in both in vitro and in vivo models.

SDZ 205-557 , while also a potent 5-HT4 receptor antagonist, exhibits a more complex pharmacological profile due to its significant affinity for the 5-HT3 receptor.[3][6] Its antagonist potency at the 5-HT4 receptor is well-documented, with pA2 values in the range of 7.3 to 7.5.[3] However, its affinity for the 5-HT3 receptor (pKi ~6.2-6.9) is comparable to its affinity for the 5-HT4 receptor (pKi ~7.5), rendering it a non-selective antagonist when both receptors are present.[3] This lack of selectivity is an important consideration for researchers, as effects observed with SDZ 205-557 may be attributable to the blockade of either or both 5-HT3 and 5-HT4 receptors.

Signaling Pathways and Experimental Considerations

The 5-HT4 receptor primarily couples to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism through which the 5-HT4 receptor exerts its physiological effects.

5-HT4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins GR113808_SDZ205557 This compound SDZ 205-557 GR113808_SDZ205557->5HT4R Antagonism

Caption: 5-HT4 Receptor Signaling Pathway

The following diagram illustrates a typical experimental workflow for characterizing these antagonists using a radioligand binding assay.

Experimental_Workflow Start Start Prep Membrane Preparation (e.g., from guinea-pig striatum) Start->Prep Incubation Incubation - Membranes - [3H]-GR113808 (Radioligand) - Unlabeled Antagonist (this compound or SDZ 205-557) Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculation of Ki values) Scintillation->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow

Detailed Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is adapted from studies characterizing [3H]-GR113808 binding in guinea-pig striatum.[1][2]

  • Membrane Preparation:

    • Dissect and homogenize guinea-pig striatum in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a final volume of 250 µL, incubate the membrane preparation (50-100 µg of protein) with a fixed concentration of [3H]-GR113808 (e.g., 0.1-0.2 nM).

    • For competition binding experiments, include a range of concentrations of the unlabeled antagonist (this compound or SDZ 205-557).

    • Define non-specific binding using a high concentration of unlabeled this compound (e.g., 1 µM).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Analyze the competition binding data using non-linear regression to determine the IC50 values (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This protocol outlines a general method for assessing the antagonist activity of this compound and SDZ 205-557 on 5-HT4 receptor-mediated cAMP production.

  • Cell Culture:

    • Use a cell line endogenously or recombinantly expressing the 5-HT4 receptor (e.g., HEK293 cells).

    • Culture the cells to an appropriate confluency in a suitable medium.

  • Antagonist Pre-incubation:

    • Seed the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the antagonist (this compound or SDZ 205-557) for a defined period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Agonist Stimulation:

    • Stimulate the cells with a fixed concentration of a 5-HT4 receptor agonist (e.g., serotonin or a selective agonist like BIMU-8) that elicits a submaximal response (e.g., EC80).

  • cAMP Measurement:

    • After the agonist stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the agonist-induced cAMP production as a function of the antagonist concentration.

    • Determine the IC50 of the antagonist and calculate the antagonist potency (pA2 or pKB) using the Schild equation.

Logical Relationship of the Compared Compounds

The relationship between this compound and SDZ 205-557 can be visualized as follows, highlighting their shared and distinct properties.

Logical_Relationship Antagonists 5-HT Receptor Antagonists 5HT4_Antagonists 5-HT4 Receptor Antagonists Antagonists->5HT4_Antagonists 5HT3_Antagonists 5-HT3 Receptor Antagonists Antagonists->5HT3_Antagonists GR113808 This compound 5HT4_Antagonists->GR113808 Highly Selective SDZ205557 SDZ 205-557 5HT4_Antagonists->SDZ205557 5HT3_Antagonists->SDZ205557 Also binds

Caption: Classification of this compound and SDZ 205-557

Conclusion

Both this compound and SDZ 205-557 are valuable antagonists for studying the 5-HT4 receptor. However, their utility is dictated by their distinct selectivity profiles. This compound, with its high potency and exceptional selectivity, is the preferred tool for experiments aiming to specifically elucidate the functions of the 5-HT4 receptor. In contrast, SDZ 205-557, due to its dual antagonism at both 5-HT4 and 5-HT3 receptors, requires careful experimental design and interpretation of results to dissect the contribution of each receptor subtype to the observed effects. Researchers should select the appropriate antagonist based on the specific requirements of their study and the receptor populations present in their experimental system.

References

A Head-to-Head Comparison of the 5-HT4 Receptor Antagonists: GR 113808 and DAU 6285

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent 5-HT4 receptor antagonists, GR 113808 and DAU 6285. The information presented is collated from preclinical studies to assist researchers in selecting the appropriate tool for their investigations into the physiological and pathological roles of the 5-HT4 receptor.

At a Glance: Key Pharmacological Parameters

ParameterThis compoundDAU 6285Reference Tissue/System
Binding Affinity (pKi) ~9.0 - 10.0~6.6 - 7.6Various preparations including guinea pig striatum and cloned human receptors
Functional Antagonism (pA2/pKB) ~8.8 - 9.7~6.32Human and animal isolated tissues (e.g., colon, atrium)
Selectivity High, >300-fold for 5-HT4 over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1]Good, with significantly lower affinity for 5-HT3 receptors compared to tropisetron.Radioligand binding assays and functional studies.

In-Depth Analysis

This compound emerges as a significantly more potent and selective 5-HT4 receptor antagonist compared to DAU 6285. Across various binding and functional assays, this compound consistently demonstrates nanomolar to sub-nanomolar affinity for the 5-HT4 receptor.[1][2] In contrast, DAU 6285 exhibits micromolar to high nanomolar affinity.

A key head-to-head study on isolated circular smooth muscle strips of the human colon revealed a pA2 value of 6.32 for DAU 6285, while this compound exhibited a pKB estimate of 8.9 in the same tissue. This direct comparison underscores the superior potency of this compound in a physiologically relevant human tissue.

In terms of selectivity, this compound has been extensively profiled and shows a remarkable selectivity of over 300-fold for the 5-HT4 receptor over other serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors.[1] While DAU 6285 is also considered a selective 5-HT4 antagonist, its selectivity profile is not as extensively documented in the available literature. It has been noted to possess a much lower affinity for 5-HT3 receptors compared to the non-selective antagonist tropisetron.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

G cluster_receptor 5-HT4 Receptor Signaling Cascade 5-HT 5-HT (Agonist) 5-HT4R 5-HT4 Receptor 5-HT->5-HT4R Binds to Gs Gs protein 5-HT4R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to Antagonist This compound or DAU 6285 (Antagonist) Antagonist->5-HT4R Blocks

Caption: 5-HT4 receptor signaling pathway and point of antagonist intervention.

G cluster_workflow Radioligand Binding Assay Workflow Tissue_Prep 1. Tissue Homogenization (e.g., guinea pig striatum) Incubation 2. Incubation - Tissue homogenate - [3H]this compound (Radioligand) - Unlabeled Antagonist (this compound or DAU 6285) Tissue_Prep->Incubation Separation 3. Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification 4. Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Analysis 5. Data Analysis (e.g., Ki determination) Quantification->Analysis

Caption: General workflow for a competitive radioligand binding assay.

G cluster_workflow Isolated Tissue Functional Assay Workflow Tissue_Isolation 1. Isolate Tissue (e.g., guinea pig colon) Tissue_Mounting 2. Mount in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration 3. Equilibration Period Tissue_Mounting->Equilibration Antagonist_Incubation 4. Add Antagonist (this compound or DAU 6285) Equilibration->Antagonist_Incubation Agonist_CRC 5. Generate Agonist Concentration-Response Curve (e.g., 5-HT) Antagonist_Incubation->Agonist_CRC Data_Analysis 6. Data Analysis (e.g., Schild plot for pA2) Agonist_CRC->Data_Analysis

Caption: General workflow for a functional antagonism assay in isolated tissue.

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor

This protocol is based on the use of [3H]this compound as the radioligand.

  • Tissue Preparation: Brain regions rich in 5-HT4 receptors, such as the guinea pig striatum, are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

  • Assay Conditions: The binding assay is typically performed in a final volume of 250-500 µL containing the membrane preparation, [3H]this compound (at a concentration close to its Kd), and varying concentrations of the competing unlabeled ligand (this compound or DAU 6285).

  • Incubation: The mixture is incubated at room temperature or 37°C for a period sufficient to reach equilibrium.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand (e.g., 1 µM this compound). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constants (Ki) for the competing ligands are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Antagonism in Isolated Guinea Pig Colon

This protocol outlines a common method for assessing the functional antagonist activity of compounds at the 5-HT4 receptor.

  • Tissue Preparation: A segment of the guinea pig ascending or distal colon is isolated and the longitudinal muscle with the myenteric plexus attached is prepared. The tissue is then mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Recording of Contractions: The tissue is connected to an isometric force transducer to record changes in muscle tension. A resting tension is applied, and the tissue is allowed to equilibrate.

  • Antagonist Incubation: After the equilibration period, the antagonist (this compound or DAU 6285) is added to the organ bath at a fixed concentration and incubated for a predetermined time (e.g., 30-60 minutes).

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-HT or 5-methoxytryptamine) is then constructed in the presence of the antagonist.

  • Data Analysis: The antagonist's potency is determined by the extent of the rightward shift of the agonist's concentration-response curve. The pA2 value, a measure of the antagonist's affinity, can be calculated using a Schild plot analysis.

Adenylyl Cyclase Stimulation Assay

This assay was used to characterize the antagonist properties of DAU 6285.

  • Cell Culture: Cells expressing the 5-HT4 receptor (e.g., mouse embryo colliculi neurons or recombinant cell lines) are cultured under appropriate conditions.

  • Assay Procedure: The cells are incubated with the antagonist (DAU 6285) for a specific period before the addition of a 5-HT4 receptor agonist (e.g., 5-HT, renzapride, or BIMU 8).

  • cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced stimulation of adenylyl cyclase is quantified, and the inhibition constant (Ki) is determined.

Conclusion

The available data strongly indicate that This compound is a more potent and selective antagonist of the 5-HT4 receptor than DAU 6285 . Its high affinity and well-defined selectivity profile make it an invaluable tool for in vitro and in vivo studies aimed at elucidating the specific functions of the 5-HT4 receptor. While DAU 6285 is also a valuable research tool, its lower potency should be taken into consideration when designing experiments. The choice between these two antagonists will ultimately depend on the specific requirements of the research question, including the desired level of potency and the experimental system being used.

References

Validating Novel 5-HT4 Receptor Assays with the Gold Standard Antagonist GR 113808: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of novel assays is paramount for accurate and reproducible pharmacological data. This guide provides a comprehensive comparison of emerging 5-HT4 receptor assays against established methods, with a focus on validation using the selective antagonist, GR 113808.

The 5-hydroxytryptamine-4 (5-HT4) receptor, a G-protein coupled receptor (GPCR), is a key target in drug discovery for gastrointestinal and cognitive disorders.[1][2] Its activation primarily triggers the Gαs-protein pathway, leading to the synthesis of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] However, evidence also suggests a G-protein independent signaling cascade involving Src tyrosine kinase and the extracellular signal-regulated kinase (ERK) pathway.[5][6] Given these complex signaling modalities, the validation of any new assay intended to screen for 5-HT4 receptor activity is critically important.

This compound is a potent and highly selective 5-HT4 receptor antagonist, exhibiting over 300-fold selectivity against other serotonin (B10506) receptor subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3).[7][8] Its high affinity and specificity make it an indispensable tool for confirming that the observed biological response in an assay is indeed mediated by the 5-HT4 receptor.[9][10] This guide will delve into the use of this compound in validating both traditional and novel 5-HT4 receptor assays, presenting comparative data and detailed experimental protocols.

Comparative Analysis of 5-HT4 Receptor Assays

The performance of various 5-HT4 receptor assays can be quantitatively compared using key pharmacological parameters such as affinity (Ki), potency (EC50 for agonists, IC50 for antagonists), and the dissociation constant (Kd). The following tables summarize data from established and novel assays, highlighting the validation with this compound.

Table 1: Radioligand Binding Assays
Assay Type Radioligand Tissue/Cell Line Parameter Value for this compound
Established[3H]-GR 113808Guinea-pig striatumKd0.20 nM[11]
Established[3H]-GR 113808Guinea-pig hippocampusKd0.13 nM[11]
Established[3H]-GR 113808HEK293 cells expressing h5-HT4(c)pKi9.4[12]
Novel (High-throughput)[3H]-GR 113808CHO-K1 cells expressing h5-HT4(a)pKiNot explicitly stated, used at 1 µM for non-specific binding[13]
Table 2: Functional Assays
Assay Type Measurement Tissue/Cell Line Parameter Value for this compound
Established (cAMP Accumulation)cAMP levelsHEK-293 cells expressing h5-HT4(c)Not Applicable (Antagonist)Used to confirm agonist selectivity[12]
Established (Tissue Bath)Muscle ContractionGuinea-pig ascending colonpA29.2 - 9.7[9]
Established (Tissue Bath)Positive Inotropic EffectsHuman right atriumpKB8.8[10]
Novel (Reporter Gene)β-lactamase activityCHO-K1 cells expressing h5-HT4(a)Not Applicable (Antagonist)Used to confirm agonist-induced activity is 5-HT4 mediated[14]
Novel (ERK Phosphorylation)pERK levelshCMEC/D3 cell lineNot Applicable (Antagonist)Prevents agonist-induced ERK phosphorylation[6]

Signaling Pathways and Assay Validation Workflow

To better understand the mechanisms underlying these assays, it is crucial to visualize the signaling pathways of the 5-HT4 receptor and the workflow for validating a novel assay with this compound.

5-HT4 Receptor Signaling Pathways 5-HT4 Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5HT4R 5-HT4 Receptor Src Src Kinase 5HT4R->Src Activates (G-protein independent) Gs Gαs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces ERK ERK Src->ERK Activates PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Induces

Caption: Canonical and non-canonical signaling pathways of the 5-HT4 receptor.

Caption: A typical experimental workflow for validating a novel 5-HT4 receptor assay using this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key 5-HT4 receptor assays.

Radioligand Binding Assay (Established)

This protocol is adapted from studies characterizing [3H]-GR 113808 binding.[11][13]

  • Membrane Preparation: Homogenize tissue (e.g., guinea-pig striatum) or cells expressing the 5-HT4 receptor in a suitable buffer (e.g., 50 mM HEPES, pH 7.4). Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]-GR 113808.

  • Competition Binding: For competition assays, add increasing concentrations of the unlabeled test compound (or this compound for self-competition).

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).[13]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Kd, Ki, and Bmax values.

cAMP Accumulation Assay (Established)

This protocol is based on functional assays measuring Gs-mediated signaling.[12]

  • Cell Culture: Culture cells stably expressing the 5-HT4 receptor (e.g., HEK-293 cells) in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist validation, pre-incubate with this compound.

  • Agonist Stimulation: Add increasing concentrations of a 5-HT4 receptor agonist and incubate for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

β-Lactamase Reporter Gene Assay (Novel)

This protocol describes a reporter gene assay for high-throughput screening.[14]

  • Cell Line: Use a cell line (e.g., CHO-K1) stably co-expressing the human 5-HT4 receptor and a β-lactamase reporter gene under the control of a cAMP-responsive element.

  • Cell Plating: Plate the cells in a 96-well plate and incubate.

  • Compound Addition: Add the test compounds (agonists). For validation, pre-incubate with this compound before adding the agonist.

  • Incubation: Incubate the plates for a sufficient duration to allow for gene expression and protein production.

  • Substrate Addition: Add a fluorescent β-lactamase substrate to each well.

  • Signal Detection: Measure the fluorescence signal, which is proportional to the β-lactamase activity and, therefore, the intracellular cAMP levels.

  • Data Analysis: Analyze the dose-response data to determine the potency and efficacy of the test compounds.

Comparison of Assay Features

The choice of assay depends on the specific research question, throughput requirements, and available resources.

Caption: A logical diagram comparing the key features of different 5-HT4 receptor assays.

Conclusion

The validation of novel 5-HT4 receptor assays is a critical step in ensuring the reliability of screening data for drug discovery. This compound remains the antagonist of choice for this purpose due to its high affinity and selectivity. This guide provides a framework for comparing different assay formats, from established radioligand binding and functional assays to newer reporter gene-based systems. By employing rigorous validation with this compound and understanding the underlying signaling pathways, researchers can confidently select and implement the most appropriate assay for their specific needs, ultimately accelerating the development of novel therapeutics targeting the 5-HT4 receptor.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for GR 113808

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper handling and disposal of GR 113808, a potent and selective 5-HT4 receptor antagonist utilized in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, fostering a culture of safety and responsibility in research and development.

General Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling chemical compounds in a laboratory setting should be strictly followed. Personal protective equipment (PPE), including lab coats, safety goggles, and gloves, is mandatory when handling this compound. All handling of the solid compound should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, detailed quantitative data regarding toxicity and environmental hazards are not available. The following table summarizes key physical and storage information gathered from product suppliers.

PropertyValueSource
Chemical Name 1-methyl-1H-indole-3-carboxylic acid, [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl esterTocris Bioscience[1]
Molecular Formula C19H27N3O4STocris Bioscience[1]
Molecular Weight 393.5 g/mol Tocris Bioscience[1]
Appearance Off-white solidGeneric SDS[2]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 monthMedchemExpress[3]
Solubility Soluble to 25 mM in 1eq. HClTocris Bioscience[1]

Experimental Protocols: Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[4]

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, gloves, and eye protection. For larger spills, respiratory protection may be necessary.[5]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[6][7]

  • Cleaning: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[4][7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be handled in accordance with all local, state, and federal regulations for hazardous chemical waste. As a pharmaceutical compound, it should not be disposed of in the regular trash or poured down the drain.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept closed when not in use.

  • Labeling:

    • The waste container must be labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound".

  • Storage:

    • Store the waste container in a secure, designated area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Pharmaceutical waste such as this compound generally requires high-temperature incineration for complete destruction to prevent environmental contamination.[8]

Logical Workflow for this compound Disposal

cluster_handling Handling and Use cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process Handling Handling of this compound (with appropriate PPE) Spill Accidental Spill Handling->Spill Exposure Personal Exposure Handling->Exposure Unused Unused Product Handling->Unused Contaminated Contaminated Materials (labware, PPE, etc.) Handling->Contaminated Collection Collect in Designated Hazardous Waste Container Spill->Collection Exposure->Collection Dispose of Contaminated Clothing Unused->Collection Contaminated->Collection Labeling Label Container Clearly (Contents, Hazard) Collection->Labeling Storage Store in Secure Area Labeling->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling GR 113808

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for GR 113808 necessitates a highly cautious approach to its handling, treating it as a potentially hazardous substance. This guide provides essential safety protocols and logistical information based on available data and established best practices for laboratory chemical safety. It is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is critical for safe handling and experimental planning.

PropertyData
Chemical Name 1-methyl-1H-indole-3-carboxylic acid, [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyl]methyl ester
CAS Number 144625-51-4
Molecular Formula C₁₉H₂₇N₃O₄S
Molecular Weight 393.5 g/mol
Physical Form Solid
Storage (Solid) Room Temperature
Storage (Solution) -20°C to -80°C[1]

Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data, a comprehensive PPE strategy is mandatory to minimize any potential exposure.

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles or a full-face shield must be worn at all times when handling the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A properly fastened laboratory coat is necessary to protect skin and clothing.
Respiratory Protection All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator appropriate for chemical dusts and vapors should be used.

Operational and Disposal Plans

A clear, step-by-step plan for the lifecycle of this compound in the laboratory is essential for safety and regulatory compliance.

Handling and Storage Protocol
  • Receiving: Upon receipt, inspect the container for any signs of damage. Verify that the label matches the product ordered.

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the solid form of this compound within a chemical fume hood to prevent inhalation of dust particles.

    • Use appropriate, clean tools (e.g., spatulas) to handle the compound.

    • Prepare stock solutions in a fume hood.

  • Storage:

    • Store the solid compound at room temperature in a well-ventilated, dry area.

    • Store stock solutions at -20°C to -80°C to ensure stability.[1]

    • All containers must be clearly labeled with the compound name, concentration, solvent, and date of preparation.

Spill Management
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.

  • Major Spills: For larger spills, evacuate the area and follow institutional emergency procedures for hazardous material spills.

Disposal Plan

All materials contaminated with this compound are to be considered hazardous waste.

  • Waste Collection: Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.
Skin Contact Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preparing a stock solution of this compound and its subsequent use in a typical cell-based assay.

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Protocol weigh Weigh this compound in Fume Hood dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve store Store at -20°C to -80°C dissolve->store thaw Thaw Stock Solution store->thaw Retrieve for experiment dilute Prepare working dilutions thaw->dilute treat Treat cells with this compound dilute->treat incubate Incubate for specified time treat->incubate analyze Analyze cellular response incubate->analyze

Caption: A generalized workflow for the preparation and experimental use of this compound.

By adhering to these safety guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory. Always consult your institution's specific safety protocols and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GR 113808
Reactant of Route 2
GR 113808

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.